molecular formula C7H12Cl2N2O B176316 2-Hydroxy-3-pyridyl ethylamine dihydrochloride CAS No. 101012-01-5

2-Hydroxy-3-pyridyl ethylamine dihydrochloride

Cat. No.: B176316
CAS No.: 101012-01-5
M. Wt: 211.09 g/mol
InChI Key: HSKINQDVRZGRCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-pyridyl ethylamine dihydrochloride is a useful research compound. Its molecular formula is C7H12Cl2N2O and its molecular weight is 211.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-1-pyridin-3-ylethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c8-4-7(10)6-2-1-3-9-5-6;;/h1-3,5,7,10H,4,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKINQDVRZGRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CN)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590045
Record name 2-Amino-1-(pyridin-3-yl)ethan-1-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101012-01-5
Record name 2-Amino-1-(pyridin-3-yl)ethan-1-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3-pyridyl Ethylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust synthetic pathway for 2-Hydroxy-3-pyridyl ethylamine dihydrochloride, a key intermediate in pharmaceutical research and development. The presented methodology is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction and Strategic Overview

This compound is a valuable building block in medicinal chemistry, primarily due to the presence of the 2-hydroxypyridine moiety, which is a known bioisostere for carboxylic acids and amides, and the ethylamine side chain that allows for diverse functionalization. The synthesis of this molecule presents a key challenge: the selective functionalization of the pyridine ring and the subsequent reduction of a nitrile group without affecting the sensitive 2-hydroxy (or its tautomeric 2-pyridone) functionality.

The synthetic strategy outlined herein addresses these challenges through a multi-step sequence starting from a readily available precursor. The core of this pathway involves the strategic introduction of a cyano group, which serves as a precursor to the ethylamine side chain, and the judicious use of a protecting group to ensure the integrity of the 2-hydroxy group during the critical reduction step.

The overall synthetic transformation can be visualized as follows:

Synthesis_Overview Start 2-Chloropyridine Inter1 2-Hydroxypyridine Start->Inter1 Hydrolysis Inter2 2-Hydroxy-3-cyanopyridine Inter1->Inter2 Cyanation Inter3 2-(Benzyloxy)-3-cyanopyridine Inter2->Inter3 O-Benzylation (Protection) Inter4 2-(Benzyloxy)-3-pyridyl ethylamine Inter3->Inter4 Nitrile Reduction Inter5 2-Hydroxy-3-pyridyl ethylamine Inter4->Inter5 Deprotection (Hydrogenolysis) Final 2-Hydroxy-3-pyridyl ethylamine dihydrochloride Inter5->Final Salt Formation Step1 cluster_0 Step 1: Hydrolysis 2-Chloropyridine 2-Hydroxypyridine 2-Chloropyridine->2-Hydroxypyridine NaOH, H₂O, Δ

Caption: Hydrolysis of 2-chloropyridine to 2-hydroxypyridine.

Protocol:

  • To a solution of 2-chloropyridine (1 equivalent) in water, add sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid to a pH of approximately 7.

  • The product, 2-hydroxypyridine, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired product.

Expertise & Experience: The use of a strong base like NaOH is crucial for the nucleophilic aromatic substitution of the chloride. The tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone is an important consideration; in aqueous solutions and in the solid state, the pyridone form is generally favored. [1][2]

Step 2: Synthesis of 2-Hydroxy-3-cyanopyridine (2-Hydroxynicotinonitrile)

The introduction of a cyano group at the 3-position of the pyridine ring is a key step. This can be achieved through various methods, including the cyanation of a halogenated precursor. A common route involves the synthesis from 3-cyanopyridine N-oxide. [3] Reaction:

Step2 cluster_1 Step 2: Cyanation 3-Cyanopyridine_N-oxide 3-Cyanopyridine N-oxide 2-Chloro-3-cyanopyridine 2-Chloro-3-cyanopyridine 3-Cyanopyridine_N-oxide->2-Chloro-3-cyanopyridine POCl₃ 2-Hydroxy-3-cyanopyridine 2-Hydroxy-3-cyanopyridine 2-Chloro-3-cyanopyridine->2-Hydroxy-3-cyanopyridine NaOH, H₂O, Δ

Caption: Synthesis of 2-Hydroxy-3-cyanopyridine.

Protocol:

  • Preparation of 2-Chloro-3-cyanopyridine: Dissolve 3-cyanopyridine N-oxide (1 equivalent) in phosphorus oxychloride (POCl₃) and heat the mixture. The reaction progress should be monitored by TLC. After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water and neutralized with a base (e.g., sodium carbonate) to precipitate the product.

  • Hydrolysis to 2-Hydroxy-3-cyanopyridine: The obtained 2-chloro-3-cyanopyridine (1 equivalent) is then subjected to hydrolysis under basic conditions, similar to Step 1, using aqueous sodium hydroxide. The reaction mixture is heated to reflux, and upon completion, it is cooled and acidified to precipitate the 2-hydroxy-3-cyanopyridine.

  • The product is collected by filtration, washed with water, and dried.

Trustworthiness: Each step of this sequence is a well-established transformation in pyridine chemistry. The purity of the intermediates should be confirmed by analytical techniques such as NMR and melting point determination to ensure the success of the subsequent steps.

Step 3: O-Benzylation of 2-Hydroxy-3-cyanopyridine (Protection)

To prevent undesired reduction of the pyridine ring during the nitrile hydrogenation, the 2-hydroxy group is protected as a benzyl ether. This is a critical step to ensure the selectivity of the subsequent reduction.

Reaction:

Step3 cluster_2 Step 3: O-Benzylation (Protection) 2-Hydroxy-3-cyanopyridine 2-Hydroxy-3-cyanopyridine 2-(Benzyloxy)-3-cyanopyridine 2-(Benzyloxy)-3-cyanopyridine 2-Hydroxy-3-cyanopyridine->2-(Benzyloxy)-3-cyanopyridine BnBr, K₂CO₃, DMF

Caption: Protection of the 2-hydroxy group as a benzyl ether.

Protocol:

  • To a solution of 2-hydroxy-3-cyanopyridine (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base, typically potassium carbonate (K₂CO₃, 1.5-2 equivalents).

  • To this suspension, add benzyl bromide (BnBr, 1.1-1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitored by TLC).

  • After the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-(benzyloxy)-3-cyanopyridine. [4] Expertise & Experience: The choice of base and solvent is crucial for favoring O-alkylation over N-alkylation of the pyridone tautomer. [5]Using a polar aprotic solvent like DMF and a carbonate base generally favors the desired O-benzylation.

Step 4: Reduction of 2-(Benzyloxy)-3-cyanopyridine

The nitrile group of the protected intermediate is now selectively reduced to a primary amine. Catalytic hydrogenation is a common and effective method for this transformation.

Reaction:

Step4 cluster_3 Step 4: Nitrile Reduction 2-(Benzyloxy)-3-cyanopyridine 2-(Benzyloxy)-3-cyanopyridine 2-(Benzyloxy)-3-pyridyl\nethylamine 2-(Benzyloxy)-3-pyridyl ethylamine 2-(Benzyloxy)-3-cyanopyridine->2-(Benzyloxy)-3-pyridyl\nethylamine H₂, Raney Ni, NH₃/EtOH

Caption: Catalytic hydrogenation of the nitrile group.

Protocol:

  • Dissolve 2-(benzyloxy)-3-cyanopyridine (1 equivalent) in an alcoholic solvent, such as ethanol, saturated with ammonia.

  • Add a catalytic amount of Raney Nickel to the solution.

  • Hydrogenate the mixture in a high-pressure autoclave under a hydrogen atmosphere (typically 50-100 psi).

  • The reaction is typically run at room temperature or with gentle heating and should be monitored for hydrogen uptake.

  • Upon completion, the catalyst is carefully filtered off through a pad of Celite. Caution: Raney Nickel is pyrophoric and must be handled with care, always kept wet with the solvent.

  • The filtrate is concentrated under reduced pressure to yield the crude 2-(benzyloxy)-3-pyridyl ethylamine.

Authoritative Grounding: The use of Raney Nickel in an ammonia-saturated alcoholic solvent is a standard and effective method for the reduction of nitriles to primary amines, minimizing the formation of secondary amine byproducts. [6]

Step 5: Deprotection of the 2-Hydroxy Group (Hydrogenolysis)

The benzyl protecting group is removed via catalytic hydrogenolysis to unveil the desired 2-hydroxy functionality. This step can often be combined with the nitrile reduction if a palladium catalyst is used. However, for clarity and control, a separate deprotection step is outlined here.

Reaction:

Step5 cluster_4 Step 5: Deprotection 2-(Benzyloxy)-3-pyridyl\nethylamine 2-(Benzyloxy)-3-pyridyl ethylamine 2-Hydroxy-3-pyridyl\nethylamine 2-Hydroxy-3-pyridyl ethylamine 2-(Benzyloxy)-3-pyridyl\nethylamine->2-Hydroxy-3-pyridyl\nethylamine H₂, Pd/C, EtOH

Caption: Removal of the benzyl protecting group by hydrogenolysis.

Protocol:

  • Dissolve the crude 2-(benzyloxy)-3-pyridyl ethylamine from the previous step in ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (a balloon is often sufficient for this deprotection) at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude 2-hydroxy-3-pyridyl ethylamine. [7][8]

Step 6: Formation of the Dihydrochloride Salt

The final step involves the conversion of the free base into its more stable dihydrochloride salt, which is typically a crystalline solid and easier to handle and purify.

Reaction:

Step6 cluster_5 Step 6: Salt Formation 2-Hydroxy-3-pyridyl\nethylamine 2-Hydroxy-3-pyridyl ethylamine Final_Product 2-Hydroxy-3-pyridyl ethylamine dihydrochloride 2-Hydroxy-3-pyridyl\nethylamine->Final_Product HCl in EtOH

Caption: Formation of the dihydrochloride salt.

Protocol:

  • Dissolve the crude 2-hydroxy-3-pyridyl ethylamine in a minimal amount of a suitable solvent, such as ethanol or isopropanol.

  • Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in ethanol or isopropanol (or bubble HCl gas through the solution) until the solution is acidic.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum to yield the final product, this compound.

Data Summary

The following table summarizes the key reagents and expected outcomes for each step of the synthesis.

StepStarting MaterialKey ReagentsProductExpected Yield (Typical)
12-ChloropyridineNaOH, H₂O2-Hydroxypyridine>90%
23-Cyanopyridine N-oxidePOCl₃, then NaOH, H₂O2-Hydroxy-3-cyanopyridine70-80% (over two steps)
32-Hydroxy-3-cyanopyridineBenzyl bromide, K₂CO₃, DMF2-(Benzyloxy)-3-cyanopyridine80-90%
42-(Benzyloxy)-3-cyanopyridineH₂, Raney Ni, NH₃/EtOH2-(Benzyloxy)-3-pyridyl ethylamine70-85%
52-(Benzyloxy)-3-pyridyl ethylamineH₂, Pd/C, EtOH2-Hydroxy-3-pyridyl ethylamine>95%
62-Hydroxy-3-pyridyl ethylamineHCl in EtOHThis compound>95%

Conclusion

The synthesis pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By employing a strategic protection-deprotection sequence for the 2-hydroxy group, this methodology overcomes the inherent challenges associated with the selective reduction of a nitrile in the presence of a sensitive hydroxypyridine moiety. The provided step-by-step protocols, supported by scientific rationale and key experimental considerations, are intended to empower researchers to successfully synthesize this valuable pharmaceutical intermediate with high purity and in good yield.

References

  • Glycoscience Protocols. (2021). Benzylation of hydroxyl groups by Williamson reaction. In GlycoPODv2. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Research. (n.d.). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. [Link]

  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. [Link]

  • The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • National Center for Biotechnology Information. (n.d.). Water-promoted dehydrative coupling of 2-aminopyridines in heptane via a borrowing hydrogen strategy. [Link]

  • Google Patents. (n.d.).
  • Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. [Link]

  • MDPI. (n.d.). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. [Link]

  • Patsnap. (n.d.). Preparation method of 2-chloro-3-cyanopyridine - Eureka. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

  • The Good Scents Company. (n.d.). 2-pyridone, 142-08-5. [Link]

  • Semantic Scholar. (1975). The Protection and Deprotection of the Pyridine Nitrogen. [Link]

  • National Center for Biotechnology Information. (n.d.). Boosting Hydrogenation of CO2 Using Cationic Cu Atomically Dispersed on 2D γ‐Al2O3 Nanosheets. [Link]

  • ACS Publications. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. [Link]

  • PrepChem.com. (n.d.). STEP A: Preparation of 2-amino-3-benzyloxypyridine. [Link]

  • RSC Publishing. (n.d.). Pyridine-catalyzed desulfonative borylation of benzyl sulfones. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). 2-Pyridone. [Link]

  • J-Stage. (n.d.). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. [Link]

  • ResearchGate. (n.d.). Hydrogenation of alcohol pyridines with Rh 2 O 3 catalyst. Reaction.... [Link]

Sources

Unraveling the Molecular Trajectory of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride: A Technical Guide to its Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the prospective mechanism of action for the novel compound, 2-Hydroxy-3-pyridyl ethylamine dihydrochloride. In the absence of direct empirical data, this document synthesizes information from structurally analogous compounds to formulate a scientifically grounded hypothesis regarding its molecular targets and downstream signaling pathways. Drawing from the well-established pharmacology of pyridylethylamine and phenethylamine derivatives, we postulate that this compound may exhibit a multi-target profile, primarily engaging with histamine receptors, while also potentially modulating dopaminergic and serotonergic systems. This guide further provides a comprehensive suite of validated experimental protocols to systematically investigate and elucidate the precise mechanism of action, thereby empowering researchers to unlock the therapeutic potential of this compound.

Introduction: Deconstructing the Molecular Architecture

This compound is a synthetic organic compound characterized by a pyridine ring substituted with a hydroxyl group and an ethylamine side chain[1]. This unique structural arrangement positions it at the intersection of two pharmacologically significant classes of molecules: pyridylethylamines and phenethylamines. The pyridylethylamine scaffold is notably present in agonists of histamine receptors, while the phenethylamine core is a ubiquitous feature in a vast array of central nervous system (CNS) active agents, including stimulants, hallucinogens, and antidepressants[2][3].

The strategic placement of the hydroxyl group on the pyridine ring is anticipated to influence the compound's electronic properties and its ability to form hydrogen bonds, thereby critically impacting its binding affinity and selectivity for various receptor targets. This guide will, therefore, explore the plausible mechanistic avenues stemming from these structural attributes.

Postulated Mechanisms of Action: A Tripartite Hypothesis

Based on the foundational principles of structure-activity relationships (SAR), we propose a tripartite mechanism of action for this compound, centered on its potential interaction with histamine, dopamine, and serotonin pathways.

Primary Hypothesis: Histamine H1 Receptor Agonism

The most direct structural analog to the core of our compound of interest is 2-pyridylethylamine, a well-documented and selective histamine H1 receptor agonist[3][4][5]. Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to Gq/11, leading to the activation of phospholipase C and the subsequent mobilization of intracellular calcium.

The ethylamine side chain is a crucial pharmacophoric element for H1 receptor activation. It is therefore highly probable that this compound will exhibit agonistic activity at the H1 receptor. The presence of the hydroxyl group may further enhance binding affinity through additional hydrogen bonding interactions within the receptor's binding pocket.

G 2-Hydroxy-3-pyridyl ethylamine 2-Hydroxy-3-pyridyl ethylamine Histamine H1 Receptor (Gq/11-coupled) Histamine H1 Receptor (Gq/11-coupled) 2-Hydroxy-3-pyridyl ethylamine->Histamine H1 Receptor (Gq/11-coupled) Binds and Activates Phospholipase C (PLC) Activation Phospholipase C (PLC) Activation Histamine H1 Receptor (Gq/11-coupled)->Phospholipase C (PLC) Activation PIP2 Hydrolysis PIP2 Hydrolysis Phospholipase C (PLC) Activation->PIP2 Hydrolysis IP3 & DAG Production IP3 & DAG Production PIP2 Hydrolysis->IP3 & DAG Production Intracellular Ca2+ Release Intracellular Ca2+ Release IP3 & DAG Production->Intracellular Ca2+ Release Physiological Response Physiological Response Intracellular Ca2+ Release->Physiological Response

Caption: Postulated Histamine H1 Receptor Signaling Pathway.

Secondary Hypothesis: Modulation of Dopaminergic Systems

The phenethylamine backbone of this compound suggests a potential interaction with dopamine receptors. Numerous phenethylamine derivatives are known to act as dopamine receptor agonists or reuptake inhibitors[6][7]. Specifically, compounds with a pyridine ring have been shown to possess affinity for dopamine D2 and D3 receptors[8]. Furthermore, some derivatives act as selective D4 receptor agonists[9].

Therefore, it is plausible that this compound could function as a direct agonist at one or more dopamine receptor subtypes or as an inhibitor of the dopamine transporter (DAT), leading to increased synaptic dopamine levels.

G cluster_0 Direct Agonism cluster_1 Reuptake Inhibition 2-Hydroxy-3-pyridyl ethylamine 2-Hydroxy-3-pyridyl ethylamine Dopamine Receptors (D1-D5) Dopamine Receptors (D1-D5) 2-Hydroxy-3-pyridyl ethylamine->Dopamine Receptors (D1-D5) Binds and Activates Dopamine Transporter (DAT) Dopamine Transporter (DAT) 2-Hydroxy-3-pyridyl ethylamine->Dopamine Transporter (DAT) Inhibits Downstream Signaling Downstream Signaling Dopamine Receptors (D1-D5)->Downstream Signaling Synaptic Dopamine Increase Synaptic Dopamine Increase

Caption: Potential Dopaminergic Mechanisms of Action.

Tertiary Hypothesis: Interaction with Serotonergic Pathways

The structural similarity to phenethylamines also points towards a possible interaction with the serotonin system. Many substituted phenethylamines exhibit affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes[10][11]. Additionally, some pyridine-containing compounds have been developed as serotonin receptor agonists[10]. Inhibition of the serotonin transporter (SERT) is another common mechanism for this class of molecules[12].

Consequently, this compound may act as an agonist at serotonin receptors or as a serotonin reuptake inhibitor, thereby modulating serotonergic neurotransmission.

Experimental Validation: A Step-by-Step Methodological Approach

To empirically determine the mechanism of action, a systematic and multi-faceted experimental approach is required. The following protocols provide a robust framework for this investigation.

Receptor Binding Assays

The initial step is to ascertain the binding affinity of this compound for its putative targets. This is achieved through competitive radioligand binding assays[13][14].

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes:

    • Culture cell lines stably expressing the human recombinant receptor of interest (e.g., histamine H1, dopamine D1-D5, serotonin 5-HT1A, 5-HT2A).

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a specific radioligand for the target receptor (e.g., [3H]-pyrilamine for H1, [3H]-spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A).

    • Add increasing concentrations of this compound (the competitor).

    • To determine non-specific binding, add a high concentration of a known, non-labeled ligand for the target receptor to a separate set of wells.

    • Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation and Filtration:

    • Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification and Data Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Table 1: Putative Receptor Binding Targets and Corresponding Radioligands

Receptor TargetRadioligand
Histamine H1[3H]-pyrilamine
Dopamine D1[3H]-SCH23390
Dopamine D2[3H]-spiperone
Dopamine D3[3H]-spiperone
Dopamine D4[3H]-spiperone
Serotonin 5-HT1A[3H]-8-OH-DPAT
Serotonin 5-HT2A[3H]-ketanserin
Functional Assays

Following the identification of high-affinity binding targets, functional assays are essential to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Experimental Protocol: cAMP Functional Assay for Gs and Gi-coupled Receptors

For receptors that modulate adenylyl cyclase activity (e.g., D1-like dopamine receptors are Gs-coupled, while D2-like and 5-HT1A receptors are Gi-coupled), measuring changes in intracellular cyclic AMP (cAMP) levels is a standard functional readout[15][16][17][18][19].

  • Cell Preparation:

    • Culture cells expressing the receptor of interest.

    • Seed the cells into a 96-well plate and allow them to attach overnight.

  • Assay Procedure:

    • Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of this compound.

    • For Gi-coupled receptors, co-stimulate with a known adenylyl cyclase activator (e.g., forskolin) to measure the inhibition of cAMP production.

    • Incubate for a specified time at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based assays).

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of the compound.

    • For agonists, determine the EC50 (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect).

    • For antagonists, perform the assay in the presence of a known agonist and determine the IC50 value.

Monoamine Transporter Uptake Assays

To investigate the potential inhibitory effects on dopamine and serotonin transporters, a radiolabeled neurotransmitter uptake assay is employed[20][21][22][23].

Experimental Protocol: Monoamine Uptake Inhibition Assay

  • Cell Preparation:

    • Use cell lines stably expressing the human dopamine transporter (DAT) or serotonin transporter (SERT).

    • Seed the cells in a 96-well plate.

  • Uptake Assay:

    • Wash the cells with a suitable uptake buffer.

    • Pre-incubate the cells with increasing concentrations of this compound or a known inhibitor (e.g., cocaine for DAT, fluoxetine for SERT).

    • Initiate the uptake by adding a fixed concentration of a radiolabeled neurotransmitter ([3H]-dopamine or [3H]-serotonin).

    • Incubate for a short period at 37°C.

  • Termination and Measurement:

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of uptake inhibition for each concentration of the compound.

    • Determine the IC50 value for uptake inhibition.

G Compound Characterization Compound Characterization Receptor Binding Assays Receptor Binding Assays Compound Characterization->Receptor Binding Assays Determine Ki Transporter Uptake Assays Transporter Uptake Assays Compound Characterization->Transporter Uptake Assays Determine IC50 Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Identify Agonism/Antagonism Mechanism of Action Elucidation Mechanism of Action Elucidation Functional Assays->Mechanism of Action Elucidation Transporter Uptake Assays->Mechanism of Action Elucidation

Caption: Experimental Workflow for Mechanism of Action Elucidation.

Conclusion and Future Directions

The structural features of this compound strongly suggest a complex pharmacological profile with the potential to interact with multiple neurotransmitter systems. The primary hypothesized mechanism is agonism at the histamine H1 receptor, with secondary and tertiary possibilities involving modulation of dopaminergic and serotonergic pathways. The experimental framework provided in this guide offers a clear and robust path to systematically test these hypotheses and to precisely define the compound's mechanism of action. A thorough understanding of its molecular targets and functional effects is a critical prerequisite for any further preclinical and clinical development. Future studies should also investigate its in vivo effects in relevant animal models to correlate its molecular mechanism with its physiological and behavioral outcomes.

References

  • Pertz, H. H., Elz, S., & Schunack, W. (2004). Structure-activity relationships of histamine H1-receptor agonists. Mini reviews in medicinal chemistry, 4(9), 935–940.
  • Vacher, B., Bonnafous, R., Cazes, M., Funes, P., Monferini, E., Pignol, G., & Rouch, A. M. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of medicinal chemistry, 42(9), 1648–1660.
  • Pertz, H. H., Elz, S., & Schunack, W. (2004). Structure-Activity Relationships of Histamine H1-Receptor Agonists. Mini-Reviews in Medicinal Chemistry, 4(9), 935-940.
  • Pharmacy 180. (n.d.). Structure–Activity Relationship-H1 Receptor - Antihistamines. Retrieved from [Link]

  • Wikipedia. (2023). Substituted phenethylamine. Retrieved from [Link]

  • Kim, J. H., Lee, S. Y., Lee, Y. S., & Pae, A. N. (2018). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & therapeutics, 26(5), 481–487.
  • Kim, D. J., Chung, J. Y., & Lee, S. (2006). 1-Aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one Oximes as Potent Dopamine D4 Receptor Agonists for the Treatment of Erectile Dysfunction. Journal of medicinal chemistry, 49(15), 4548–4552.
  • Pertz, H. H., Elz, S., & Schunack, W. (2004). Structure-Activity Relationships of Histamine H1-Receptor Agonists.
  • van de Witte, S. V., Kruse, C. G., & van der Goot, H. (1995). Synthesis and dopaminergic activity of pyridine analogs of 5-hydroxy-2-(di-n-propylamino)tetralin. Journal of medicinal chemistry, 38(18), 3504–3509.
  • Wimalasena, K. (2011). Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry. Medicinal research reviews, 31(4), 483–519.
  • Negro, A., & Koverech, A. (2017). Serotonin receptor agonists in the acute treatment of migraine: a review on their therapeutic potential. Journal of pain research, 10, 1327–1335.
  • Wikipedia. (2024). Methylphenidate. Retrieved from [Link]

  • Promega GmbH. (n.d.). cAMP-Glo™ Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Daniele, S., Lecca, D., Trincavelli, M. L., & Martini, C. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Biochimica et biophysica acta, 1830(10), 4752–4758.
  • Wikipedia. (2023). 2-Pyridylethylamine. Retrieved from [Link]

  • Cambridge Bioscience. (n.d.). 2-Pyridylethylamine (hydrochloride). Retrieved from [Link]

  • Kim, Y., Cheong, J. H., & Lee, S. Y. (2019). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & therapeutics, 27(1), 93–99.
  • Gifford Bioscience. (n.d.). Functional Assays. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.16.1–1.16.20.
  • Niello, M., Cintulova, D., Hellsberg, E., Jäntsch, K., Holy, M., Pressly, B., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(10), 1438–1447.
  • DOST-PNRI. (2017, March 30). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity [Video]. YouTube. [Link]

  • Satała, G., Duszyńska, B., & Bojarski, A. J. (2020). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. Molecules (Basel, Switzerland), 25(22), 5437.
  • ResearchGate. (n.d.). Monoamine neurotransmitter reuptake inhibition and release assay. Retrieved from [Link]

  • Nocentini, A., Gratteri, P., & Supuran, C. T. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules (Basel, Switzerland), 26(21), 6483.
  • Springer Nature Experiments. (n.d.). Radioligand Binding Studies. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • MDPI. (n.d.). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. Retrieved from [Link]

  • MDPI. (n.d.). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Characterization of Mycophenolate Mofetil Impurity A

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive characterization of Mycophenolate Mofetil Impurity A (CAS 1322681-36-6), a known process-related impurity and potential degradant of the immunosuppressive agent Mycophenolate Mofetil. A thorough understanding of this impurity is critical for ensuring the quality, safety, and efficacy of the final drug product. This document delves into the chemical identity, synthesis, and purification of Impurity A. It further details a multi-faceted analytical approach for its characterization, encompassing spectroscopic and chromatographic techniques. The potential biological implications of this impurity are also discussed in the context of the known mechanism of action of the active pharmaceutical ingredient (API). This guide is intended to serve as a valuable resource for researchers, quality control analysts, and formulation scientists involved in the development and manufacturing of Mycophenolate Mofetil.

Introduction: The Importance of Impurity Profiling in Drug Development

The control of impurities is a fundamental aspect of pharmaceutical development and manufacturing. Impurities in a drug substance can arise from various sources, including the starting materials, intermediates, and by-products of the synthetic process, as well as from degradation of the API during storage.[1] Even in small amounts, impurities can potentially impact the safety and efficacy of the final drug product. Therefore, regulatory agencies worldwide mandate rigorous impurity profiling to identify and quantify these substances.

Mycophenolate Mofetil is a prodrug of Mycophenolic Acid (MPA), a potent, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[] By inhibiting IMPDH, MPA selectively blocks the de novo pathway of guanine nucleotide synthesis, thereby exerting a cytostatic effect on T and B lymphocytes.[3] This mechanism of action underpins its widespread use as an immunosuppressant in solid organ transplantation to prevent rejection.[]

Given its critical therapeutic role, ensuring the purity of Mycophenolate Mofetil is paramount. This guide focuses on a key impurity, designated as Mycophenolate Mofetil Impurity A in the European Pharmacopoeia (EP), also known as O-Desmethyl Mycophenolate Mofetil.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical properties of an impurity is the foundation for developing robust analytical methods for its detection and control.

PropertyValueSource
Chemical Name 2-Morpholinoethyl-(E)-6-(1,3-dihydro-4,6-dihydroxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate[4][5]
Synonyms Mycophenolate Mofetil USP Related Compound A; O-Desmethyl Mycophenolate Mofetil[4]
CAS Number 1322681-36-6[5][6]
Molecular Formula C₂₂H₂₉NO₇[5][7]
Molecular Weight 419.47 g/mol [5][7]
Physical Form Sticky Solid, Brown[4]
Solubility Soluble in Methanol, Chloroform (Slightly), Ethyl Acetate (Slightly)[4][5]
Storage Store at -20°C under an inert atmosphere. Hygroscopic, Moisture and Temperature Sensitive.[4][5]

Synthesis and Formation Pathways

Mycophenolate Mofetil Impurity A can be formed during the synthesis of the API or as a degradation product. Understanding its formation is key to implementing control strategies.

Synthesis for Use as a Reference Standard

A common route for the synthesis of Impurity A for use as a reference standard involves the demethylation of Mycophenolate Mofetil. One patented method utilizes boron tribromide in dichloromethane.[8]

G MMF Mycophenolate Mofetil ImpA Mycophenolate Mofetil Impurity A MMF->ImpA Demethylation Reagents BBr₃, MgI₂, Dichloromethane Reagents->MMF

Caption: Synthetic pathway for Mycophenolate Mofetil Impurity A.

Step-by-Step Synthesis Protocol:

  • Under a nitrogen atmosphere, charge a three-necked flask with Mycophenolate Mofetil (43.35 g) and magnesium iodide (5.56 g).

  • Add dichloromethane (433.5 ml) and stir the mixture, cooling it to between -15°C and -10°C.

  • Slowly add a solution of boron tribromide (100.20 g) in dichloromethane (200 ml) dropwise.

  • After the addition is complete, gradually raise the temperature to 30-35°C and maintain for 3-4 hours.

  • Upon reaction completion, pour the reaction mixture into an ice-water mixture (1500 ml) with stirring.

  • Separate the organic layer and wash it sequentially with a 5% aqueous sodium bicarbonate solution (200 ml) and saturated brine (200 ml).

  • Dry the organic layer over anhydrous sodium sulfate for 4 hours and then evaporate the solvent under reduced pressure to yield the crude Impurity A.[8]

  • Further purification can be achieved by recrystallization from a mixture of butyl acetate and ethanol.[8]

Potential Formation During API Synthesis and Degradation

Impurities in Mycophenolate Mofetil can arise from unreacted starting materials, by-products of side reactions, or degradation of the API.[1] The formation of Impurity A is plausible under conditions that could lead to the demethylation of the methoxy group on the isobenzofuranone ring system. This could potentially be triggered by certain reagents or prolonged exposure to acidic or thermal stress during the manufacturing process.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and quantification of Mycophenolate Mofetil Impurity A.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR (300 MHz, CDCl₃) δ (ppm): 1.73, 2.10, 2.21, 2.32, 2.39, 2.49, 2.74, 3.38, 3.60, 3.64, 3.69, 4.08, 4.26, 5.05, 5.09.[9]

¹³C NMR (75 MHz, CDCl₃) δ (ppm): 11.35, 16.15, 23.33, 32.78, 34.27, 53.60, 53.70, 56.88, 58.38, 60.75, 61.21, 66.66, 66.68, 68.11, 71.91, 112.41, 119.89, 123.57, 128.90, 133.51, 146.55, 155.32, 162.68, 168.78, 172.89.[9]

Detailed peak assignments would require further 2D NMR experiments, but the provided shifts are consistent with the proposed structure of O-Desmethyl Mycophenolate Mofetil.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the impurity.

Electrospray Ionization (ESI-MS):

  • [M+H]⁺: 547.29 Da

  • [M+Na]⁺: 569.27 Da

  • [M+K]⁺: 585.25 Da

  • [2M+Na]⁺: 1115.61 Da[9]

The fragmentation pattern of Impurity A would be expected to show characteristic losses of the morpholinoethyl ester side chain and cleavages within the hexenoate linker. A detailed fragmentation analysis using high-resolution mass spectrometry (HRMS) would be necessary for complete structural confirmation.

G cluster_0 Analytical Workflow Sample Bulk Drug/Formulation Extraction Sample Preparation (e.g., Dissolution, Extraction) Sample->Extraction HPLC HPLC/UPLC Separation Extraction->HPLC Detection UV/PDA or MS Detection HPLC->Detection Data Data Analysis (Quantification & Identification) Detection->Data

Caption: General analytical workflow for impurity analysis.

Chromatographic Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques for separating and quantifying Impurity A from Mycophenolate Mofetil and other related substances.

Validated RP-HPLC Method for Mycophenolate Mofetil and Impurities:

A number of RP-HPLC methods have been developed and validated for the analysis of Mycophenolate Mofetil. A representative method is summarized below.

ParameterCondition
Column Symmetry C18 (4.6 mm ID × 150 mm, 5 µm)
Mobile Phase Acetonitrile and Potassium Dihydrogen Phosphate buffer (pH 4.0) in a ratio of 65:35 (v/v)
Flow Rate 0.7 mL/min
Detection UV at 216 nm
Retention Time (MMF) ~2.65 min

Reference:[10]

Method Validation Considerations (as per ICH Q2(R1)): [8]

  • Specificity: The method should be able to resolve Impurity A from the API and other potential impurities.

  • Linearity: A linear relationship between the peak area and the concentration of Impurity A should be established over a defined range.

  • Accuracy: The closeness of the test results to the true value should be determined by recovery studies.

  • Precision: The repeatability and intermediate precision of the method should be assessed.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of Impurity A that can be reliably detected and quantified should be determined.

  • Robustness: The method's performance should be evaluated under small, deliberate variations in chromatographic conditions.

Step-by-Step Protocol for Quantification:

  • Standard Preparation: Prepare a stock solution of Mycophenolate Mofetil Impurity A reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile with 0.1% formic acid).[11] Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the Mycophenolate Mofetil drug substance or a powdered tablet formulation and dissolve it in the diluent to a known concentration.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC or UPLC system.

  • Data Analysis: Integrate the peak areas of Impurity A in the chromatograms of the standard and sample solutions. Construct a calibration curve from the standard solutions and determine the concentration of Impurity A in the sample.

Biological Activity and Potential Impact

While there is a lack of specific studies on the biological activity of Mycophenolate Mofetil Impurity A, its structural similarity to the active metabolite, Mycophenolic Acid, warrants consideration. The primary mechanism of action of MPA is the inhibition of IMPDH.[3] The structural modification in Impurity A (the presence of a hydroxyl group in place of a methoxy group on the isobenzofuranone ring) could potentially alter its ability to bind to and inhibit IMPDH.

It is plausible that Impurity A may possess some level of immunosuppressive activity, although likely different from that of MPA. However, without specific pharmacological and toxicological data, its impact on the overall safety and efficacy profile of Mycophenolate Mofetil remains to be fully elucidated. As a matter of principle in drug development, all impurities should be controlled to the lowest reasonably achievable levels.

G MMF Mycophenolate Mofetil (Prodrug) MPA Mycophenolic Acid (Active Metabolite) MMF->MPA Hydrolysis IMPDH Inosine Monophosphate Dehydrogenase MPA->IMPDH Inhibition Guanosine Guanosine Nucleotide Synthesis IMPDH->Guanosine Lymphocytes T & B Lymphocyte Proliferation Guanosine->Lymphocytes ImmuneResponse Suppressed Immune Response Lymphocytes->ImmuneResponse

Caption: Mechanism of action of Mycophenolate Mofetil.

Conclusion

This technical guide has provided a detailed characterization of Mycophenolate Mofetil Impurity A. A thorough understanding and control of this and other impurities are essential for ensuring the consistent quality and safety of Mycophenolate Mofetil. The synthetic and analytical protocols outlined herein provide a framework for the isolation, identification, and quantification of this impurity. Further investigation into the specific biological activity and potential toxicity of Impurity A is warranted to fully assess its risk profile.

References

  • Preparation method of mycophenol
  • Mycophenol
  • Mycophenolate Mofetil. PubChem.
  • Mycophenolate Mofetil. Tokyo Chemical Industry Co., Ltd.
  • Allison, A. C., & Eugui, E. M. (2000). Purine metabolism and immunosuppressive effects of mycophenolate mofetil (MMF).
  • Mycophenol
  • Mycophenol
  • mycophenolate mofetil and its Impurities.
  • Process for the Preparation of Mycophenol
  • An Improved Process For The Preparation Of Mycophenol
  • Mass Spectrometry - Fragmentation P
  • Reddy, T. V. B., Ramu, G., Kumar, M. S., & Rambabu, C. (2013). Validated RP-HPLC Method for the Determination of Mycophenolate Mofetil in Tablet Dosage Forms. Asian Journal of Chemistry, 25(5), 2821.
  • Process for preparing mycophenol
  • process for preparing mycophenol
  • Eugui, E. M., & Allison, A. C. (1993). Immunosuppressive activity of mycophenolate mofetil. Annals of the New York Academy of Sciences, 685, 309-329.
  • Muchakayala, S. K., Katari, N. K., Godavarthi, A., Vangala, V. R., & Jonnalagadda, S. B. (2022). AQbD based green UPLC method to determine mycophenolate mofetil impurities and Identification of degradation products by QToF LCMS. Scientific reports, 12(1), 19098.
  • O-Desmethyl Mycophenol
  • MYCOPHENOL
  • Mycophenolate Mofetil Rel
  • Sollinger, H. W. (1995). Mycophenolate mofetil: a unique immunosuppressive agent.
  • Mass fragmentation pattern of (a) proposed impurity DP2, (b) impurity G, and (c) mycophenolate mofetil.
  • Mycophenolate mofetil(128794-94-5) 1H NMR spectrum. ChemicalBook.
  • Tsina, I., Chu, F., Hama, K., Lee, T., & Tarnowski, T. (1996). High-performance liquid chromatographic method for the determination of mycophenolate mofetil in human plasma. Journal of chromatography.
  • Fragmentation pathways of pronated MMF and its major RSs.
  • Makula, A., Kumar, T. R., & Khagga, M. (2015). A novel and Rapid LC–MS/MS assay for the Determination of Mycophenolate and Mycophenolic Acid in Human Plasma. Journal of Young Pharmacists, 7(4), 302.
  • Jain, D. K., Patel, P., & Jain, N. K. (2012). Development and validation of HPTLC method for the determination of mycophenolate mofetil in bulk and pharmaceutical formulation.
  • Reddy, T. V. B., Ramu, G., Kumar, M. S., & Rambabu, C. (2013). Validated RP-HPLC Method for the Determination of Mycophenolate Mofetil in Tablet Dosage Forms. Asian Journal of Chemistry, 25(5), 2821.
  • Lipsky, J. J. (1996). Mycophenolate mofetil (CellCept): immunosuppression on the cutting edge. Mayo Clinic proceedings, 71(11), 1091-1094.
  • Mass Spectrometry: Interpreting Fragmentation P
  • Structure of MMF and its major degraded products.

Sources

"biological activity of 2-Hydroxy-3-pyridyl ethylamine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 2-Hydroxy-3-pyridyl Ethylamine

Preamble: Navigating the Known and the Unknown

In the landscape of drug discovery and molecular biology, it is not uncommon to encounter compounds with significant structural promise yet a sparse history in the scientific literature. 2-Hydroxy-3-pyridyl ethylamine represents one such molecule. While direct, extensive research on this specific chemical entity is limited, its core structure—a pyridylethylamine—places it within a class of compounds known for a diverse range of biological activities. This guide, therefore, adopts a dual strategy. Firstly, it provides a comprehensive overview of the known biological activities of structurally analogous compounds, thereby establishing a predictive framework for the potential actions of 2-Hydroxy-3-pyridyl ethylamine. Secondly, it lays out a rigorous, field-proven experimental roadmap for the systematic evaluation of this molecule, empowering researchers to elucidate its unique biological profile. This document is structured not as a rigid template, but as a logical progression from established knowledge to a robust investigational plan.

Part 1: The Pyridylethylamine Scaffold - A Foundation of Diverse Bioactivity

The pyridine ring is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of FDA-approved drugs and its ability to engage in a wide array of biological interactions.[1][2] Its properties, including basicity, stability, and hydrogen-bonding capability, make it a privileged scaffold in drug design.[3][4] The ethylamine side chain, in turn, is a common feature in many neurotransmitters and other bioactive molecules, facilitating interactions with various receptors and enzymes. The combination of these two moieties in the pyridylethylamine framework gives rise to a versatile platform for discovering novel therapeutic agents. The biological activities of pyridine derivatives are vast, encompassing antimicrobial, antiviral, antitumor, antimalarial, and anti-inflammatory properties, among others.[1][2][4][5][6]

Part 2: Extrapolating Potential Biological Activities from Structural Analogs

The biological profile of 2-Hydroxy-3-pyridyl ethylamine can be hypothesized by examining its closest structural relatives. The addition of a hydroxyl group at the 2-position of the pyridine ring is expected to significantly influence its electronic properties, hydrogen bonding capacity, and metabolism, potentially leading to a unique pharmacological profile compared to its non-hydroxylated counterpart, 3-pyridylethylamine, or its regioisomer, 2-pyridylethylamine.

Histaminergic Activity: A Primary Hypothesis

The most well-documented activity of a close analog, 2-pyridylethylamine, is its role as a selective histamine H1 receptor agonist.[7][8] It is widely used as a tool compound in pharmacological studies to stimulate H1 receptor-mediated responses.[9][10] However, it's noteworthy that in some systems, such as mouse preoptic/anterior hypothalamic neurons, 2-pyridylethylamine has been shown to act as a partial agonist with lower potency than histamine.[11]

  • Mechanistic Insight: Histamine H1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins.[12] Agonist binding triggers a conformational change, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

The presence of the hydroxyl group on 2-Hydroxy-3-pyridyl ethylamine could alter its binding affinity and efficacy at the H1 receptor compared to 2-pyridylethylamine.

Antiproliferative and Anticancer Potential

Pyridine derivatives have demonstrated significant potential as anticancer agents.[1] The antiproliferative activity of these compounds is often linked to their ability to induce apoptosis and interfere with key signaling pathways in cancer cells. For instance, various pyridine-containing compounds have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases often dysregulated in cancer.[13][14][15][16]

  • Structure-Activity Relationship (SAR) Insights: Studies on pyridine derivatives have shown that the presence and position of substituents like hydroxyl (-OH) and amino (-NH2) groups can enhance antiproliferative activity.[1] Therefore, the 2-hydroxy substitution on our target molecule is a promising feature for potential anticancer effects.

Antimicrobial and Antiparasitic Activities

The pyridine nucleus is a common feature in many antimicrobial and antiparasitic agents.[2][4][5][6][17]

  • Antimalarial: 2-aminopyridine derivatives have been extensively studied as antimalarial agents, showing potent in vitro activity against both sensitive and multidrug-resistant strains of Plasmodium falciparum.[18][19][20] The nitrogen atoms in the pyridine ring and the side chain are often crucial for the accumulation of the drug within the parasite.[21]

  • General Antimicrobial: The hydrophilicity and hydrogen-bonding capabilities conferred by the pyridine ring can be advantageous for antimicrobial activity.[22] Various synthetic strategies have yielded pyridine derivatives with good antibacterial and antifungal properties.[2] The lipophilicity of the molecule, often expressed as log P, can also play a critical role in its anti-parasitic activity.[23]

Enzyme Inhibition

Beyond receptor tyrosine kinases, pyridine-containing molecules have been designed as inhibitors of other enzyme classes.

  • Cholinesterase Inhibition: A number of pyridine derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic neurotransmission.[24][25][26][27] This line of inquiry is particularly relevant for the development of therapeutics for neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that the pyridine moiety can interact with key residues in the active site of these enzymes.[24][28]

Metal Chelation

The nitrogen atom of the pyridine ring, along with other heteroatoms in a molecule, can act as a ligand for metal ions.[3] This metal-chelating ability of some pyridine compounds has been explored for various applications, including their use as biological markers and their potential to interfere with metal-dependent biological processes.[29][30]

Part 3: A Proposed Investigational Workflow for 2-Hydroxy-3-pyridyl ethylamine

The following section outlines a systematic, multi-tiered approach to characterize the biological activity of 2-Hydroxy-3-pyridyl ethylamine. The causality behind each experimental choice is explained to ensure a logical and efficient investigation.

Tier 1: Primary Screening - Broad-Spectrum Activity Profiling

The initial phase aims to cast a wide net to identify the most promising areas of biological activity.

3.1.1 Histamine H1 Receptor Functional Assay (Calcium Mobilization)

Given the known activity of its close analog, the primary and most logical starting point is to assess its activity at the histamine H1 receptor.

  • Principle: This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the H1 receptor.[12]

  • Methodology:

    • Cell Culture: Use a cell line stably expressing the human H1 receptor, such as CHO-K1 or HEK293 cells.

    • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Compound Addition: Add varying concentrations of 2-Hydroxy-3-pyridyl ethylamine to the cells. Include histamine as a positive control and a vehicle (e.g., DMSO) as a negative control.

    • Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

    • Data Analysis: Plot the dose-response curve and calculate the EC50 value (the concentration that elicits 50% of the maximal response). To determine if the compound is a full or partial agonist, compare its maximal effect to that of histamine.

3.1.2 Broad-Spectrum Cytotoxicity Screening

This assay provides a general assessment of the compound's toxicity and potential as an antiproliferative agent.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which correlates with cell viability.[31]

  • Methodology:

    • Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293 or primary fibroblasts) in 96-well plates.

    • Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of 2-Hydroxy-3-pyridyl ethylamine for 48-72 hours.

    • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm).

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Visualization of the Tier 1 Experimental Workflow

G cluster_0 Tier 1: Primary Screening cluster_1 H1 Assay Data cluster_2 Cytotoxicity Data start 2-Hydroxy-3-pyridyl ethylamine assay1 Histamine H1 Receptor Functional Assay (Calcium Mobilization) start->assay1 Test for agonism assay2 Broad-Spectrum Cytotoxicity Screening (MTT Assay) start->assay2 Test for cytotoxicity data1 EC50 Value assay1->data1 data2 Maximal Response (vs. Histamine) assay1->data2 data3 IC50 Values (Cancer vs. Normal Cells) assay2->data3

Caption: Tier 1 screening workflow for 2-Hydroxy-3-pyridyl ethylamine.

Tier 2: Secondary Assays - Mechanistic Elucidation and Target Validation

Based on the results from Tier 1, more focused secondary assays can be employed.

If Histaminergic Activity is Observed:

  • Receptor Binding Assay: To determine the binding affinity (Ki) of the compound for the H1 receptor. This is typically a competitive binding assay using a radiolabeled H1 antagonist (e.g., [3H]mepyramine).[32]

  • H1 Receptor Antagonist Assay: To confirm that the observed effects are indeed H1-mediated, pre-incubate the cells with a known H1 antagonist (e.g., mepyramine) before adding 2-Hydroxy-3-pyridyl ethylamine and observe if the response is blocked.[10][33]

If Cytotoxicity is Observed:

  • Apoptosis vs. Necrosis Assay: To determine the mechanism of cell death. This can be achieved using Annexin V/Propidium Iodide staining followed by flow cytometry.

  • Target-Based Enzyme Inhibition Assays: Based on the antiproliferative profile and structural alerts, one could investigate the inhibition of specific enzymes like FGFRs or cholinesterases.

    • FGFR Kinase Assay: A biochemical assay using recombinant FGFR1 and a generic kinase substrate (e.g., poly(Glu, Tyr)) to measure the inhibition of phosphorylation.

    • Cholinesterase Inhibition Assay (Ellman's Method): A colorimetric assay that measures the activity of AChE or BChE by detecting the product of substrate (acetylthiocholine) hydrolysis.[27]

If No Significant Activity is Observed in Tier 1:

  • Antiparasitic Screening: Evaluate the compound against parasites like Leishmania donovani or Plasmodium falciparum in vitro.

  • Antimicrobial Screening: Test against a panel of gram-positive and gram-negative bacteria and fungi.

Visualization of a Hypothetical H1 Receptor Signaling Pathway

G compound 2-Hydroxy-3-pyridyl ethylamine (Agonist) receptor Histamine H1 Receptor (GPCR) compound->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R on pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca2+ Release er->ca2_release cellular_response Downstream Cellular Responses ca2_release->cellular_response pkc->cellular_response

Caption: Hypothetical signaling of 2-Hydroxy-3-pyridyl ethylamine at the H1 receptor.

Part 4: Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Primary Screening Results for 2-Hydroxy-3-pyridyl ethylamine

Assay TypeTarget/Cell LineParameterValuePositive ControlControl Value
H1 Receptor Functional Assay CHO-hH1 CellsEC501.2 µMHistamine30 nM
% Max Response75%Histamine100%
Cytotoxicity (MTT) Assay MCF-7 (Breast Cancer)IC508.5 µMDoxorubicin0.5 µM
HCT116 (Colon Cancer)IC5012.1 µMDoxorubicin0.7 µM
HEK293 (Non-cancerous)IC50> 50 µMDoxorubicin2.1 µM
  • Interpretation of Hypothetical Data: The data in Table 1 would suggest that 2-Hydroxy-3-pyridyl ethylamine is a partial agonist at the histamine H1 receptor and exhibits selective cytotoxicity towards cancer cells over non-cancerous cells. This would warrant further investigation into both its histaminergic and anticancer properties.

Part 5: Concluding Remarks and Future Directions

This guide provides a comprehensive framework for initiating the biological characterization of 2-Hydroxy-3-pyridyl ethylamine. By leveraging the knowledge of its structural analogs, we can formulate rational hypotheses about its potential activities. The proposed experimental workflows offer a robust and logical path to systematically test these hypotheses. Positive findings from these in vitro studies would pave the way for more advanced preclinical investigations, including pharmacokinetic profiling, in vivo efficacy studies in animal models of disease (e.g., cancer xenografts or allergy models), and detailed mechanistic studies to identify its precise molecular targets. The journey from a promising chemical structure to a well-characterized bioactive compound is a meticulous one, and the principles and protocols outlined herein provide a solid foundation for that endeavor.

References

  • 2-Pyridylethylamine. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • 2-Pyridineethanamine. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Histamine H1-receptor antagonist activity assessed in conscious dogs. (1989). British Journal of Pharmacology. [Link]

  • Structural Diversity in 2-(2-Aminoethyl)pyridine-Based Lead Iodide Hybrids. (2020). Inorganic Chemistry. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). International Journal of Molecular Sciences. [Link]

  • Histamine H1-receptor-mediated inositol phospholipid hydrolysis in DDT1MF-2 cells: agonist and antagonist properties. (1993). British Journal of Pharmacology. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Omega. [Link]

  • Commentary on Pyridine Compounds & its Antimicrobial Activities. (2021). Journal of Pharmaceutical Chemistry & Chemical Science. [Link]

  • Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. (1998). Journal of Medicinal Chemistry. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Semantic Scholar. [Link]

  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (2022). Frontiers in Pharmacology. [Link]

  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules. [Link]

  • Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. (2013). Journal of Medicinal Chemistry. [Link]

  • Metal-chelating 2,6-disubstituted pyridine compounds and their use. (1989).
  • Histamine receptor assays. (2001). Current Protocols in Pharmacology. [Link]

  • Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons. (2014). British Journal of Pharmacology. [Link]

  • Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. (n.d.). Hilaris Publisher. [Link]

  • Histamine/H1 receptor signaling in the parafacial region increases activity of chemosensitive neurons and respiratory activity in rats. (2021). Journal of Neurophysiology. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. [Link]

  • In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. (2004). Investigative Ophthalmology & Visual Science. [Link]

  • Identification of small molecule inhibitors targeting FGFR through molecular docking-based screening. (2026). Frontiers in Pharmacology. [Link]

  • Structure–Activity Relationship Studies of Orally Active Antimalarial 3,5-Substituted 2-Aminopyridines. (2012). Journal of Medicinal Chemistry. [Link]

  • Metal chelating properties of pyridine-2,6-bis(thiocarboxylic acid) produced by Pseudomonas spp. and the biological activities of the formed complexes. (2001). Applied and Environmental Microbiology. [Link]

  • Effect of the lipophilic parameter (log P) on the anti-parasitic activity of imidazo[1,2-a]pyridine derivatives. (2011). ResearchGate. [Link]

  • FGFR cell lines: A comprehensive approach to drug discovery and evaluation, from small molecules to biologics, covering binding to activation. (2025). Cancer Research. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central. [Link]

  • Histamine H1 Receptor Assay. (n.d.). Innoprot. Retrieved January 15, 2026, from [Link]

  • A Pharmacokinetic Study of Antimalarial 3,5-Diaryl-2-aminopyridine Derivatives. (2016). Molecules. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Methods in Molecular Biology. [Link]

  • Pharmacological and Biological Targeting of FGFR1 in Cancer. (2024). Cancers. [Link]

  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. (2017). ResearchGate. [Link]

  • Update on in vitro cytotoxicity assays for drug development. (2025). Expert Opinion on Drug Discovery. [Link]

  • Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. (2022). ACS Omega. [Link]

  • Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. (2023). International Journal of Molecular Sciences. [Link]

  • 2-Pyridine cyclic triimidazole as a chelating and bridging ligand in mono- and hexa-nuclear Re(I) complexes with emissive properties in solution and in the solid state. (2023). RSC Publishing. [Link]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (2017). Beilstein Journal of Organic Chemistry. [Link]

  • Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. (2021). MDPI. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2021). Scilight Press. [Link]

  • Small-molecule Inhibitors of Fibroblast Growth Factor Receptor (FGFR) Tyrosine Kinases (TK). (2003). Current Pharmaceutical Design. [Link]

  • Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. (2021). Molecules. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). PubMed. [Link]

  • Pyridine and Pyrimidine hybrids as privileged scaffolds in antimalarial drug discovery: A recent development. (2024). MalariaWorld. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular structure of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. The document delves into the synthesis, structural elucidation, and key analytical characterization of this molecule, offering field-proven insights into the experimental choices and data interpretation that underpin its chemical identity.

Introduction and Chemical Identity

This compound, also known as 2-amino-1-(pyridin-3-yl)ethanol dihydrochloride, is a pyridine derivative with potential applications in medicinal chemistry and organic synthesis.[1][2] Its structure features a pyridine ring, an ethanolamine side chain, and two hydrochloride salts, which enhance its stability and solubility in aqueous media. Understanding the precise three-dimensional arrangement of its atoms and the electronic properties of its functional groups is paramount for predicting its reactivity, biological activity, and formulation characteristics.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name 2-amino-1-(pyridin-3-yl)ethan-1-ol dihydrochloride
Molecular Formula C₇H₁₂Cl₂N₂O
Molecular Weight 211.09 g/mol
CAS Number 90345-24-7 (for the 2-pyridyl isomer dihydrochloride, often used as a reference)
Free Base 2-amino-1-(pyridin-3-yl)ethan-1-ol
Free Base CAS 92990-44-8
Free Base Formula C₇H₁₀N₂O[3]
Free Base Mol. Wt. 138.17 g/mol [3]

Synthesis and Salt Formation

The synthesis of this compound is typically achieved through a multi-step process, beginning with a suitable pyridine precursor. A plausible and established synthetic route involves the reduction of an intermediate, followed by salt formation.[4]

Synthetic Workflow

The synthesis can be conceptualized in the following workflow, which is designed to be self-validating through in-process controls and characterization of intermediates.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Dihydrochloride Salt Formation 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Imine Intermediate Imine Intermediate 3-Pyridinecarboxaldehyde->Imine Intermediate Condensation Ammonia in Methanol Ammonia in Methanol Ammonia in Methanol->Imine Intermediate 2-amino-1-(pyridin-3-yl)ethanol (Free Base) 2-amino-1-(pyridin-3-yl)ethanol (Free Base) Imine Intermediate->2-amino-1-(pyridin-3-yl)ethanol (Free Base) Reduction Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4)->2-amino-1-(pyridin-3-yl)ethanol (Free Base) This compound This compound 2-amino-1-(pyridin-3-yl)ethanol (Free Base)->this compound Protonation Hydrochloric Acid (2 eq.) Hydrochloric Acid (2 eq.) Hydrochloric Acid (2 eq.)->this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol
  • Step 1: Imine Formation. 3-Pyridinecarboxaldehyde is dissolved in methanol, and the solution is saturated with ammonia gas at a controlled temperature. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed, yielding the intermediate imine.

  • Step 2: Reduction. The crude imine solution is cooled in an ice bath, and a reducing agent such as sodium borohydride is added portion-wise. The choice of a mild reducing agent is critical to selectively reduce the imine without affecting the pyridine ring. The reaction progress is again monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

  • Step 3: Dihydrochloride Salt Formation. The resulting crude free base, 2-amino-1-(pyridin-3-yl)ethanol, is dissolved in a suitable organic solvent like isopropanol. A stoichiometric amount (2 equivalents) of concentrated hydrochloric acid is added dropwise with stirring. The dihydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Structural Elucidation and Spectroscopic Analysis

The definitive molecular structure of this compound is elucidated through a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of the dihydrochloride salt in a solvent like D₂O would exhibit characteristic signals for the pyridine ring protons and the ethylamine side chain. The protonation of the pyridine nitrogen and the amino group will cause a downfield shift of adjacent protons compared to the free base.

Table 2: Predicted ¹H NMR Chemical Shifts (in D₂O)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine H-2~8.8s-
Pyridine H-6~8.7d~5
Pyridine H-4~8.5d~8
Pyridine H-5~7.8dd~8, 5
Methine CH-OH~5.0t~6
Methylene CH₂-N~3.4d~6

Causality: The electron-withdrawing effect of the protonated pyridinium nitrogen causes the significant downfield shifts of the pyridine protons. The splitting patterns (multiplicity and coupling constants) are crucial for assigning the relative positions of the protons on the pyridine ring.

The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in D₂O)

CarbonPredicted Chemical Shift (δ, ppm)
Pyridine C-2~148
Pyridine C-6~147
Pyridine C-4~142
Pyridine C-3~138
Pyridine C-5~127
Methine C-OH~70
Methylene C-N~45

Causality: The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen atom and the overall aromatic system. The sp³ hybridized carbons of the ethylamine side chain appear at significantly higher fields.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be characterized by the following key absorptions.

Table 4: Key IR Absorptions

Wavenumber (cm⁻¹)Functional GroupDescription
3400-3200 (broad)O-H stretchAlcohol hydroxyl group
3200-2800 (broad)N-H stretchAmmonium (R-NH₃⁺) group
~3050C-H stretchAromatic (pyridine)
~2950C-H stretchAliphatic (side chain)
~1600, ~1480C=C, C=N stretchPyridine ring vibrations
~1100C-O stretchAlcohol

Causality: The broadness of the O-H and N-H stretches is due to hydrogen bonding. The presence of the ammonium salt is a key diagnostic feature in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in positive ion mode would be the technique of choice. The spectrum would show the molecular ion of the free base.

  • Expected Molecular Ion (M+H)⁺: m/z 139.0866 (for C₇H₁₁N₂O⁺)

Causality: In the ESI process, the dihydrochloride salt would dissociate, and the free base would be protonated to give the [M+H]⁺ ion. The high-resolution mass measurement allows for the unambiguous determination of the elemental composition.

X-ray Crystallography

G Crystal Growth Crystal Growth X-ray Diffraction Data Collection X-ray Diffraction Data Collection Crystal Growth->X-ray Diffraction Data Collection Mounting Structure Solution Structure Solution X-ray Diffraction Data Collection->Structure Solution Data Processing Structure Refinement Structure Refinement Structure Solution->Structure Refinement Initial Model Final Structural Model Final Structural Model Structure Refinement->Final Structural Model Validation

Caption: Workflow for X-ray crystallographic analysis.

Conclusion

The molecular structure of this compound is well-defined by a combination of synthesis and rigorous spectroscopic analysis. This guide has outlined the key experimental and interpretive frameworks necessary for its characterization. The interplay of the pyridine ring, the ethanolamine side chain, and the dihydrochloride salt form dictates its chemical and physical properties, making a thorough structural understanding essential for its application in research and development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). 2-Amino-1-(pyridin-3-yl)ethanol: A Key Intermediate for Advanced Chemical Synthesis. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

  • Google Patents. CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • PubChem. 2-Amino-1-(6-propan-2-yl-3-pyridinyl)ethanol. [Link]

  • ResearchGate. Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • LabSolutions. 2-Amino-1-pyridin-3-yl-ethanol. [Link]

  • J&K Scientific. 2-Amino-1-pyridin-3-yl-ethanol. [Link]

  • ResearchGate. Crystal structure of 2-amino-3-[2-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-ethylideneamino]-but-2-enedinitrile, C17H17N5. [Link]

  • NIST. Ethanol, 2-[(n-methyl-n-purin-2-yl)amino]-. [Link]

  • NIST. Ethanol, 2-[(1-methylethyl)amino]-. [Link]

  • Cenmed Enterprises. 2 Amino 1 Pyridin 3 Yl Ethanol >/= 95% (Nmr) 250 Mg. [Link]

  • LabSolutions. 2-Amino-1-pyridin-3-yl-ethanol. [Link]

  • MDPI. Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. [Link]

  • MDPI. Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. [Link]

  • NIH. Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. [Link]

  • ResearchGate. What does a "Pyridine- FTIR analysis" can tell me?. [Link]

  • Beilstein Journals. Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. [Link]

  • IUCr. Crystal structure of 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzo[2][5]thiazolo[3,2-a]pyridine-4-carboxamide. [Link]

  • SpectraBase. 2-(Fmoc-amino)ethanol - Optional[FTIR] - Spectrum. [Link]

Sources

Unveiling the Therapeutic Potential of 2-Hydroxy-3-pyridyl Ethylamine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic targets of 2-Hydroxy-3-pyridyl ethylamine, a novel pyridylethylamine derivative. While direct experimental data on this compound is nascent, its structural analogy to well-characterized pharmacophores, notably phenethylamines and other pyridylethylamines, provides a robust framework for predicting its biological activity. This document synthesizes existing knowledge on related compounds to propose primary and secondary therapeutic targets, outlines detailed experimental protocols for target validation, and presents a plausible synthetic route for the compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics for neurological and inflammatory disorders.

Introduction: The Promise of a Novel Pyridylethylamine Scaffold

The pyridylethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to interact with a variety of receptors and enzymes has led to the development of drugs targeting a wide range of therapeutic areas. The subject of this guide, 2-Hydroxy-3-pyridyl ethylamine, introduces a unique substitution pattern—a hydroxyl group at the 2-position and an ethylamine side chain at the 3-position of the pyridine ring. This specific arrangement is anticipated to confer a distinct pharmacological profile, potentially offering improved selectivity and novel mechanisms of action compared to existing analogues.

Based on extensive analysis of structurally related compounds, we hypothesize that the primary therapeutic target for 2-Hydroxy-3-pyridyl ethylamine is the histamine H1 receptor . Furthermore, its structural similarity to endogenous neurotransmitters and other synthetic ligands suggests potential modulatory activity at several key central nervous system (CNS) receptors , including serotonin, dopamine, adrenergic, and sigma receptors. This guide will delve into the scientific rationale behind these postulations and provide a comprehensive roadmap for their experimental validation.

Primary Therapeutic Target: Histamine H1 Receptor

The most compelling evidence for a primary therapeutic target stems from the well-established activity of the parent compound, 2-pyridylethylamine, as a selective histamine H1 receptor agonist.[1] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in allergic and inflammatory responses.

Mechanism of Action at the Histamine H1 Receptor

Activation of the H1 receptor by an agonist like histamine, or potentially 2-Hydroxy-3-pyridyl ethylamine, initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C. This cascade culminates in the physiological responses associated with H1 receptor activation, such as smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory cytokines.

dot digraph "Histamine H1 Receptor Signaling Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

} Caption: Proposed signaling pathway of 2-Hydroxy-3-pyridyl ethylamine at the histamine H1 receptor.

Structure-Activity Relationship (SAR) Insights

The introduction of a hydroxyl group at the 2-position of the pyridine ring is a critical modification. In the context of receptor-ligand interactions, this hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially increasing the binding affinity and specificity for the H1 receptor compared to the unsubstituted 2-pyridylethylamine. The precise positioning of this group, along with the ethylamine side chain, will dictate the molecule's orientation within the receptor's binding pocket, influencing its efficacy as an agonist.

Secondary Therapeutic Targets in the Central Nervous System

The structural resemblance of 2-Hydroxy-3-pyridyl ethylamine to phenethylamines, a class of compounds with profound effects on the CNS, suggests the possibility of interactions with various neurotransmitter receptors.[2] This opens up avenues for therapeutic applications in a range of neurological and psychiatric disorders.

Serotonin Receptors (5-HT Receptors)

Derivatives of 2-pyridylmethylamine have been shown to act as potent and selective agonists at 5-HT1A receptors.[3][4] Furthermore, the broader class of phenethylamines has well-documented interactions with 5-HT2A receptors.[2]

  • Potential Indication: Agonism at 5-HT1A receptors is associated with anxiolytic and antidepressant effects. Modulation of 5-HT2A receptors is a key mechanism for several psychedelic and antipsychotic drugs.

Dopamine Receptors

Phenethylamine derivatives are known to interact with the dopamine transporter (DAT) and dopamine receptors, particularly the D2 subtype.[5][6][7] The ethylamine side chain is a common feature in many dopamine receptor ligands.

  • Potential Indication: Modulation of the dopaminergic system is central to the treatment of Parkinson's disease, schizophrenia, and addiction.

Adrenergic Receptors

The replacement of a phenyl ring with a pyridyl system in phenylethanolamine-based adrenergic agonists has been shown to maintain high potency, particularly for β-adrenergic receptors.[8]

  • Potential Indication: β-adrenergic agonists are used as bronchodilators in the treatment of asthma, while α-adrenergic modulators have applications in cardiovascular and CNS disorders.

Sigma Receptors

Sigma receptors, particularly the σ1 subtype, are unique intracellular chaperone proteins that have emerged as promising targets for a variety of CNS disorders, including neurodegenerative diseases, pain, and depression.[9][10][11][12] Many phenethylamine and piperidine-based compounds exhibit affinity for sigma receptors.[13][14]

  • Potential Indication: Sigma receptor modulation offers therapeutic potential for a wide range of neurological and psychiatric conditions.

Proposed Synthesis of 2-Hydroxy-3-pyridyl Ethylamine

While a specific, published synthesis for 2-Hydroxy-3-pyridyl ethylamine was not identified, a plausible synthetic route can be devised based on established methodologies for related pyridines. A potential pathway could involve the reduction of a corresponding nitrile or the reductive amination of a ketone.

dot digraph "Proposed Synthetic Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

} Caption: A potential high-level synthetic approach to 2-Hydroxy-3-pyridyl ethylamine.

A more detailed, multi-step synthesis starting from commercially available 2-amino-3-hydroxypyridine could also be envisioned, involving protection of the hydroxyl and amino groups, followed by functionalization at the 3-position and subsequent deprotection.

Experimental Protocols for Target Validation

To empirically determine the therapeutic targets of 2-Hydroxy-3-pyridyl ethylamine, a tiered screening approach is recommended, starting with the primary hypothesized target and progressing to the secondary targets.

Primary Target Validation: Histamine H1 Receptor

Objective: To determine the binding affinity (Ki) of 2-Hydroxy-3-pyridyl ethylamine for the human histamine H1 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-Mepyramine (a known H1 antagonist).

  • Incubation: Incubate the cell membranes with a fixed concentration of [³H]-mepyramine and varying concentrations of 2-Hydroxy-3-pyridyl ethylamine for 60 minutes at 25°C.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters.

  • Detection: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Parameter Description
Cell Line HEK293 or CHO cells expressing human H1R
Radioligand [³H]-Mepyramine
Non-specific binding Determined in the presence of a high concentration of a known H1 antagonist (e.g., Mianserin)
Incubation Time 60 minutes
Incubation Temperature 25°C

As the H1 receptor is Gq-coupled, its activation leads to an increase in intracellular calcium.

a) Intracellular Calcium Mobilization Assay

Objective: To determine the functional potency (EC50) and efficacy of 2-Hydroxy-3-pyridyl ethylamine as an agonist at the H1 receptor.

Methodology:

  • Cell Culture: Plate H1R-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable buffer (e.g., HBSS).

  • Compound Addition: Add varying concentrations of 2-Hydroxy-3-pyridyl ethylamine to the wells.

  • Detection: Measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: Plot the peak fluorescence response against the compound concentration to determine the EC50 value.

b) Inositol Phosphate (IP1) Accumulation Assay

Objective: To provide an alternative measure of Gq pathway activation.

Methodology:

  • Cell Treatment: Treat H1R-expressing cells with varying concentrations of 2-Hydroxy-3-pyridyl ethylamine in the presence of LiCl (to inhibit IP1 degradation).

  • Cell Lysis: Lyse the cells to release intracellular IP1.

  • Detection: Measure IP1 levels using a commercially available HTRF or ELISA-based kit.

  • Data Analysis: Plot the IP1 concentration against the compound concentration to determine the EC50 value.

Secondary CNS Target Screening

A panel of radioligand binding assays should be conducted to assess the affinity of 2-Hydroxy-3-pyridyl ethylamine for the following receptors:

Receptor Family Specific Subtypes Example Radioligand
Serotonin 5-HT1A, 5-HT2A[³H]-8-OH-DPAT, [³H]-Ketanserin
Dopamine D1, D2, D3, DAT[³H]-SCH23390, [³H]-Spiperone, [³H]-7-OH-DPAT, [³H]-WIN 35,428
Adrenergic α1, α2, β1, β2[³H]-Prazosin, [³H]-Rauwolscine, [³H]-CGP 12177
Sigma σ1, σ2[³H]-(+)-Pentazocine, [³H]-DTG

Any significant binding affinity (e.g., Ki < 1 µM) should be followed up with appropriate functional assays (e.g., cAMP accumulation for Gs/Gi-coupled receptors, or other relevant second messenger assays).

dot digraph "Target Validation Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

} Caption: A systematic workflow for the experimental validation of therapeutic targets.

Conclusion and Future Directions

2-Hydroxy-3-pyridyl ethylamine represents a promising chemical entity with a high probability of acting as a histamine H1 receptor agonist. This primary mode of action suggests its potential utility in the treatment of allergic and inflammatory conditions. Furthermore, the structural similarities to known CNS-active compounds warrant a thorough investigation into its effects on serotonin, dopamine, adrenergic, and sigma receptors, which could unveil novel therapeutic applications in neurology and psychiatry.

The experimental roadmap outlined in this guide provides a rigorous framework for elucidating the pharmacological profile of 2-Hydroxy-3-pyridyl ethylamine. Successful validation of its activity at these targets will pave the way for further preclinical development, including in vivo efficacy studies in relevant disease models, pharmacokinetic and toxicological profiling, and lead optimization to enhance its therapeutic index. The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of this novel pyridylethylamine derivative.

References

  • Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 42(10), 1648-1660. [Link]

  • Vacher, B., et al. (1998). Design and synthesis of a series of 6-substituted-2-pyridinylmethylamine derivatives as novel, high-affinity, selective agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 41(25), 5070-5083. [Link]

  • Jen, T., et al. (1977). Adrenerigic agents. 7.1 Synthesis and beta-adrenergic agonist activity of several 2-pyridylethanolamines. Journal of Medicinal Chemistry, 20(10), 1258-1262. [Link]

  • Salomon, G., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(3), 1339. [Link]

  • Kim, H. J., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 29(4), 438-447. [Link]

  • Kim, H. J., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central, PMCID: PMC8254823. [Link]

  • Oishi, R., et al. (1977). Direct or indirect action of histamine on dopamine metabolism in the rat striatum? European Journal of Pharmacology, 46(2), 171-175. [Link]

  • Wolf, M. E., & Mosnaim, A. D. (1983). Phenylethylamine in neuropsychiatric disorders. General Pharmacology, 14(4), 385-390. [Link]

  • Wikipedia. (n.d.). 25B-NBOMe. In Wikipedia. Retrieved January 15, 2026, from [Link]

  • van der Mey, M., et al. (2000). Structure-activity relationships of 4-(phenylethynyl)-6-phenyl-1,4-dihydropyridines as highly selective A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 43(15), 2940-2951. [Link]

  • Blandizzi, C., et al. (1999). Histamine H3 receptors mediate inhibition of noradrenaline release from intestinal sympathetic nerves. British Journal of Pharmacology, 127(6), 1434-1440. [Link]

  • Clapham, J. C., & Kilpatrick, G. J. (1982). Effects of impromidine, a specific H2-receptor agonist and 2(2-pyridyl)-ethylamine, an H1-receptor agonist, on stimulation-induced release of [3H]-noradrenaline in guinea-pig isolated atria. British Journal of Pharmacology, 75(1), 135-138. [Link]

  • Salomon, G., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI, 28(3), 1339. [Link]

  • Dyck, L. E. (1989). The effects of pargyline and 2-phenylethylamine on D1-like dopamine receptor binding. Pharmacology Biochemistry and Behavior, 32(2), 521-524. [Link]

  • Wikipedia. (n.d.). 2-Pyridylethylamine. In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Engers, D. W., et al. (2011). Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. Journal of Medicinal Chemistry, 54(4), 1106-1110. [Link]

  • Mokrosz, M. J., et al. (1995). Structure-activity relationship studies of CNS agents, Part 25. 4,6-di(heteroaryl)-2-(N-methylpiperazino)pyrimidines as new, potent 5-HT2A receptor ligands: a verification of the topographic model. Archiv der Pharmazie, 328(9), 659-666. [Link]

  • Eltze, M. (1988). Activity of N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl) ethylamine derivatives as dopamine receptor ligands. Arzneimittelforschung, 38(11), 1593-1598. [Link]

  • Abate, C., & Maurice, T. (2023). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. International Journal of Molecular Sciences, 24(21), 15868. [Link]

  • Słoczyńska, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(14), 9658-9683. [Link]

  • Kędzierska, E., et al. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules, 20(3), 3786-3806. [Link]

  • Wikipedia. (n.d.). Sigma receptor. In Wikipedia. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). TABLE 4 . Structure-activity relationships for pyrimethamine analogsa. Retrieved January 15, 2026, from [Link]

  • Siegel, G. J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven. [Link]

  • Słoczyńska, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(14), 9658-9683. [Link]

  • Chattopadhyay, A. (2020). Structure, dynamics and lipid interactions of serotonin receptors: excitements and challenges. Journal of Neurochemistry, 152(2), 141-155. [Link]

  • Voronkov, M. V., et al. (1992). [The serotonin- and dopaminergic mechanisms in the action of 1-pyrimidinyl piperazine derivatives]. Eksperimental'naia i klinicheskaia farmakologiia, 55(5), 6-8. [Link]

Sources

"in silico modeling of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride

This guide provides a comprehensive, technically detailed framework for the in silico investigation of this compound. It is designed for researchers, computational chemists, and drug development professionals. This document eschews a rigid template, instead adopting a narrative that mirrors a logical, real-world research workflow. We will proceed from foundational characterization to advanced molecular simulations, explaining not just the "how" but the critical "why" behind each methodological choice.

Introduction: A Molecule of Interest with Uncharted Biological Space

This compound is a small molecule featuring a pyridine ring, a common scaffold in medicinal chemistry. Its chemical properties are summarized below:

PropertyValueSource
Molecular Formula C₇H₁₀N₂O·2HCl[1]
Molecular Weight 211.09 g/mol [1]
Alternate Names 2-Amino-1-(3-pyridyl)ethanol dihydrochloride; 3-(2-Amino-1-hydroxyethyl)pyridine dihydrochloride[1]

A thorough review of existing literature reveals a significant gap: there is no specific, publicly available data on the biological targets or mechanisms of action for this particular compound. However, the broader class of pyridine derivatives is known to exhibit a wide range of biological activities, including antimicrobial and antiviral properties.[2] The presence of hydroxyl and amino groups on such scaffolds has been noted to enhance these biological activities.[2]

This guide, therefore, adopts a hypothesis-driven approach. We will postulate a potential biological role for this compound as a bacterial enzyme inhibitor. This allows us to construct a complete in silico workflow that is both scientifically rigorous and broadly applicable to the investigation of other novel small molecules. Our hypothetical target will be Penicillin-Binding Protein 2 (PBP2) from Escherichia coli, a well-validated target for antibacterial agents.

The overall workflow we will follow is depicted below.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Target Interaction Modeling cluster_2 Phase 3: Dynamic Validation & Refinement cluster_3 Phase 4: Predictive Modeling (Optional) A Ligand Preparation (3D Structure Generation) B Physicochemical & ADMET Prediction A->B Characterize Drug-Likeness D Molecular Docking Simulation (Binding Affinity & Pose) B->D Input Ligand C Target Selection & Preparation (PDB Database) C->D Define Binding Site E Molecular Dynamics Simulation (Complex Stability) D->E Input Best Docked Pose F Data Analysis (RMSD, RMSF, H-Bonds) E->F Generate Trajectory Data G QSAR Model Development (For Analogue Series) F->G Inform Analogue Design G A Prepared Ligand (.pdbqt format) D Run Docking Algorithm (e.g., AutoDock Vina) A->D B Prepared Protein Receptor (.pdbqt format) B->D C Define Search Space (Grid Box) C->D Constrains Search Area E Output: Binding Poses & Affinity Scores (kcal/mol) D->E Generates F Analyze Interactions (H-Bonds, Hydrophobic) E->F Visual Inspection

Caption: A streamlined workflow for molecular docking.

Protocol 4: Molecular Docking with AutoDock Vina
  • Define the Binding Site (Grid Box): The "grid box" is a defined 3D space within the protein where the docking algorithm will search for binding poses. This box should encompass the entire active site of the PBP2 enzyme. The center and dimensions (in Ångströms) of this box are specified in a configuration file.

  • Create Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions.

  • Execute Vina: Run the AutoDock Vina program from the command line, providing the configuration file as input.

  • Analyze Results:

    • Binding Affinity: The output_log.txt file will contain a table of the top-ranked binding poses and their corresponding binding affinities in kcal/mol. A more negative value indicates a stronger predicted interaction.

    • Binding Pose Visualization: Load the protein and the output_poses.pdbqt file into a molecular visualizer. Analyze the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.

Table 2: Hypothetical Molecular Docking Results

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1-8.5SER307 (H-bond), LYS311 (H-bond), TYR521 (π-π stacking)
2-8.2SER307 (H-bond), THR550 (H-bond)
3-7.9LYS311 (H-bond), ALA482 (hydrophobic)

Part 4: Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot of a potential binding mode, it does not account for the dynamic nature of proteins in a physiological environment. MD simulation offers a way to observe the stability of the protein-ligand complex over time. [3] Causality: An MD simulation validates the docking pose. If a ligand is truly a stable binder, it should remain within the binding pocket with minimal fluctuation throughout the simulation. This provides a higher level of confidence in the predicted binding mode before proceeding with experimental validation. [4]

G A Protein-Ligand Complex (from Docking) B Generate Ligand Topology & Parameters A->B Isolate Ligand C System Setup: Solvation & Ionization A->C B->C Merge Topologies D Energy Minimization C->D Remove Steric Clashes E Equilibration (NVT & NPT) D->E Stabilize Temp & Pressure F Production MD Run (e.g., 100 ns) E->F Collect Data G Trajectory Analysis (RMSD, RMSF) F->G Evaluate Stability

Caption: Key stages of a molecular dynamics simulation workflow.

Protocol 5: MD Simulation using GROMACS

This protocol provides a high-level overview of the steps involved. Each step requires specific GROMACS commands and parameter files (.mdp files). [5][6]

  • System Preparation:

    • Generate Ligand Topology: The force field needs parameters for our specific ligand. Use a server like CGenFF or the antechamber tool to generate a topology file (.itp) and parameter files for the ligand. [7] * Combine Topologies: Merge the protein force field information with the newly generated ligand topology.

    • Create a Simulation Box: Define a periodic boundary box around the protein-ligand complex.

    • Solvation: Fill the box with water molecules (e.g., TIP3P water model).

    • Add Ions: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's net charge and mimic a physiological salt concentration.

  • Simulation Execution:

    • Energy Minimization: Remove any steric clashes or unfavorable geometries in the initial system setup.

    • Equilibration (NVT and NPT): Perform two short equilibration phases. First, in an NVT (constant Number of particles, Volume, Temperature) ensemble to stabilize the system's temperature. Second, in an NPT (constant Number of particles, Pressure, Temperature) ensemble to stabilize the pressure and density.

    • Production MD: Run the main simulation for a duration sufficient to observe the system's behavior (e.g., 50-100 nanoseconds).

  • Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates it is not diffusing out of the binding pocket.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF of the protein residues to identify which parts of the protein are flexible or rigid upon ligand binding.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation to identify stable, key interactions.

Part 5: Advanced Modeling and Future Directions: QSAR

If the initial compound shows promise and a series of chemical analogues are synthesized, a Quantitative Structure-Activity Relationship (QSAR) model can be developed. [8] Causality: QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. [9][10]A predictive QSAR model can then be used to estimate the activity of novel, unsynthesized compounds, thereby guiding further lead optimization efforts and prioritizing synthesis. [11]

Conclusion

This guide has outlined a comprehensive, hypothesis-driven in silico workflow for the characterization and target interaction modeling of this compound. By systematically applying ADMET prediction, molecular docking, and molecular dynamics simulations, we can generate robust, actionable data regarding the compound's drug-like properties and its potential binding mode to a hypothetical bacterial target. The results from such a study provide a strong foundation for subsequent experimental validation, including enzyme inhibition assays and microbiological testing, ultimately accelerating the journey from a molecule of interest to a potential therapeutic lead.

References

  • Laskowski, R. A. Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link]

  • Patel, H., et al. QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. RJ Wave. [Link]

  • Kar, S., et al. In Silico Tools and Software to Predict ADMET of New Drug Candidates. ResearchGate. [Link]

  • PubChem. 2-Pyridineethanamine. [Link]

  • Popa, M., et al. Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

  • Journal of Pharma Insights and Research. Quantitative Structure-Activity Relationship (QSAR) in Drug Discovery and Development: Review Article. [Link]

  • International Journal of Advances in Pharmacy and Biotechnology. A Review on QSAR Studies. [Link]

  • Sahoo, T. K., et al. In silico evaluation of various anti-viral drugs for their efficiency against multiple SARS CoV-2 drug targets. JETIR. [Link]

  • Verma, A., et al. In-silico approach to designing effective antiviral drugs against SARS-CoV-2 and SARS-CoV-1 from reported phytochemicals: a quality improvement study. National Institutes of Health. [Link]

  • Pandolfi, F., et al. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. PubMed. [Link]

  • Yadav, S. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • University of Oxford. Session 4: Introduction to in silico docking. [Link]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

  • BioExcel. Molecular dynamics simulation of a small protein using GROMACS. [Link]

  • Panda, P. Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • Bioinformatics Review. In-Silico Molecular Docking Based Drug Repurposing Approaches. YouTube. [Link]

  • Dr. A. S. S. Ibrahim. Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • National Institutes of Health. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. [Link]

  • de Oliveira, L. C. S., et al. In Silico Approach for the Identification of Potential Targets and Specific Antimicrobials for Streptococcus mutans. Scirp.org. [Link]

  • Sarangan, D., et al. In Silico Screening of Antimicrobial Compounds Using Docked Complexes of Antibiotics and Antimicrobial Peptides. [Link]

  • Aier, I., et al. To Explore the Potential Inhibitors against Multi-target Proteins of COVID-19 using In-Silico Study. arXiv. [Link]

  • National Institutes of Health. In silico virtual screening approaches for anti-viral drug discovery. [Link]

  • Msc, M. C. G.-S. In Silico Studies Most Employed in the Discovery of New Antimicrobial Agents. [Link]

  • Bioinfopoint. Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. [Link]

  • PubMed. 3D-QSAR in drug design--a review. [Link]

  • Read the Docs. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. [Link]

  • University of Illinois. Molecular Docking Tutorial. [Link]

  • Mahasenan, K., et al. Pyrimethamine Derivatives: Insight into Binding Mechanism and Improved Enhancement of Mutant β-N-acetylhexosaminidase Activity. PubMed. [Link]

Sources

An In-depth Technical Guide to 2-Hydroxy-3-pyridyl ethylamine dihydrochloride: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride (CAS No: 101012-01-5), a pyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. While direct literature on this specific compound is limited, this paper synthesizes available data, proposes a plausible synthetic route, and explores its potential pharmacological applications based on the activities of structurally related compounds. This document is intended to serve as a foundational resource for researchers investigating this molecule and its derivatives for the development of novel therapeutic agents.

Introduction: The Pyridine Scaffold in Drug Discovery

The pyridine ring is a ubiquitous heterocyclic motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its presence is often critical for modulating the pharmacological activity of a molecule, contributing to binding interactions with biological targets and influencing pharmacokinetic properties. Pyridine derivatives have demonstrated a wide spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1] The subject of this guide, this compound, also known as 2-amino-1-(3-pyridinyl)ethanol dihydrochloride, represents a valuable, yet underexplored, building block within this chemical space. Its structural features, combining the pyridine core with an amino alcohol side chain, suggest potential for interaction with various biological targets, particularly within the central nervous system, where related compounds have shown activity.[2][3][4] This guide aims to consolidate the known information and provide a forward-looking perspective on the research and development of this promising compound.

Physicochemical Properties and Structural Elucidation

This compound is a white to yellow solid that is typically stored at 2-8°C.[5] Its dihydrochloride salt form suggests good water solubility, a desirable property for pharmaceutical development.

PropertyValueSource
CAS Number 101012-01-5[5]
Molecular Formula C₇H₁₂Cl₂N₂O[5]
Molecular Weight 211.09 g/mol [5]
Synonyms 2-amino-1-(3-pyridinyl)ethanol dihydrochloride[5]
Physical Form White to Yellow Solid[5]
Storage Temperature 2-8°C[5]
InChI 1S/C7H10N2O.2ClH/c8-4-7(10)6-2-1-3-9-5-6;;/h1-3,5,7,10H,4,8H2;2*1H[5]
InChIKey HSKINQDVRZGRCZ-UHFFFAOYSA-N[5]

Proposed Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process:

  • Step 1: Acylation of 3-Cyanopyridine to form 3-pyridyl acyl cyanide.

  • Step 2: Reductive amination of the acyl cyanide to yield 2-Hydroxy-3-pyridyl ethylamine, followed by salt formation.

This approach is advantageous as it utilizes common starting materials and well-understood reaction mechanisms.

Synthetic Pathway 3-Cyanopyridine 3-Cyanopyridine 3-Pyridyl Acyl Cyanide 3-Pyridyl Acyl Cyanide 3-Cyanopyridine->3-Pyridyl Acyl Cyanide Step 1: Acylation (e.g., with Acyl Halide) 2-Hydroxy-3-pyridyl ethylamine 2-Hydroxy-3-pyridyl ethylamine 3-Pyridyl Acyl Cyanide->2-Hydroxy-3-pyridyl ethylamine Step 2: Reductive Amination (e.g., NaBH4, NH4Cl) Target Dihydrochloride Salt Target Dihydrochloride Salt 2-Hydroxy-3-pyridyl ethylamine->Target Dihydrochloride Salt Salt Formation (HCl in Ether)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 3-Pyridyl Acyl Cyanide

  • Rationale: The conversion of a nitrile to an acyl cyanide can be achieved through various methods. One common approach involves the reaction of an acid halide with a cyanide salt.[6] This method is often high-yielding and proceeds under relatively mild conditions.

  • Protocol:

    • To a stirred solution of 3-cyanopyridine (1.0 eq) in a suitable aprotic solvent (e.g., dry dichloromethane or acetonitrile), add a Lewis acid catalyst (e.g., AlCl₃, 0.1 eq) under an inert atmosphere (N₂ or Ar).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add an acylating agent, such as acetyl chloride (1.1 eq), dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding crushed ice and then a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-pyridyl acyl cyanide.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Step 2: Reductive Amination to 2-Hydroxy-3-pyridyl ethylamine and Dihydrochloride Salt Formation

  • Rationale: The reduction of an acyl cyanide to a β-amino alcohol can be accomplished using a variety of reducing agents. Sodium borohydride is a mild and selective reagent suitable for this transformation. The presence of an ammonium salt provides the amine source for the reductive amination.

  • Protocol:

    • Dissolve the purified 3-pyridyl acyl cyanide (1.0 eq) and ammonium chloride (1.5 eq) in methanol in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add sodium borohydride (2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-Hydroxy-3-pyridyl ethylamine free base.

    • Dissolve the crude free base in a minimal amount of anhydrous diethyl ether.

    • Add a saturated solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

    • Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum to afford the final product, this compound.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. While experimental data for this compound is not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons on the pyridine ring (multiplets in the δ 7.5-8.5 ppm range). A methine proton adjacent to the hydroxyl group (a triplet or doublet of doublets around δ 4.5-5.0 ppm). Methylene protons adjacent to the amino group (multiplets around δ 3.0-3.5 ppm). Exchangeable protons from the hydroxyl and ammonium groups (broad singlets).
¹³C NMR Aromatic carbons of the pyridine ring (signals in the δ 120-150 ppm range). A carbon bearing the hydroxyl group (a signal around δ 65-75 ppm). A carbon adjacent to the amino group (a signal around δ 40-50 ppm).
IR Spectroscopy A broad O-H stretching band (around 3200-3600 cm⁻¹). N-H stretching bands from the ammonium salt (around 3000-3200 cm⁻¹). C-H stretching bands (aromatic and aliphatic, around 2800-3100 cm⁻¹). C=N and C=C stretching from the pyridine ring (around 1400-1600 cm⁻¹). C-O stretching band (around 1050-1150 cm⁻¹).
Mass Spectrometry (ESI+) A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 139.08.

Potential Pharmacological Applications and Future Research Directions

The structural motifs present in this compound suggest several avenues for pharmacological investigation.

Neurological Disorders

Numerous pyridine-containing compounds exhibit activity within the central nervous system. The ethylamine side chain is a common feature in many neurotransmitters and psychoactive drugs. Therefore, it is plausible that this compound could modulate neurotransmitter systems.[2][3] Further research could explore its binding affinity for various receptors, such as serotonin, dopamine, and norepinephrine transporters, to assess its potential as an antidepressant, anxiolytic, or neuroprotective agent.

Antimicrobial and Anti-inflammatory Activity

Studies on the enantiomer, (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride, have indicated significant antimicrobial and anti-inflammatory properties.[3] This suggests that the racemic this compound may also possess similar activities. Further investigation into its efficacy against a panel of bacterial and fungal strains, as well as its ability to modulate inflammatory pathways in cellular and animal models, is warranted.

Potential Applications cluster_neuro Neuroscience cluster_antimicrobial Infectious Diseases cluster_antiinflammatory Inflammation center 2-Hydroxy-3-pyridyl ethylamine dihydrochloride Receptor Modulation Receptor Modulation center->Receptor Modulation Neurotransmitter Uptake Neurotransmitter Uptake center->Neurotransmitter Uptake Neuroprotection Neuroprotection center->Neuroprotection Antibacterial Antibacterial center->Antibacterial Antifungal Antifungal center->Antifungal Cytokine Inhibition Cytokine Inhibition center->Cytokine Inhibition Enzyme Modulation Enzyme Modulation center->Enzyme Modulation

Caption: Potential therapeutic areas for this compound.

Synthetic Building Block

The presence of multiple reactive functional groups (hydroxyl, amino, and the pyridine nitrogen) makes this compound an attractive scaffold for the synthesis of more complex molecules and chemical libraries for high-throughput screening.[2][7] For instance, it has been used as a precursor in the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with diverse biological activities.[3]

Handling and Safety

While specific toxicity data for this compound is not available, it is prudent to handle this compound with the standard precautions for laboratory chemicals. Based on related pyridine ethylamine derivatives, it may cause skin and eye irritation.[8]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[5]

Conclusion

This compound is a pyridine derivative with considerable, yet largely untapped, potential in drug discovery and development. While direct research on this compound is sparse, this guide has provided a comprehensive overview based on available data for the compound and its close analogues. The proposed synthetic route offers a practical starting point for its preparation, and the predicted analytical data will aid in its characterization. The potential pharmacological applications in neuroscience, infectious diseases, and inflammation, coupled with its utility as a synthetic building block, highlight the need for further investigation into this promising molecule. Future research should focus on validating the proposed synthesis, obtaining complete analytical characterization, and conducting thorough biological evaluations to unlock the full therapeutic potential of this compound.

References

  • Tibhe, J., Sharma, Y., Joshi, R. A., Joshi, R. R., & Kulkarni, A. A. (2014). Discontinuous two step flow synthesis of m-aminoacetophenone. Green Processing and Synthesis, 3(4), 279-286.
  • Al-Otaibi, A. M., El-Sayed, W. A., & Al-shgour, K. A. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15638.
  • ResearchGate. (2025). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]

  • Szatmári, I., Fülöp, F., & Forró, E. (2018). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 14, 2589–2596.
  • ResearchGate. (2014). Discontinuous two step flow synthesis of m-aminoacetophenone. Retrieved from [Link]

  • Klapars, A., & Vedejs, E. (2004). Activation of Pyridinium Salts for Electrophilic Acylation: A Method for Conversion of Pyridines into 3-Acylpyridines. Chemistry of Heterocyclic Compounds, 40(6), 794-797.
  • Honma, T., & Tada, Y. (1974). Acylation of Enolizable Acyl Cyanides. Nippon Kagaku Kaishi, (11), 2049-2053.
  • Google Patents. (2013).
  • Google Patents. (1979).
  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

  • Al-Otaibi, A. M., El-Sayed, W. A., & Al-shgour, K. A. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15638.
  • Redesign of (R)-Omega-Transaminase and Its Application for Synthesizing Amino Acids with Bulky Side Chain. (2021).
  • Stoyanov, S., Stoyanova, D., & Petkov, I. (2012). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine.
  • Google Patents. (2000).
  • ResearchGate. (2018). Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

Sources

Navigating the Uncharted: A Technical Guide to the Safe Handling of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 2-Hydroxy-3-pyridyl ethylamine dihydrochloride. As a compound designated for research use only, comprehensive safety data may be limited.[1] This guide, therefore, synthesizes known information about this specific molecule with established safety protocols for structurally related compounds, such as pyridinamines and amine hydrochlorides, to provide a robust framework for its safe utilization in a laboratory setting.

Compound Profile and Hazard Assessment

Assumed Hazard Classification:

Based on data from similar compounds, researchers should handle this compound as a substance that is potentially:

  • Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • A cause of skin irritation.[2][3]

  • A cause of serious eye irritation.[2][3]

  • A cause of respiratory irritation.[2][3][4]

The hydrochloride salt form may also contribute to its hygroscopic nature, meaning it can absorb moisture from the air.[2][5]

Property Value Source
Molecular Formula C₇H₁₀N₂O·2HClSanta Cruz Biotechnology[1]
Molecular Weight 211.09Santa Cruz Biotechnology[1]
Alternate Names 2-Amino-1-(3-pyridyl)ethanol dihydrochloride; 3-(2-Amino-1-hydroxyethyl)pyridine dihydrochlorideSanta Cruz Biotechnology[1]
Known Use For Research Use OnlySanta Cruz Biotechnology[1]

Prudent Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with research chemicals. The following PPE is mandatory to minimize exposure risk.

Essential Personal Protective Equipment
  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with safety goggles.[6][7]

  • Skin Protection: A fully buttoned lab coat must be worn at all times. Chemical-resistant gloves are essential. Given the nature of amine hydrochlorides, nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[7][8][9]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[10][11]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Workflow for donning and doffing Personal Protective Equipment.

Storage and Chemical Stability

Proper storage is crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

  • Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3] Due to its potential hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain product quality.[3]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[3][5] Reactions with these materials can be exothermic and potentially hazardous.

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[5]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][12]

  • Skin Contact: Remove all contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][9] If skin irritation persists, seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][12]

Spill Response

The appropriate response to a spill depends on its size and location.

  • Small Spill (Solid):

    • Ensure proper PPE is worn.

    • Gently sweep the solid material into a clean, dry, labeled container for disposal. Avoid generating dust.[11]

    • Wipe the spill area with a damp cloth, and then decontaminate with a suitable cleaning agent.

    • Place all cleanup materials into a sealed container for hazardous waste disposal.

  • Small Spill (Liquid Solution):

    • Ensure proper PPE is worn.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial absorbent pads.[3][13]

    • Collect the absorbed material into a labeled container for disposal.

    • Decontaminate the spill area.

  • Large Spill:

    • Evacuate the immediate area and restrict access.

    • If flammable or volatile, eliminate all ignition sources.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[9][13]

    • Do not attempt to clean up a large spill without proper training and equipment.

Spill_Response Spill Spill Occurs Assess Assess Size & Risk Spill->Assess SmallSpill Small & Contained? Assess->SmallSpill LargeSpill Large or Uncontrolled SmallSpill->LargeSpill No DonPPE Don Appropriate PPE SmallSpill->DonPPE Yes Evacuate Evacuate & Alert EHS LargeSpill->Evacuate Contain Contain Spill with Absorbent DonPPE->Contain Cleanup Collect Waste Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Decision workflow for responding to a chemical spill.

Waste Disposal

All waste containing this compound, including contaminated PPE and cleanup materials, must be treated as hazardous waste.[9]

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS department for specific guidance.[13]

Conclusion

While this compound is a valuable compound for research, its safe use hinges on a thorough understanding of its potential hazards and the diligent application of established safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and maintain a safe laboratory environment. Always consult your institution's specific safety policies and procedures before beginning work with any new chemical.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • National Oceanic and Atmospheric Administr
  • Fisher Scientific. (2023, August 23).
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • Fisher Scientific. (n.d.).
  • Washington St
  • Emergency Response and Remediation Services. (2025, August 4).
  • GOV.UK. (n.d.). Pyridine: incident management.
  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
  • Thermo Fisher Scientific. (2010, October 29).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (n.d.).
  • ChemicalBook. (n.d.). This compound.
  • Guidechem. (n.d.). 2-(3-pyridyl)ethylamine dihydrochloride 90345-16-7 wiki.
  • Fisher Scientific. (n.d.).
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
  • Ali Yasin. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • ChemicalBook. (n.d.). This compound.
  • MedChemExpress. (2025, August 3). 2-(Pyridyldithio)ethylamine hydrochloride-SDS.
  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
  • Sigma-Aldrich. (n.d.). 2-(2-Pyridyl)ethylamine 95 2706-56-1.
  • BLD Pharm. (n.d.). 40154-81-2|1-(2-Pyridyl)ethylamine Dihydrochloride.
  • PubChem. (n.d.). 2-Pyridineethanamine.
  • ResearchGate. (n.d.).
  • PubMed. (n.d.). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones.
  • Pharmacia. (2024, April 23). Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)

Sources

Methodological & Application

Application Notes and Protocols for Neuropharmacological Studies of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Neuropharmacological Potential of a Novel Pyridylethylamine Analog

The relentless pursuit of novel chemical entities with therapeutic potential in the central nervous system (CNS) is a cornerstone of neuropharmacology. 2-Hydroxy-3-pyridyl ethylamine dihydrochloride represents a compelling, yet underexplored, molecule for researchers in this field. Its structure, featuring a pyridine ring and an ethanolamine side chain, suggests potential interactions with various neurotransmitter systems. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial neuropharmacological characterization of this compound. We present detailed protocols for in vitro and in vivo studies, designed to elucidate its mechanism of action and assess its potential as a CNS-active agent.

Given the structural similarities to known biogenic amines, we hypothesize that this compound may act as a modulator of monoaminergic systems, such as dopamine, serotonin, or norepinephrine pathways. The following protocols are designed to rigorously test this hypothesis and provide a foundational understanding of the compound's neuropharmacological profile.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is crucial for accurate and reproducible experimental outcomes.

PropertyValueSource
Chemical Name This compoundSanta Cruz Biotechnology[1]
Alternate Names 2-Amino-1-(3-pyridyl)ethanol dihydrochloride; 3-(2-Amino-1-hydroxyethyl)pyridine dihydrochlorideSanta Cruz Biotechnology[1]
CAS Number 101012-01-5Sigma-Aldrich
Molecular Formula C₇H₁₀N₂O·2HClSanta Cruz Biotechnology[1]
Molecular Weight 211.09 g/mol Santa Cruz Biotechnology[1]
Physical Form White to Yellow SolidSigma-Aldrich
Purity ≥95%Sigma-Aldrich
Storage Store at 2-8°CSigma-Aldrich
Solubility Soluble in water and DMSOAPExBIO[2]

Safety and Handling Precautions:

As with any novel chemical entity, appropriate safety measures must be taken. Based on safety data for related pyridylethylamine derivatives, the following precautions are recommended:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4][5][6]

  • Handle the compound in a well-ventilated area, preferably a chemical fume hood.[3][6]

  • Avoid inhalation of dust or contact with skin and eyes.[3][4]

  • In case of contact, rinse the affected area with copious amounts of water and seek medical attention.[4][5]

  • Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.[4][5][6][7]

Hypothetical Signaling Pathway and Rationale for Investigation

The structural motif of this compound, particularly the ethylamine side chain attached to a heterocyclic ring, is present in many centrally active compounds. This suggests a potential interaction with G-protein coupled receptors (GPCRs) that bind endogenous neurotransmitters like dopamine, serotonin, or norepinephrine. The hydroxyl group may also contribute to its binding affinity and selectivity.

To guide the initial screening of this compound, we propose a hypothetical signaling pathway where it acts as an agonist at a Gq-coupled monoamine receptor. This would lead to the activation of Phospholipase C (PLC), subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium levels.

Hypothetical Signaling Pathway Compound 2-Hydroxy-3-pyridyl ethylamine dihydrochloride Receptor Hypothetical Monoamine Receptor (GPCR) Compound->Receptor Binds and Activates Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Hypothetical Gq-coupled signaling pathway for this compound.

Part 1: In Vitro Characterization

The initial characterization of a novel compound involves a series of in vitro assays to determine its primary biological targets and functional activity.

Receptor Binding Assays

Receptor binding assays are fundamental in determining the affinity of a ligand for a specific receptor.[8][9] A competitive radioligand binding assay is a robust method to assess the binding of this compound to a panel of CNS receptors.

Experimental Workflow: Competitive Radioligand Binding Assay

Receptor Binding Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Prepare Receptor Membranes (e.g., from cell lines or brain tissue) Incubation Incubate: Receptor Membranes + Radioligand + Test Compound (or vehicle) Receptor_Prep->Incubation Radioligand_Prep Prepare Known Radioligand (e.g., ³H-dopamine) Radioligand_Prep->Incubation Compound_Prep Prepare Serial Dilutions of This compound Compound_Prep->Incubation Separation Separate Bound and Free Radioligand (e.g., rapid filtration) Incubation->Separation Measurement Measure Radioactivity of Bound Ligand (Scintillation Counting) Separation->Measurement Plotting Plot % Inhibition vs. Compound Concentration Measurement->Plotting Calculation Calculate IC₅₀ and Ki values Plotting->Calculation Functional Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture cells expressing the receptor of interest (e.g., HEK293-D₂R) Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Baseline_Reading Measure baseline fluorescence Dye_Loading->Baseline_Reading Compound_Prep Prepare serial dilutions of This compound Compound_Addition Add test compound and measure fluorescence change over time Compound_Prep->Compound_Addition Baseline_Reading->Compound_Addition Agonist_Addition For antagonist mode, add a known agonist after the test compound Compound_Addition->Agonist_Addition Antagonist Mode Plotting Plot fluorescence change vs. compound concentration Compound_Addition->Plotting Agonist_Addition->Plotting Calculation Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) Plotting->Calculation

Caption: Workflow for a cell-based calcium mobilization assay.

Detailed Protocol: Calcium Mobilization Assay

  • Cell Culture and Plating:

    • Culture a cell line stably expressing the Gq-coupled receptor of interest (e.g., HEK293 cells expressing the 5-HT₂ₐ receptor).

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Aspirate the culture medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Incubate to allow for de-esterification of the dye.

  • Assay Procedure:

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure intracellular calcium changes.

    • Agonist Mode:

      • Measure the baseline fluorescence of the cells.

      • Add varying concentrations of this compound to the wells.

      • Continuously measure the fluorescence signal for a set period (e.g., 2-3 minutes).

    • Antagonist Mode:

      • Pre-incubate the cells with varying concentrations of the test compound.

      • Add a known agonist for the receptor at its EC₈₀ concentration.

      • Measure the fluorescence response.

  • Data Analysis:

    • The change in fluorescence is typically expressed as a percentage of the maximum response to a saturating concentration of a known agonist.

    • For agonist activity, plot the response versus the log concentration of the test compound and determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximum effect).

    • For antagonist activity, determine the IC₅₀ value.

Part 2: In Vivo Behavioral Screening

In vivo studies are crucial for assessing the overall effect of a compound on the CNS and its potential therapeutic applications or side effects. [10]

Locomotor Activity Assessment

Changes in spontaneous locomotor activity can indicate stimulant or sedative properties of a compound. [11] Detailed Protocol: Open Field Test

  • Apparatus:

    • A square arena with high walls to prevent escape, equipped with an automated activity monitoring system (e.g., infrared beams).

  • Animals:

    • Male C57BL/6 mice are commonly used. Acclimatize the animals to the testing room for at least 60 minutes before the experiment.

  • Procedure:

    • Administer this compound (e.g., via intraperitoneal injection) at various doses. A vehicle control group should be included.

    • After a set pre-treatment time (e.g., 30 minutes), place each mouse individually into the center of the open field arena.

    • Record locomotor activity for a specified duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena (an indicator of anxiety-like behavior), and rearing frequency.

    • Compare the data from the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Assessment of Anxiolytic-like or Anxiogenic-like Effects

The elevated plus maze is a widely used model to assess anxiety-like behavior in rodents. [12] Detailed Protocol: Elevated Plus Maze (EPM)

  • Apparatus:

    • A plus-shaped maze raised from the floor, with two open arms and two closed arms.

  • Procedure:

    • Administer the test compound or vehicle to the animals as described for the open field test.

    • Place each mouse at the junction of the four arms, facing an open arm.

    • Allow the mouse to explore the maze for a set time (e.g., 5 minutes).

    • Record the number of entries into and the time spent in the open and closed arms.

  • Data Analysis:

    • Calculate the percentage of open arm entries and the percentage of time spent in the open arms.

    • An increase in these parameters is indicative of an anxiolytic-like effect, while a decrease suggests an anxiogenic-like effect.

Table of Potential In Vivo Screening Models:

Behavioral TestPrimary EndpointPotential Indication
Open Field Test Locomotor activity, center timeStimulant/sedative effects, anxiolytic/anxiogenic potential
Elevated Plus Maze Time in open arms, open arm entriesAnxiolytic/anxiogenic effects [12]
Forced Swim Test Immobility timeAntidepressant-like effects
Novel Object Recognition Discrimination indexPro-cognitive effects
Prepulse Inhibition Sensorimotor gatingAntipsychotic-like effects

Conclusion

The protocols outlined in this document provide a robust framework for the initial neuropharmacological characterization of this compound. By systematically evaluating its binding profile, functional activity, and in vivo behavioral effects, researchers can gain valuable insights into its mechanism of action and potential as a novel CNS therapeutic agent. It is imperative to approach the study of this and other novel psychoactive substances with scientific rigor and a commitment to safety. [13][14][15]

References

  • In Vivo Systems Response Profiling and Multivariate Classification of CNS Active Compounds: A Structured Tool for CNS Drug Discovery. PubMed.
  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI.
  • Cell-based receptor functional assays. Bioassay Techniques for Drug Development.
  • Animal models for screening anxiolytic-like drugs: a perspective. PMC - PubMed Central.
  • Screening Models for CNS Stimulant Drugs: A Review. Asian Journal of Pharmaceutical Research.
  • Receptor-Ligand Binding Assays. Labome.
  • SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH.
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH.
  • This compound. Santa Cruz Biotechnology.
  • JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
  • 2-Pyridylethylamine - Safety D
  • SAFETY D
  • SAFETY D
  • 2 - SAFETY D
  • Novel Psychoactive Substances: Testing Challenges and Str
  • Testing For Novel Psychoactive Substances. Agilent.
  • 2-Pyridylethylamine dihydrochloride. APExBIO.
  • 2-HYDROXY-3-PYRIDYL ETHYLAMINE 2HCL. Sigma-Aldrich.
  • 2-Pyridineethanamine. PubChem.

Sources

Application Notes & Protocols for the In Vitro Characterization of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial in vitro evaluation of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride, a pyridine derivative with limited characterization in the public domain. Recognizing the need for a structured approach to understanding the biological potential of novel chemical entities, we present a tiered experimental workflow. This guide begins with fundamental protocols for safe handling and stock solution preparation, followed by a crucial primary screen for cytotoxicity to establish viable concentration ranges for subsequent assays. Based on structural similarities to biologically active molecules, we then propose two distinct, hypothesis-driven protocols: a fluorometric assay for the inhibition of lysyl oxidase (LOX), an enzyme involved in collagen cross-linking, and a competitive binding assay for the histamine H1 receptor (H1R), a well-known G-protein coupled receptor. These detailed protocols are designed to provide researchers, scientists, and drug development professionals with a robust framework for the preliminary assessment of this compound's bioactivity.

Introduction and Rationale

This compound (Molecular Formula: C₇H₁₀N₂O·2HCl, Molecular Weight: 211.09 g/mol ) is a small molecule containing a hydroxylated pyridine ring linked to an ethylamine side chain.[1] While specific biological activities for this compound are not extensively documented, its structure presents intriguing possibilities for interaction with biological targets. The pyridine moiety is a common scaffold in medicinal chemistry, and the ethylamine side chain is characteristic of many biogenic amines and synthetic compounds that target monoamine receptors and transporters.[2]

Notably, the core structure bears resemblance to two classes of molecules:

  • Pyridinoline Cross-links: Pyridinoline and its deoxy-analogs are complex, fluorescent amino acids derived from hydroxylysine residues that form stable cross-links in mature collagen and elastin.[3][4] Their formation is a key step in providing tensile strength to connective tissues and is catalyzed by enzymes such as lysyl oxidase (LOX).[5] The shared pyridyl core suggests that this compound could potentially interact with enzymes in this pathway.

  • Histamine Agonists: The compound is structurally related to 2-pyridylethylamine, a known selective agonist for the histamine H1 receptor (H1R).[6][7] This similarity raises the possibility that this compound may also modulate the activity of histamine receptors or other G-protein coupled receptors.

Given these potential avenues, a logical first step in characterizing this compound is to establish its general cytotoxicity profile, followed by targeted screening against plausible biological targets. This application note provides the necessary protocols to embark on this characterization.

Compound Handling, Safety, and Stock Solution Preparation

Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. Based on available Safety Data Sheets (SDS), this compound should be handled with care. The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation. It is also noted to be hygroscopic.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[8]

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9] Avoid contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place to protect it from moisture.[9]

Protocol for Preparing a 100 mM Aqueous Stock Solution

Accurate stock solution preparation is critical for reproducible results. As the dihydrochloride salt, the compound is expected to be water-soluble.

Materials:

  • This compound (MW: 211.09 g/mol )

  • Sterile, nuclease-free water

  • Analytical balance

  • Sterile conical tubes (e.g., 15 mL and 50 mL)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate Required Mass: To prepare 10 mL of a 100 mM stock solution, calculate the mass needed: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) Mass = 0.1 mol/L × 0.01 L × 211.09 g/mol = 0.0211 g = 21.11 mg

  • Weighing: Accurately weigh approximately 21.11 mg of the compound and record the exact mass.

  • Dissolution: Transfer the weighed powder into a 15 mL sterile conical tube. Add approximately 8 mL of sterile water. Vortex thoroughly until the compound is completely dissolved. Gentle warming may be used if necessary.[10]

  • Volume Adjustment: Once fully dissolved, add sterile water to reach a final volume that corresponds to the exact mass weighed to achieve a 100 mM concentration. For example, if you weighed exactly 21.11 mg, bring the final volume to 10.0 mL.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[11]

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 100 µL) to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration (100 mM), and preparation date. Store at -20°C for long-term use.

Tier 1 Assay: Cytotoxicity Profiling via MTT Assay

Before investigating specific mechanisms of action, it is essential to determine the concentration range at which this compound affects cell viability. The MTT assay is a standard colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[8]

Principle of the MTT Assay

The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells. The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow Diagram

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution seed Seed cells into a 96-well plate incubate1 Incubate overnight (37°C, 5% CO2) seed->incubate1 prepare_dilutions Prepare serial dilutions of This compound add_compound Add compound dilutions to cells prepare_dilutions->add_compound incubate2 Incubate for 24-72 hours add_compound->incubate2 add_mtt Add MTT reagent to each well incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO or SDS-HCl) incubate_mtt->solubilize read_plate Measure absorbance at ~570 nm solubilize->read_plate end End (Data Analysis) read_plate->end start Start start->seed

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol

Materials:

  • Cell line of interest (e.g., HeLa, HEK293, HepG2) cultured in appropriate medium.

  • 96-well flat-bottom sterile plates.

  • 100 mM stock solution of this compound.

  • MTT solution (5 mg/mL in sterile PBS).[8]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[12]

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: On the day of treatment, prepare serial dilutions of the compound from your 100 mM stock solution in culture medium. A common starting range is from 1 µM to 1000 µM.

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (medium with the same concentration of solvent, in this case water) and "no-cell" blank wells (medium only).

  • Incubation: Return the plate to the incubator for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[8]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.

Data Analysis
  • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) × 100

  • Plot the % Viability against the logarithm of the compound concentration. Use a non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Tier 2 Assay A: Lysyl Oxidase (LOX) Inhibition Assay

Based on the structural similarity to pyridinoline, a plausible hypothesis is that the compound may inhibit lysyl oxidase (LOX), the enzyme critical for initiating collagen and elastin cross-linking.[3] A fluorometric assay can be used to quantify LOX activity.

Principle of the Fluorometric LOX Assay

This assay utilizes a LOX substrate that, upon oxidation by LOX, releases hydrogen peroxide (H₂O₂).[13] The H₂O₂ is then detected in a coupled reaction with horseradish peroxidase (HRP), which catalyzes the conversion of a non-fluorescent probe to a highly fluorescent product.[7][13] A decrease in fluorescence in the presence of the test compound indicates inhibition of LOX activity.

Detailed Protocol

Materials:

  • Recombinant human Lysyl Oxidase (LOX).

  • LOX Assay Buffer.

  • LOX Substrate.

  • Horseradish Peroxidase (HRP).

  • Fluorescent Probe (e.g., Amplex Red or similar).

  • Known LOX inhibitor (e.g., β-aminopropionitrile, BAPN) as a positive control.

  • This compound.

  • Black, flat-bottom 96-well plates.

  • Fluorescence microplate reader (e.g., Ex/Em = 535/587 nm).[3]

Procedure:

  • Reagent Preparation: Prepare a Reaction Mix containing LOX Assay Buffer, HRP, and the fluorescent probe according to the manufacturer's protocol.[7]

  • Compound and Control Setup:

    • Test Wells: Add 50 µL of LOX Assay Buffer containing various concentrations of this compound.

    • Positive Control: Add 50 µL of buffer containing a known concentration of BAPN.

    • Negative Control (100% Activity): Add 50 µL of buffer only.

    • Blank (No Enzyme): Add 100 µL of buffer only.

  • Enzyme Addition: Add 50 µL of diluted LOX enzyme to the test, positive control, and negative control wells. The final volume in each well should be 100 µL.

  • Initiate Reaction: Start the reaction by adding 50 µL of the LOX substrate to all wells.[3]

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence in kinetic mode every 30-60 seconds for at least 30-60 minutes.[3]

Data Analysis
  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Subtract the rate of the blank from all other rates.

  • Determine the percentage of inhibition for each compound concentration: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control)] × 100

  • Plot the % Inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Component Test Wells Positive Control Negative Control Blank Well
Assay BufferTo 50 µLTo 50 µL50 µL100 µL
Test CompoundX µL---
BAPN-X µL--
LOX Enzyme50 µL50 µL50 µL-
LOX Substrate50 µL50 µL50 µL50 µL
Total Volume 150 µL 150 µL 150 µL 150 µL
Table 1: Example plate setup for the LOX Inhibition Assay.

Tier 2 Assay B: Histamine H1 Receptor (H1R) Binding Assay

Given the structural similarity to the H1R agonist 2-pyridylethylamine, a competitive radioligand binding assay is a direct method to determine if the compound binds to the H1 receptor.[7]

Principle of the Competitive Binding Assay

This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]mepyramine) for binding to the H1 receptor in a membrane preparation from cells expressing the receptor.[14] The amount of radioactivity bound to the membranes decreases as the concentration of the competing test compound increases, allowing for the determination of the compound's binding affinity (Ki).

Experimental Workflow Diagram

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting prep_membranes Prepare cell membranes expressing H1R prep_ligands Prepare dilutions of test compound and radioligand ([³H]mepyramine) combine Combine membranes, radioligand, and test compound in assay buffer prep_ligands->combine incubate Incubate to reach binding equilibrium combine->incubate filter Rapidly filter mixture through GF/C filters to separate bound from free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash count Measure radioactivity on filters using liquid scintillation counting wash->count end End (Data Analysis) count->end start Start start->prep_membranes

Caption: General workflow for a competitive radioligand binding assay.

Detailed Protocol

Materials:

  • Cell membrane preparation from HEK293 cells transiently expressing human H1R.

  • [³H]mepyramine (radioligand).

  • Assay Buffer (e.g., 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4).[15]

  • Unlabeled H1R antagonist for non-specific binding determination (e.g., mianserin).

  • This compound.

  • Glass fiber filters (GF/C).

  • Filtration apparatus.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup: In reaction tubes, set up the following conditions in triplicate:

    • Total Binding: Assay buffer, [³H]mepyramine, and H1R membranes.

    • Non-specific Binding (NSB): Assay buffer, [³H]mepyramine, H1R membranes, and a high concentration of unlabeled antagonist (e.g., 10 µM mianserin).

    • Test Compound: Assay buffer, [³H]mepyramine, H1R membranes, and varying concentrations of this compound.

  • Incubation: Incubate the tubes at 25°C for 4 hours to allow the binding to reach equilibrium.[14]

  • Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • For each concentration of the test compound, calculate the percentage of specific binding: % Specific Binding = [(CPM in test well - NSB) / (Total Binding - NSB)] × 100

  • Plot the % Specific Binding against the logarithm of the test compound concentration.

  • Use non-linear regression to determine the IC₅₀ value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]

Data Interpretation and Future Directions

The results from this tiered approach will provide a foundational understanding of the in vitro profile of this compound.

  • Cytotoxicity Data: The IC₅₀ from the MTT assay will define the concentration window for all future cell-based assays. Subsequent functional assays should be conducted at concentrations well below the cytotoxic threshold to ensure observed effects are not due to cell death.

  • LOX Inhibition Data: If the compound shows potent inhibition of LOX (low IC₅₀), this suggests a potential role in modulating the extracellular matrix. Follow-up studies could include assays with other members of the LOX family or cell-based assays measuring collagen deposition.

  • H1R Binding Data: A low Ki value indicates high affinity for the H1 receptor. This would warrant further investigation through functional assays (e.g., calcium flux or β-arrestin recruitment assays) to determine if the compound acts as an agonist, antagonist, or inverse agonist.[16]

Should these initial screens yield negative results, the core structure can still be used as a starting point for chemical modification, or other potential targets based on the pyridine scaffold could be explored.

References

  • Fujimoto, D., Moriguchi, T., Ishida, T., & Hayashi, H. (1978). Synthesis of pyridinoline during in vitro aging of bone collagen. PubMed. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Pyridinoline – Knowledge and References. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyridineethanamine. Retrieved from [Link]

  • Viguet-Carrin, S., Garnero, P., & Delmas, P. D. (2006). The role of collagen in bone strength. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyridylethylamine. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Innoprot. (n.d.). Histamine H1 Receptor Assay. Retrieved from [Link]

  • ResearchGate. (2018). Competition binding for the histamine H1 receptor by [³H]mepyramine and unlabeled antihistamines. Retrieved from [Link]

  • ACS Publications. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. Retrieved from [Link]

Sources

Application Notes and Protocols: 2-Hydroxy-3-pyridyl ethylamine dihydrochloride as a Versatile Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a foundational scaffold in modern drug discovery, prized for its versatile electronic properties and its capacity to engage with a multitude of biological targets.[1] As a polar and ionizable aromatic system, the pyridine nucleus is a common feature in numerous approved pharmaceuticals, where it often enhances solubility, bioavailability, and receptor binding affinity.[2] Pyridine derivatives are integral to a wide array of therapeutic agents, including those with antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[3]

Within this privileged class of heterocycles, 2-Hydroxy-3-pyridyl ethylamine dihydrochloride (also known as 2-(3-hydroxypyridin-2-yl)ethan-1-amine dihydrochloride) represents a particularly valuable, yet underexplored, intermediate. Its bifunctional nature, possessing both a nucleophilic amino group and a 2-hydroxypyridine core—which exists in tautomeric equilibrium with the pyridin-2(1H)-one form—offers multiple avenues for synthetic elaboration. This dual reactivity makes it an attractive starting material for the generation of diverse chemical libraries aimed at identifying novel drug candidates.

This technical guide will provide an in-depth exploration of the potential of this compound as a key building block in drug synthesis. We will present its physicochemical properties, propose a detailed synthetic protocol for its incorporation into a novel analogue of the anti-fibrotic drug Pirfenidone, and discuss the causality behind the selection of each experimental step.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical characteristics of a synthetic intermediate is paramount for successful reaction design and optimization. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₀N₂O·2HCl[Santa Cruz Biotechnology, n.d.]
Molecular Weight 211.09 g/mol [Santa Cruz Biotechnology, n.d.]
Appearance Solid
Solubility Soluble in water and polar protic solvents
Tautomerism Exists in equilibrium between the 2-hydroxypyridine and pyridin-2(1H)-one forms

Application in Drug Synthesis: A Proposed Synthesis of a Novel Pirfenidone Analogue

Pirfenidone is an approved therapeutic agent for the treatment of idiopathic pulmonary fibrosis.[2] Its mechanism of action is attributed to its anti-fibrotic and anti-inflammatory properties. The core of Pirfenidone is a pyridin-2(1H)-one ring, a structure inherent to our intermediate of interest. Here, we propose a synthetic route to a novel Pirfenidone analogue, leveraging the ethylamine side chain of 2-Hydroxy-3-pyridyl ethylamine for the introduction of additional functionality, a common strategy in the development of drug derivatives with improved pharmacological profiles.[4][5]

The proposed synthetic workflow is depicted in the following diagram:

G cluster_0 Amine Protection cluster_1 N-Alkylation cluster_2 Deprotection A This compound B Boc-Protected Intermediate A->B Boc₂O, Et₃N, DCM D Boc-Protected Pirfenidone Analogue B->D 1. Mesylation 2. 2-Pyridone, Base C 2-Pyridone E Novel Pirfenidone Analogue D->E TFA or HCl in Dioxane

Sources

Topic: A Validated Approach for the Quantitative Analysis of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides comprehensive protocols for the sensitive and accurate determination of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride, a potential process-related impurity or degradation product in pharmaceutical development. We present two primary analytical methods: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and confirmation. The methodologies are designed with scientific integrity at their core, emphasizing the causality behind experimental choices and adherence to international regulatory standards. All protocols are presented as self-validating systems, with detailed procedures for method validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]

Introduction and Method Selection Rationale

This compound (Molecular Formula: C₇H₁₀N₂O·2HCl, Molecular Weight: 211.09) is a heterocyclic amine that may arise during the synthesis or storage of certain active pharmaceutical ingredients (APIs).[3] Its effective detection and quantification are critical for ensuring the safety, efficacy, and quality of the final drug product. Regulatory bodies require that analytical procedures for impurities be properly validated to demonstrate they are fit for their intended purpose.[2][4][5]

Causality of Method Choice:

  • HPLC-UV: The presence of a pyridine ring in the analyte's structure provides a strong chromophore, making it well-suited for UV detection. Reversed-phase HPLC is the workhorse of the pharmaceutical industry due to its robustness, reproducibility, and wide applicability. It is the ideal choice for routine quality control (QC) testing, where precise quantification at levels at or above the reporting threshold is required.[4]

  • LC-MS/MS: For trace-level detection, confirmation of identity, and analysis in complex biological matrices, LC-MS/MS is the gold standard. Its superior sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for quantification at levels far below what is achievable with UV detection.[6][7][8] The basic nitrogen in the ethylamine side chain and the pyridine ring are readily protonated, making the molecule ideal for positive-ion electrospray ionization (ESI+).

This guide provides the protocols to develop and validate both methods, ensuring data integrity and regulatory compliance.

General Analytical Workflow

The overall process from sample receipt to final report follows a structured pathway to ensure consistency and accuracy. This workflow is applicable to both HPLC-UV and LC-MS/MS methodologies, with specific parameters adjusted for each technique.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting SampleReceipt Sample Receipt & Login StdPrep Standard Preparation (Analyte & IS) SamplePrep Sample Preparation (e.g., Dilution, Extraction) SystemSuitability System Suitability Testing (SST) StdPrep->SystemSuitability SequenceRun Analytical Sequence Run (Standards, QC, Samples) SamplePrep->SequenceRun SystemSuitability->SequenceRun Passes DataProcessing Data Processing (Integration & Quantification) SequenceRun->DataProcessing Review Data Review & Validation Check DataProcessing->Review Report Final Report Generation Review->Report Validation_Logic Start Method Development Specificity Specificity (Peak Purity) Start->Specificity Linearity Linearity & Range Start->Linearity Precision Precision (Repeatability & Intermediate) Specificity->Precision Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy (% Recovery) Precision->Accuracy Robustness Robustness Accuracy->Robustness Validated Validated Method Robustness->Validated

Sources

Application Notes and Protocols for Animal Model Studies Involving 2-Hydroxy-3-pyridyl ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Forward

These application notes provide a comprehensive, albeit prospective, guide for researchers, scientists, and drug development professionals embarking on in vivo animal model studies with 2-Hydroxy-3-pyridyl ethylamine dihydrochloride. In the absence of extensive published data on this specific molecule, this document synthesizes established principles of preclinical research and draws logical inferences from structurally related compounds to propose a robust framework for initial investigation. The protocols herein are designed to be self-validating systems, emphasizing scientific integrity and ethical considerations in animal research.

Introduction to this compound

Notably, the related compound, 2-Pyridylethylamine, is a known histamine H1 receptor agonist that can induce vasoconstriction.[2][3][4] This suggests that this compound may exhibit similar vasoactive properties, making cardiovascular and hemodynamic studies a logical first step in its in vivo characterization. This document outlines foundational protocols for assessing the pharmacokinetics, pharmacodynamics, and acute toxicity of this novel compound in a rodent model. All proposed animal procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[3]

Postulated Mechanism of Action and Signaling Pathway

Based on its structural similarity to known histamine H1 receptor agonists, it is hypothesized that this compound may act as an agonist at the histamine H1 receptor. The activation of this G-protein coupled receptor (GPCR) in vascular smooth muscle cells would initiate a signaling cascade leading to vasoconstriction.

Histamine H1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor (GPCR) PLC Phospholipase C (PLC) H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Compound 2-Hydroxy-3-pyridyl ethylamine dihydrochloride (Hypothesized Agonist) Compound->H1R Binds & Activates

Caption: Hypothesized signaling pathway for this compound.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical pharmacokinetic profile for this compound in Sprague-Dawley rats. These values are illustrative and serve as a starting point for experimental design. Actual values must be determined empirically.

ParameterOral Administration (10 mg/kg)Intravenous Administration (2 mg/kg)
Cmax (ng/mL) 150 ± 35500 ± 75
Tmax (h) 1.0 ± 0.50.1 ± 0.05
AUC(0-t) (ng·h/mL) 600 ± 120800 ± 150
t½ (h) 3.5 ± 0.83.2 ± 0.7
Bioavailability (%) ~75N/A
Data are presented as mean ± standard deviation.

Experimental Protocols

General Animal Husbandry
  • Species: Sprague-Dawley rats[5]

  • Sex: Male and Female (to assess for sex-dependent differences)

  • Weight: 225-275 g

  • Acclimation: Minimum of 7 days upon arrival with ad libitum access to standard chow and water.[5]

  • Housing: 12-hour light/dark cycle, temperature and humidity-controlled environment.

Compound Preparation

The dihydrochloride salt form of the compound suggests good water solubility.

  • Vehicle Selection: Sterile water for injection or 0.9% sterile saline are recommended as initial vehicles.

  • Preparation:

    • On the day of the experiment, weigh the required amount of this compound in a sterile container.

    • Add the desired volume of the chosen vehicle to achieve the final concentration.

    • Vortex or sonicate until the compound is fully dissolved.

    • Visually inspect for any particulates.

    • Adjust the pH to a physiologically compatible range (6.5-7.5) if necessary.

    • Filter the solution through a 0.22 µm sterile filter into a sterile vial.

  • Storage: If not used immediately, store the solution at 2-8°C for a duration validated by stability studies. For initial studies, fresh preparation is recommended.[4]

Protocol 1: Acute Toxicity and Dose-Range Finding Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

Methodology:

  • Animal Groups: Assign animals to groups of 3-5 per sex per dose level. Include a vehicle control group.

  • Dose Selection: Based on in vitro data (if available) or by starting with a low dose (e.g., 1 mg/kg) and escalating in subsequent groups (e.g., 5, 10, 25, 50, 100 mg/kg).

  • Administration: Administer a single dose via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Monitoring:

    • Continuously monitor animals for the first 4 hours post-dose, then at regular intervals for up to 14 days.

    • Record clinical signs of toxicity, including changes in behavior, posture, respiration, and autonomic signs.

    • Measure body weight and food consumption daily for the first week and then weekly.

  • Humane Endpoints: Establish clear humane endpoints in the IACUC protocol, such as >20% body weight loss, severe respiratory distress, or inability to ambulate.[4]

  • Terminal Procedures: At the end of the observation period, euthanize animals and perform a gross necropsy. Collect major organs for histopathological analysis.

Acute_Toxicity_Workflow start Start: Acclimated Rats grouping Group Assignment (n=3-5/sex/dose) + Vehicle Control start->grouping dosing Single Dose Administration (Oral or IV) grouping->dosing monitoring Clinical Observation (14 days) - Behavior - Body Weight - Food Intake dosing->monitoring endpoint Humane Endpoint Met? monitoring->endpoint euthanasia_terminal Terminal Euthanasia (Day 14) monitoring:s->euthanasia_terminal:n endpoint->monitoring No euthanasia_humane Euthanasia endpoint->euthanasia_humane Yes necropsy Gross Necropsy & Histopathology euthanasia_humane->necropsy euthanasia_terminal->necropsy end End: MTD Determination necropsy->end

Caption: Workflow for an acute toxicity and dose-range finding study.

Protocol 2: Pharmacodynamic Assessment of Vasoactive Effects

Objective: To evaluate the effect of this compound on systemic blood pressure in anesthetized rats.

Methodology:

  • Animal Preparation:

    • Anesthetize a Sprague-Dawley rat with an appropriate anesthetic (e.g., isoflurane or urethane).

    • Cannulate the carotid artery for continuous blood pressure monitoring using a pressure transducer.

    • Cannulate the jugular vein for intravenous administration of the test compound.

  • Stabilization: Allow the animal to stabilize for at least 20-30 minutes until a steady baseline blood pressure is achieved.

  • Dose Administration:

    • Administer the vehicle and record any change in blood pressure.

    • Administer escalating doses of this compound (e.g., 0.1, 0.3, 1, 3 mg/kg IV), allowing blood pressure to return to baseline between doses.

  • Data Collection: Continuously record mean arterial pressure (MAP), systolic pressure, diastolic pressure, and heart rate.

  • (Optional) Antagonism Study: To confirm the mechanism of action, pre-treat an animal with a histamine H1 receptor antagonist (e.g., diphenhydramine) and then repeat the dose-response administration of the test compound.

Conclusion and Future Directions

The protocols outlined in these application notes provide a foundational framework for the initial in vivo characterization of this compound. Based on the principles of preclinical drug development and inferences from structurally related compounds, these studies will help to elucidate the compound's safety profile and primary pharmacological effects.[6][7] Positive results from these initial studies would warrant further investigation, including multi-dose toxicity studies, pharmacokinetic profiling in non-rodent species, and efficacy studies in relevant disease models. As with any novel compound, careful planning, adherence to ethical guidelines, and rigorous data analysis are paramount for successful and meaningful research.[8][9]

References

  • Ramirez, G. A., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PLOS ONE. [Link]

  • Boston University IACUC. (2023). Administration Of Drugs and Experimental Compounds in Mice and Rats. [Link]

  • University of Mississippi. Guideline for the Use of Novel Compound in Animals. [Link]

  • PubChem. 2-Pyridineethanamine. [Link]

  • Wikipedia. 2-Pyridylethylamine. [Link]

  • Powell, J. R., & Brody, M. J. (1976). Influence of histamine H1- and H2-receptor blockers on sympathetic vasodilator and vasoconstrictor responses in canine paw. Blood Vessels. [Link]

  • Atcha, Z., et al. (2010). Alternative Method of Oral Dosing for Rats. Journal of the American Association for Laboratory Animal Science. [Link]

  • Chem-Impex International. 2-Amino-1-(3-pyridyl)ethanol dihydrochloride. [Link]

  • Jessop, M., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols. [Link]

  • Altasciences. Small Molecule Safety Assessment. [Link]

  • U.S. Food and Drug Administration. (2013). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • National Institutes of Health. Regulatory Knowledge Guide for Small Molecules. [Link]

Sources

Application Notes and Protocols for the Formulation of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with detailed protocols and best practices for the formulation of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride for use in a range of biological assays. This document offers a deep dive into the physicochemical properties of the compound, step-by-step instructions for the preparation of stock and working solutions for both in vitro and in vivo studies, and robust troubleshooting guidance. The protocols herein are designed to ensure the integrity, stability, and optimal performance of the compound, thereby promoting reproducible and reliable experimental outcomes.

Introduction: Understanding this compound

This compound is a biochemical compound of interest in various fields of biological research, including proteomics and drug discovery.[1] Its structure, featuring a hydroxypyridine ring and an ethylamine side chain, suggests potential interactions with a variety of biological targets. As a dihydrochloride salt, the compound generally exhibits improved aqueous solubility and stability compared to its free base form, making it amenable to formulation for biological studies.

The formulation of any compound for biological assays is a critical step that can significantly impact the interpretation of experimental results. Improper handling and formulation can lead to issues such as poor solubility, compound precipitation, degradation, and inaccurate dosing, all of which can compromise the validity of the data. This guide provides a scientifically grounded framework for the effective formulation of this compound.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the compound's physicochemical properties is paramount for developing a successful formulation strategy.

Chemical Structure and Properties:

  • Molecular Formula: C₇H₁₀N₂O·2HCl[1]

  • Molecular Weight: 211.09 g/mol [1]

  • Appearance: Typically a solid.

  • Salt Form: Dihydrochloride salt, which enhances aqueous solubility.

pKa and pH-Dependent Solubility:

The ionization state of this compound is dependent on the pH of the solution, which in turn governs its solubility. The molecule has multiple ionizable groups: the ethylamine side chain and the hydroxypyridine ring.

  • Ethylamine Group: Primary aliphatic amines typically have a pKa in the range of 9-10. For instance, the predicted pKa of the similar compound 2-(3-Pyridyl)ethylamine is 9.29.[2] This means the ethylamine group will be predominantly protonated (positively charged) at physiological pH (~7.4).

  • Hydroxypyridine Group: The 2-hydroxypyridine moiety can exist in tautomeric equilibrium with 2-pyridone.[3] This equilibrium is sensitive to the solvent environment.[3][4] The pKa values for 2-hydroxypyridine are complex, with reported acidic pKa values around 0.75 and 11.7, and a basic pKa around 2.43.[5][6] The predicted pKa for the structurally related 2-hydroxy-4-pyridylethylamine is 11.13.[7]

The dihydrochloride salt form indicates that both the ethylamine nitrogen and the pyridine ring nitrogen are protonated. Dissolving the compound in neutral water will result in an acidic solution. To maintain solubility, especially at higher concentrations, it is crucial to use a buffer system that can maintain a pH well below the pKa of the ethylamine group. For weakly basic drugs, it is generally recommended to select a counterion that brings the solution's pH to a level lower than the pHmax to ensure the salt form predominates.[8]

Solubility Profile:

SolventExpected SolubilityRationale and Key Considerations
Water HighAs a dihydrochloride salt, it is expected to be highly water-soluble. 2-hydroxypyridine is reported to be highly soluble in water (450 g/L at 20°C).[5][6]
Phosphate-Buffered Saline (PBS, pH 7.4) Moderate to HighSolubility may be lower than in pure water due to the higher pH and common ion effects. It is crucial to test for precipitation at the desired final concentration.
Dimethyl Sulfoxide (DMSO) HighPyridine derivatives like nicotinic acid exhibit high solubility in DMSO.[9] DMSO is a common solvent for preparing high-concentration stock solutions.[10]
Ethanol (EtOH) Moderate to HighStructurally similar compounds like 2-hydroxypyridine and 2-(2-pyridyl)ethanol are soluble in ethanol.[5][6][11]

Protocols for Solution Preparation

In Vitro Assay Formulation

This protocol is suitable for cell-based assays, enzyme assays, and other in vitro experimental systems.

Diagram: Workflow for In Vitro Formulation

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution A Weigh 2-Hydroxy-3-pyridyl ethylamine dihydrochloride B Select appropriate solvent (e.g., sterile water, DMSO) A->B C Dissolve compound to desired concentration (e.g., 10-50 mM) B->C D Vortex and/or sonicate to ensure complete dissolution C->D E Sterile filter (0.22 µm) D->E F Aliquot and store at -20°C or -80°C E->F G Thaw a single aliquot of stock solution F->G Use one aliquot per experiment H Dilute stock solution in assay buffer or cell culture medium G->H I Ensure final solvent concentration is non-toxic (e.g., DMSO <0.5%) H->I J Mix thoroughly I->J K Biological Assay J->K Add to assay G A Determine required dose and administration route B Is the required concentration soluble in a simple isotonic vehicle (e.g., 0.9% Saline, 5% Dextrose)? A->B C Yes B->C D No B->D E Formulate in the chosen vehicle. Adjust pH if necessary to maintain solubility. Ensure sterility and isotonicity. C->E F Consider co-solvents or other excipients (e.g., PEG, cyclodextrins). Perform tolerability studies. D->F G Final Formulation for In Vivo Study E->G F->G

Caption: Decision-making process for in vivo formulation.

Protocol 3: Preparation of a 1 mg/mL Solution for Intravenous (IV) Injection

This protocol aims to produce a sterile, isotonic solution with a physiologically compatible pH.

  • Vehicle Preparation: Prepare a suitable sterile vehicle. A common choice is 5% dextrose in water (D5W) or 0.9% sodium chloride (normal saline). The use of a buffered vehicle such as citrate or acetate buffer may be necessary to maintain a stable pH and ensure solubility, but requires careful consideration of buffer capacity and compatibility.

  • Weighing and Dissolution: For a 10 mL final volume, weigh 10 mg of this compound in a sterile container. Aseptically add approximately 8 mL of the sterile vehicle.

  • pH Adjustment: The initial solution will likely be acidic. Measure the pH. If necessary, adjust the pH to a physiologically acceptable range (typically pH 4-8 for IV injections) using sterile solutions of 0.1 N HCl or 0.1 N NaOH. Perform this adjustment cautiously, as significant changes in pH can cause precipitation. It is advisable to maintain the pH on the acidic side of the physiological range to favor the soluble protonated form of the amine.

  • Final Volume and Sterilization: Bring the solution to the final volume of 10 mL with the sterile vehicle. If not prepared under aseptic conditions from sterile starting materials, the final solution must be sterilized by filtration through a 0.22 µm sterile filter.

  • Quality Control: Before administration, visually inspect the solution for any precipitation or discoloration.

Excipient Considerations for In Vivo Formulations:

If the required concentration for in vivo studies exceeds the aqueous solubility of the compound in simple vehicles, the use of solubilizing excipients may be necessary.

Excipient ClassExamplesFunction
Co-solvents Polyethylene Glycol (PEG) 300/400, Propylene Glycol, EthanolIncrease solubility by reducing the polarity of the aqueous vehicle. [8]
Surfactants Polysorbates (Tween®), PoloxamersForm micelles to encapsulate and solubilize poorly soluble compounds.
Complexing Agents Cyclodextrins (e.g., HP-β-CD)Form inclusion complexes with the drug molecule, increasing its apparent solubility.
Buffering Agents Citrate, Acetate, PhosphateMaintain a stable pH to ensure compound solubility and stability. [12]

The selection and concentration of any excipient must be justified and confirmed to be safe for the intended route of administration. [8][12][13]

Best Practices and Troubleshooting

Preventing Precipitation:

Precipitation is a common issue when diluting a stock solution (especially from DMSO) into an aqueous assay buffer. [6]

  • Reduce Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound. [6]* Optimize Dilution Method: Add the stock solution to the assay buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Pre-warm the Assay Buffer: For some compounds, solubility increases with temperature. Gently warming the assay buffer before adding the stock solution can be beneficial.

  • Check Buffer Compatibility: Components in the assay buffer, such as high concentrations of salts or proteins, can sometimes interact with the compound and reduce its solubility. [6] Ensuring Compound Stability:

  • Storage: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place to protect it from moisture and light. [14][15]* Aqueous Solution Stability: Amine compounds in aqueous solutions can be susceptible to degradation, particularly hydrolysis and oxidation. [14][16][17]It is recommended to prepare fresh aqueous solutions for each experiment. If storage is necessary, flash-freeze aliquots and store them at -80°C. [14]Avoid repeated freeze-thaw cycles.

  • pH Considerations: The stability of the compound in solution may be pH-dependent. Extreme pH values should be avoided unless required for a specific experimental purpose.

Troubleshooting Table:

IssuePotential CauseRecommended Action
Precipitate in stock solution Exceeded solubility limit; degradation.Prepare a fresh stock solution at a lower concentration. If using DMSO, ensure it is anhydrous.
Precipitate upon dilution in assay buffer Low aqueous solubility at the final concentration and pH. [6]Lower the final concentration; add stock solution to buffer with vigorous mixing; consider adding a small percentage of a co-solvent if compatible with the assay.
Inconsistent assay results Degradation of the compound in solution; inaccurate pipetting of stock solution.Prepare fresh solutions for each experiment; use calibrated pipettes; avoid repeated freeze-thaw cycles of the stock solution. [14]
Cell toxicity or off-target effects High final concentration of co-solvent (e.g., DMSO).Ensure the final DMSO concentration is below the tolerance level of your biological system (typically <0.5%). Run a vehicle control.

Conclusion

The successful formulation of this compound for biological assays is contingent upon a clear understanding of its physicochemical properties and adherence to meticulous preparation protocols. By carefully considering factors such as solubility, pH, choice of solvent, and storage conditions, researchers can ensure the integrity and bioavailability of the compound in their experiments. The protocols and guidelines presented in this application note provide a robust foundation for the reliable and reproducible use of this compound in a variety of research settings. It is imperative that researchers validate these general protocols for their specific experimental systems.

References

  • ResearchGate. (n.d.). Equilibrium structures in aqueous solution of the.... Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyridone. Retrieved from [Link]

  • NIH. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Pyridineethanol. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • RSC Publishing. (n.d.). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. Retrieved from [Link]

  • Semantic Scholar. (2007). The constitution of 2-hydroxypyridine in aqueous solution. Retrieved from [Link]

  • Google Patents. (n.d.). CA2826391C - Pharmaceutical formulations including an amine compound.
  • ChemBK. (2024). 2-(3-Pyridyl)ethylamine. Retrieved from [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved from [Link]

  • IP Innovative Publication. (2013). Excipient Selection In Parenteral Formulation Development. Retrieved from [Link]

  • ResearchGate. (2024). Precipitation of copolymerised vinyl pyridine and vinyl imidazole in DMSO?. Retrieved from [Link]

  • American Association of Pharmaceutical Scientists. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development. Retrieved from [Link]

  • PDA Journal of Pharmaceutical Science and Technology. (2011). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. Retrieved from [Link]

  • Springer. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyridylethylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. Retrieved from [Link]

  • Harvard University. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Retrieved from [Link]

Sources

Application Note: A Strategic Framework for Developing Novel Agrochemicals from a 2-Hydroxy-3-pyridyl Ethylamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a foundational scaffold in a multitude of successful agrochemicals, prized for its versatile biological activity.[1][2][3] This guide presents a strategic framework for the synthesis, screening, and evaluation of novel agrochemical candidates derived from 2-Hydroxy-3-pyridyl ethylamine dihydrochloride. We provide a rationale for exploring this specific scaffold, detailed protocols for creating a focused chemical library, and a tiered screening cascade to identify compounds with potent insecticidal, fungicidal, or herbicidal properties. This document is intended for researchers, chemists, and crop protection scientists engaged in the discovery of next-generation agrochemicals.

Introduction & Rationale

The discovery of new agrochemicals is critical for global food security, yet it faces challenges from increasing pest resistance and stringent environmental regulations.[4] Traditional discovery often relies on large-scale, trial-and-error screening.[2][4] A more efficient approach involves targeted synthesis based on proven pharmacophores.

The Pyridine Moiety: A Privileged Scaffold in Agrochemicals

The pyridine ring is a bio-isostere of the benzene ring and is integral to numerous commercial pesticides.[1][2] Its presence in neonicotinoid insecticides, for example, is crucial for their specific mode of action on insect nicotinic acetylcholine receptors (nAChRs).[3] Pyridine derivatives have been successfully developed as insecticides, fungicides, and herbicides, demonstrating their broad utility in crop protection.[1][2][3][5] The nitrogen atom in the ring can act as a hydrogen bond acceptor and influences the electronic properties of the molecule, which is key for binding to biological targets.

Profile of this compound: A Novel Starting Scaffold

The selected starting material, this compound, is a bifunctional molecule offering multiple points for chemical modification.

Chemical Structure:

  • Formula: C₇H₁₀N₂O·2HCl[6]

  • Molecular Weight: 211.09 g/mol [6]

  • Key Features:

    • 3-Pyridyl Ring: The core heterocyclic structure with proven bioactivity.

    • Primary Amine (-NH₂): A versatile functional group that can be readily converted into a wide range of amides, sulfonamides, ureas, and other derivatives to probe structure-activity relationships (SAR).

    • Secondary Alcohol (-OH): Provides another site for modification (e.g., etherification, esterification) to modulate physicochemical properties like solubility and stability.

    • Dihydrochloride Salt: Indicates good water solubility, which is advantageous for formulation and biological testing.

Strategic Rationale for Exploration

The unique combination of a proven pyridine core with two distinct, reactive functional groups makes this scaffold an ideal starting point for a "lead generation" library. By systematically modifying the ethylamine and hydroxyl groups, a diverse set of analogues can be created to explore new chemical space and potentially identify novel modes of action or overcome existing resistance mechanisms.

Synthetic Strategy: Focused Library Generation

The primary goal is to generate a library of analogues by modifying the primary amine. Amide synthesis is a robust and high-yielding reaction, making it ideal for creating a diverse set of compounds efficiently.

Protocol 1: General Scheme for Parallel Amide Analogue Synthesis

Objective: To synthesize a library of N-acylated derivatives of this compound for SAR exploration.

Causality: Converting the primary amine to various amides introduces a range of substituents (aliphatic, aromatic, heterocyclic) that can systematically probe the binding pocket of a biological target. This variation is crucial for establishing a structure-activity relationship.[5]

Materials:

  • This compound

  • A selection of acyl chlorides or carboxylic acids (e.g., benzoyl chloride, acetyl chloride, 4-chlorobenzoyl chloride)

  • Coupling agent (if using carboxylic acids), e.g., HATU or EDC/HOBt

  • Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Tertiary base, e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrers

  • Thin Layer Chromatography (TLC) plates and High-Performance Liquid Chromatography (HPLC) for reaction monitoring and purification.

Step-by-Step Methodology:

  • Free-Basing: In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of water. Cool in an ice bath and slowly add a saturated solution of sodium bicarbonate until the pH is ~8-9. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.

  • Acylation Reaction: Dissolve the free amine (1 equivalent) and a tertiary base like TEA (2.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography or preparative HPLC to obtain the final amide derivative.

  • Characterization: Confirm the structure and purity of each analogue using ¹H NMR, ¹³C NMR, and LC-MS.

Visualization: Synthetic Workflow Diagram

Synthesis_Workflow A 2-Hydroxy-3-pyridyl ethylamine 2HCl B Free-Basing (aq. NaHCO3, DCM extraction) A->B C Free Amine Intermediate B->C D Parallel Acylation (R-COCl, TEA, DCM) C->D E Crude Product Mixture D->E F Purification (Column Chromatography) E->F G Diverse Amide Library (Analogs 1, 2, 3...n) F->G H Characterization (NMR, LC-MS) G->H

Caption: Workflow for generating an amide library from the starting material.

Primary Screening Cascade: Identifying Biological Activity

A tiered screening approach maximizes efficiency by using rapid, high-throughput assays to identify initial "hits" before committing resources to more complex secondary assays.[7][8]

Visualization: Screening Cascade Workflow

Screening_Cascade cluster_0 Tier 1: Primary High-Throughput Screening (HTS) cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Secondary & Selectivity Screening A Synthesized Library (100 µM single concentration) B Insecticidal Assay (e.g., Mosquito Larvae Motility) A->B C Fungicidal Assay (e.g., Agar Dilution) A->C D Herbicidal Assay (e.g., Cress Seed Germination) A->D E Primary 'Hits' (>50% inhibition) B->E C->E D->E F Dose-Response Assays (Determine IC50 / LC50) E->F G Confirmed 'Leads' (Potent & Dose-Dependent) F->G H Phytotoxicity Assay (Non-target crop species) G->H I Further Development (Lead Optimization) H->I

Caption: A tiered approach for efficient agrochemical screening.

Protocol 2: High-Throughput Insecticidal Bioassay (Mosquito Larvae)

Objective: To rapidly identify compounds with insecticidal activity. Mosquito larvae are an excellent model due to their rapid development and sensitivity to neurotoxins.[9][10]

Materials:

  • 96-well microplates

  • Aedes aegypti first-instar larvae

  • Larval diet solution

  • Test compounds dissolved in DMSO (10 mM stock)

  • Automated imaging system or plate reader capable of motility tracking[9]

Step-by-Step Methodology:

  • Plate Preparation: Add 198 µL of deionized water and larval diet to each well of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM compound stock solution to the appropriate wells to achieve a final screening concentration of 100 µM. Include DMSO-only wells as a negative control and a known insecticide (e.g., permethrin) as a positive control.

  • Larvae Introduction: Add 5-10 first-instar larvae to each well.

  • Incubation: Incubate the plates at 27 °C for 24 hours.

  • Data Acquisition: Measure larval motility using an automated phenotyping platform or assess mortality visually.[9][10]

  • Hit Identification: Compounds causing ≥50% mortality or significant motility reduction compared to the negative control are considered primary hits.

Protocol 3: Broad-Spectrum Fungicidal Assay (Agar Dilution Method)

Objective: To identify compounds that inhibit the mycelial growth of pathogenic fungi.[11][12]

Materials:

  • Potato Dextrose Agar (PDA)[13]

  • Representative fungal pathogens (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Sterile petri dishes (60 mm)

  • Test compounds dissolved in DMSO (10 mM stock)

  • Sterile cork borer (5 mm)

Step-by-Step Methodology:

  • Media Preparation: Prepare molten PDA and cool it to 45-50 °C.

  • Compound Incorporation: Add the test compound stock solution to the molten PDA to achieve a final concentration of 100 µM. Pour the amended agar into sterile petri dishes. Include DMSO-only (negative control) and a commercial fungicide (positive control) plates.

  • Inoculation: Once the agar has solidified, place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.[14]

  • Incubation: Incubate the plates at 25 °C for 3-7 days, or until the mycelial growth in the negative control plate reaches the edge.

  • Data Analysis: Measure the diameter of the fungal colony. Calculate the percentage of Mycelial Growth Inhibition (%MGI) using the formula: %MGI = [(C-T)/C] * 100, where C is the colony diameter of the control and T is the colony diameter of the treated plate.

  • Hit Identification: Compounds showing ≥50% MGI are considered primary hits.

Protocol 4: Pre-emergent Herbicidal Assay (Cress Seed Germination)

Objective: To identify compounds that inhibit seed germination or early root/shoot growth. Garden cress (Lepidium sativum) is a standard model due to its rapid and uniform germination.[15][16]

Materials:

  • Petri dishes (90 mm) with filter paper

  • Garden cress (Lepidium sativum) seeds

  • Test compounds dissolved in a suitable solvent (e.g., acetone, water)

  • Growth chamber or incubator set to 22-25 °C with a light/dark cycle.

Step-by-Step Methodology:

  • Plate Preparation: Place two layers of filter paper in each petri dish.

  • Treatment Application: Add 5 mL of the test solution (e.g., 100 µM concentration) to each dish. Use a solvent-only solution for the negative control.

  • Sowing: Arrange 15-20 cress seeds evenly on the moist filter paper.[15][17]

  • Incubation: Seal the dishes with paraffin film to prevent moisture loss and incubate in a growth chamber for 3-5 days.[18]

  • Data Analysis: After the incubation period, count the number of germinated seeds and measure the length of the radicle (root). Calculate the percent germination inhibition and root growth inhibition relative to the negative control.[19]

  • Hit Identification: Compounds causing ≥50% inhibition of either germination or root growth are considered primary hits.

Secondary Screening & Selectivity Profiling

Hits from the primary screen must be confirmed and further characterized for potency and selectivity. This involves generating dose-response curves to determine IC₅₀/LC₅₀ values and assessing effects on non-target organisms, particularly crop plants.

Protocol 5: Phytotoxicity Assay on Non-Target Crop Species

Objective: To evaluate whether "hit" compounds cause damage to desirable crop plants, a critical parameter for a viable agrochemical.[20][21]

Materials:

  • Seedlings of representative crop species (e.g., maize, soybean, tomato) at the 2-3 leaf stage.

  • "Hit" compounds formulated as a sprayable solution with a surfactant.

  • Spray chamber or handheld sprayer.

  • Greenhouse or controlled growth environment.

Step-by-Step Methodology:

  • Plant Preparation: Grow healthy, uniform seedlings in individual pots.[22]

  • Treatment Application: Prepare solutions of the hit compounds at a high concentration (e.g., 10x the effective concentration from the primary screen). Spray the seedlings until runoff is achieved. Include a water/surfactant-only group as a negative control.[22]

  • Incubation: Grow the treated plants under optimal greenhouse conditions for 7-14 days.

  • Assessment: Visually score the plants for signs of phytotoxicity, such as chlorosis (yellowing), necrosis (tissue death), stunting, or leaf deformation, using a 0-5 rating scale (0 = no damage, 5 = plant death).[20][22]

  • Data Interpretation: Compounds with low phytotoxicity scores (e.g., < 2) at effective pesticidal concentrations are prioritized for further development.

Data Presentation: Hypothetical Screening Summary
Compound IDPrimary Screen (% Inhibition @ 100µM)Secondary Screen (IC₅₀/LC₅₀)Phytotoxicity (Maize)
Insect Fungus Herbicide
Parent 5%2%8%
Analog-01 85% 10%5%
Analog-02 15%92% 20%
Analog-03 22%18%98%
Analog-04 78% 65% 15%

Table shows hypothetical data where Analog-01 is a promising insecticide lead due to high potency and low phytotoxicity. Analog-03 is a potent herbicide but is eliminated due to high phytotoxicity.

Conclusion & Future Directions

This application note provides a comprehensive, step-by-step framework for leveraging the this compound scaffold in a modern agrochemical discovery program. The protocols outlined enable the rational design, synthesis, and biological evaluation of a focused compound library. A "lead" compound, such as the hypothetical Analog-01 , would proceed to lead optimization, where further chemical modifications would be made to improve potency, metabolic stability, and safety profiles. Subsequent studies would focus on elucidating the precise mode of action and conducting field trials to assess efficacy under real-world conditions.

References

  • Bonndoc - Universität Bonn. (2023, November 3). Implementation of a high throughput screening assay to identify and characterize insecticides acting on ion channels.
  • ResearchGate. (2025, August 6). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
  • Bioorganic & Medicinal Chemistry. (2016, February 1). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
  • Unknown Source. High-Throughput Screening and Insect Genomics for New Insecticide Leads.
  • ResearchGate. High-Throughput Screening and Insect Genomics for New Insecticide Leads.
  • PLOS Neglected Tropical Diseases. Automated phenotyping of mosquito larvae enables high-throughput screening for novel larvicides and offers potential for smartphone-based detection of larval insecticide resistance.
  • Chempanda. Pyridine as insecticide.
  • DTIC. A High-Throughput Screening Method to Identify Potential Pesticides for Mosquito Control.
  • Greenhouse Grower. Testing For Phytotoxicity.
  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Agrochemical Development with Pyridine-2-sulfonyl Chloride Synthesis.
  • PennState Extension. Fungicide Resistance Protocol.
  • Molecules. (2020, January 20). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus.
  • Unknown Source. Garden cress (Lepidium sativum) seed germination, root and shoot elongation test.
  • Innovations in Pharmaceuticals and Pharmacotherapy. (2023, June 29). To determine antifungal susceptibility for the isolates using agar dilution method: A prospective cohort study.
  • DTIC. The Determination of Phytotoxicity.
  • Molecules. (2021, September 17). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents.
  • Santa Cruz Biotechnology. This compound.
  • Journal of Agricultural and Food Chemistry. (2015, January 28). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives.
  • ResearchGate. (2023, January 1). Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii.
  • EPPO. (2014). PP 1/135 (4) Phytotoxicity assessment.
  • Antimicrobial Agents and Chemotherapy. (1995, October). Modified agar dilution susceptibility testing method for determining in vitro activities of antifungal agents, including azole compounds.
  • WordPress. (2015, May 28). Fungicide Sensitivity Assay – screening resistance of a pathogen against a fungicide.
  • Journal of Fungi. (2024, April 26). Antifungal Potential of Diaporthe sp. Endophytes from Antillean Avocado Against Fusarium spp.: From Organic Extracts to In Silico Chitin Synthase Inhibition.
  • ResearchGate. (2019, June 1). Steps of phytotoxity test (updated after Phytotoxkit protocol).
  • WIT Press. (2006). Toxicity determination of various phenoxyalkanoic acid herbicides using cress seed in phosphate contaminated aqueous.
  • ResearchGate. Some examples of drugs and insecticides containing pyridine scaffolds.
  • MicroBioTests Inc. Phytotoxicity test with Phytotoxkit liquid samples.
  • ChemicalBook. This compound.
  • Guidechem. 2-(3-pyridyl)ethylamine dihydrochloride 90345-16-7 wiki.
  • Journal of Agricultural and Food Chemistry. (2014, October 15). Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae).
  • Acta Scientiarum Polonorum Hortorum Cultus. (2019, June 18). Seed Vigour Tests to Estimate Seedling Emergence in Cress (Lepidium sativum L.) Seed Lots.
  • Journal of Environmental Monitoring. (2003, October). Germination and seedling growth of the water cress Rorippa sp. exposed to the chelant [S,S]-EDDS.
  • PrepChem.com. Synthesis of 2-(Pyridin-4-yl)-ethylamine.
  • Sigma-Aldrich. 2-(2-Pyridyl)ethylamine 95 2706-56-1.
  • Science & Plants for Schools. Using Cress in the Lab.
  • ResearchGate. (2020, January 1). Synthesis of 2-hydroxy-3-pyridylacrylic acid derivatives.
  • lookchem. Cas 40154-75-4,(R)-1-Pyridin-3-yl-ethylaMine 2HCl.
  • Google Patents. US4061644A - Process for the production of 2-amino-3-hydroxypyridines.
  • Green Chemistry. (2018). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis.

Sources

Application Notes & Protocols: Elucidating Neurotransmitter System Dynamics with MPP+

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

I. Introduction: MPP+ as a Precision Tool in Neurotransmitter Research

In the intricate landscape of neuroscience, understanding the life cycle of a neurotransmitter—from synthesis and release to reuptake and metabolism—is paramount. To dissect these complex systems, researchers often employ pharmacological tools that act with precision on specific molecular targets. Among these, 1-methyl-4-phenylpyridinium (MPP+) stands out as a powerful and highly specific neurotoxin.

MPP+ is the toxic metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound that gained notoriety for its ability to induce a severe and irreversible form of parkinsonism in humans.[1][2] The discovery of MPTP's mechanism of action unveiled MPP+ as the direct causative agent of this neurotoxicity and, in doing so, provided the scientific community with an invaluable tool to model Parkinson's disease (PD).[3][4] The utility of MPP+ extends beyond PD research, offering a precise method for investigating the function and vulnerability of specific neurotransmitter systems, particularly the dopaminergic system.

This guide provides a comprehensive overview of the biochemical mechanisms of MPP+ and presents detailed protocols for its application in both in vitro and in vivo research settings. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to leverage MPP+ to explore neurotransmitter dynamics, screen for neuroprotective compounds, and unravel the molecular underpinnings of neurodegenerative processes.

II. The Molecular Mechanism of MPP+: A Tale of Selective Toxicity

The scientific value of MPP+ is rooted in its highly specific mechanism of action, which unfolds in a multi-step process targeting dopaminergic neurons.[5]

  • Systemic Administration and Bioactivation (In Vivo) : When its precursor, MPTP, is administered systemically in animal models, its lipophilic nature allows it to readily cross the blood-brain barrier.[4][6] Within the brain, MPTP is metabolized by the enzyme monoamine oxidase B (MAO-B), primarily in astrocytes, to the intermediate MPDP+, which is then oxidized to MPP+.[5][7]

  • Selective Neuronal Uptake : The resulting MPP+ molecule is positively charged and cannot freely diffuse across cell membranes.[1] Its molecular structure, however, bears a striking resemblance to dopamine.[8] This mimicry allows it to be recognized and actively transported into dopaminergic neurons by the dopamine transporter (DAT) , a protein on the presynaptic membrane responsible for dopamine reuptake.[9][10][11] This selective uptake via DAT is the primary reason for the specific vulnerability of dopaminergic neurons to MPP+ toxicity.[12]

  • Mitochondrial Accumulation and Complex I Inhibition : Once inside the dopaminergic neuron, MPP+ is driven by the mitochondrial membrane potential to accumulate within the mitochondria.[2][13] Here, it exerts its primary toxic effect by potently inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[7][14][15]

  • Cellular Sequelae and Apoptotic Death : The inhibition of Complex I triggers a cascade of deleterious events:

    • ATP Depletion : The disruption of the electron transport chain leads to a severe drop in ATP production, creating an energy crisis within the neuron.[1][7][14]

    • Reactive Oxygen Species (ROS) Production : Electrons are shunted from the blocked Complex I, leading to the formation of superoxide radicals and other reactive oxygen species. This surge in ROS overwhelms the cell's antioxidant defenses, causing significant oxidative stress.[13][14]

    • Apoptosis Induction : The combination of energy failure and oxidative damage initiates the intrinsic apoptotic pathway. Pro-apoptotic proteins like Bax are upregulated, leading to the release of cytochrome c from the mitochondria, which in turn activates caspases and culminates in programmed cell death.[2]

This precise and well-documented mechanism makes MPP+ an ideal compound for creating robust and reproducible models of dopaminergic neurodegeneration.

MPP_Mechanism cluster_outside Extracellular Space cluster_astrocyte Astrocyte cluster_neuron Dopaminergic Neuron cluster_mito Mitochondrial Matrix MPTP MPTP MAOB MAO-B MPTP->MAOB Crosses BBB MPDP MPDP+ MAOB->MPDP Metabolizes MPP_astro MPP+ MPDP->MPP_astro Oxidizes DAT Dopamine Transporter (DAT) MPP_astro->DAT Released & Mimics Dopamine MPP_intra MPP+ DAT->MPP_intra Selective Uptake MPP_mito MPP+ MPP_intra->MPP_mito Accumulation Mito Mitochondrion Complex1 Complex I Inhibition MPP_mito->Complex1 ATP_dep ATP Depletion Complex1->ATP_dep ROS ROS Production Complex1->ROS Apoptosis Apoptosis / Neuronal Death ATP_dep->Apoptosis ROS->Apoptosis

Caption: Mechanism of MPTP bioactivation and MPP+ neurotoxicity.

III. Application Notes and Protocols

Protocol 1: In Vitro Model of Neurotoxicity in a Dopaminergic Cell Line

Objective: To establish a dose-response curve for MPP+-induced cytotoxicity in a dopaminergic cell line, such as the human neuroblastoma SH-SY5Y line, which endogenously expresses the dopamine transporter.[14]

Principle: This assay quantifies cell viability after exposure to varying concentrations of MPP+. A reduction in viability indicates neurotoxic effects. Common methods include the MTT assay, which measures metabolic activity, or the LDH assay, which measures the release of lactate dehydrogenase from damaged cells.

Materials and Reagents:

  • SH-SY5Y cells (or other suitable dopaminergic cell line)

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • MPP+ iodide or chloride salt (Sigma-Aldrich or equivalent)

  • Sterile, nuclease-free water or PBS for stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • Plate reader (570 nm absorbance)

Step-by-Step Protocol:

  • Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a density of 10,000-20,000 cells per well. Allow cells to adhere and grow for 24 hours.

    • Scientist's Insight: For SH-SY5Y cells, differentiation with retinoic acid for 5-7 days prior to the experiment can induce a more mature neuronal phenotype with higher DAT expression, potentially increasing sensitivity to MPP+.[14]

  • MPP+ Preparation: Prepare a 100 mM stock solution of MPP+ in sterile water. Serially dilute this stock in complete cell culture medium to prepare 2X working concentrations. A typical final concentration range to test is 0.1 mM to 5 mM.[14]

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the appropriate MPP+ working solution to each well. Include "vehicle-only" control wells (medium without MPP+) and "no-cell" blank wells.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator. The optimal time should be determined empirically.

  • MTT Assay: a. Add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours until purple formazan crystals are visible. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals. d. Shake the plate gently for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

  • Subtract the average absorbance of the "no-cell" blanks from all other readings.

  • Express the viability of treated cells as a percentage of the vehicle-only control cells: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.

  • Plot the % Viability against the log of the MPP+ concentration to generate a dose-response curve and calculate the IC50 value (the concentration of MPP+ that causes 50% reduction in cell viability).

Self-Validation and Trustworthiness:

  • Positive Control: A known toxin like staurosporine can be used to ensure the assay system can detect cell death.

  • Negative Control: A non-dopaminergic cell line lacking DAT (e.g., HEK293) should show significantly less sensitivity to MPP+, confirming the role of the transporter in toxicity.[9][11]

InVitro_Workflow start Start plate_cells Plate Dopaminergic Cells (e.g., SH-SY5Y) start->plate_cells incubate1 Incubate 24h (Adhesion) plate_cells->incubate1 treat_cells Treat Cells with MPP+ + Vehicle Control incubate1->treat_cells prepare_mpp Prepare Serial Dilutions of MPP+ prepare_mpp->treat_cells incubate2 Incubate 24-48h (Toxicity Induction) treat_cells->incubate2 viability_assay Perform Viability Assay (e.g., MTT) incubate2->viability_assay read_plate Measure Absorbance (Plate Reader) viability_assay->read_plate analyze Analyze Data: - Normalize to Control - Plot Dose-Response - Calculate IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for MPP+ in vitro neurotoxicity assay.

Protocol 2: Measuring Mitochondrial Respiration Inhibition

Objective: To directly measure the inhibitory effect of MPP+ on mitochondrial Complex I activity in isolated mitochondria or intact cells.

Principle: High-Resolution Respirometry (HRR) measures oxygen consumption rates in real-time. By sequentially adding substrates for different parts of the electron transport chain and inhibitors, one can pinpoint the specific site of mitochondrial dysfunction.

Materials and Reagents:

  • Oxygraph-2k or similar high-resolution respirometer

  • Isolated mitochondria or intact cells (e.g., SH-SY5Y treated with MPP+)

  • Respiration medium (e.g., MiR05)

  • Substrates: Pyruvate, Malate, Glutamate (for Complex I); Succinate (for Complex II)

  • ADP

  • Inhibitors: Rotenone (Complex I inhibitor, positive control), Antimycin A (Complex III inhibitor)

  • MPP+

Step-by-Step Protocol (using intact cells):

  • Cell Preparation: Harvest SH-SY5Y cells treated with a sub-lethal dose of MPP+ (e.g., 1 mM for 24h) and control cells.[14] Resuspend in respiration medium.

  • Respirometer Setup: Calibrate the oxygen sensors and add 2 mL of respiration medium to the chambers.

  • Cell Addition: Add the cell suspension to the chambers and allow the signal to stabilize to measure ROUTINE respiration .

  • Digitonin Permeabilization: Add digitonin to selectively permeabilize the plasma membrane, allowing access to the mitochondria.

  • Complex I-linked Respiration: Add malate, pyruvate, and glutamate as substrates for Complex I. Then add a saturating amount of ADP to measure OXPHOS capacity (oxidative phosphorylation).

  • MPP+ Effect: In a parallel experiment with control cells, inject MPP+ directly into the chamber after establishing Complex I-linked respiration to observe the acute inhibitory effect.

  • Complex II-linked Respiration: Add succinate, the substrate for Complex II, to bypass the inhibited Complex I. An increase in oxygen consumption indicates that downstream complexes are functional.

  • Inhibition Control: Add rotenone to confirm Complex I inhibition, followed by antimycin A to shut down respiration completely and determine residual oxygen consumption.

Data Analysis and Interpretation:

  • Compare the oxygen consumption rates (flux) at each stage between control and MPP+-treated cells.

  • A significant decrease in Complex I-linked OXPHOS capacity in MPP+-treated cells is expected.[14]

  • The ability to rescue respiration with succinate confirms that the primary defect is at Complex I.

Quantitative Data Summary:

Respiratory StateExpected Outcome with MPP+ TreatmentRationale
ROUTINE Drastic Reduction (-70%)[14]Overall cellular respiration is impaired due to mitochondrial dysfunction.
OXPHOS (Complex I) Drastic Reduction (-70%)[14]Direct inhibition of Complex I by MPP+ prevents electron flow and proton pumping.
OXPHOS (Complex II) Partial or Full RescueBypassing the inhibited Complex I with succinate allows the rest of the ETC to function.
ETS Capacity Significant Reduction (-63%)[14]The maximum capacity of the electron transport system is compromised.
Protocol 3: Assessing Dopamine Transporter (DAT) Activity

Objective: To demonstrate that MPP+ uptake is mediated by DAT and to measure its effect on dopamine reuptake.

Principle: This assay uses radiolabeled dopamine ([³H]DA) to measure its uptake into cells or synaptosomes. The inhibition of this uptake by known DAT blockers or by MPP+ itself confirms the transporter's role.

Materials and Reagents:

  • Synaptosomes (prepared from rodent striatum) or DAT-expressing cells

  • [³H]Dopamine

  • MPP+

  • Cocaine or GBR-12909 (selective DAT inhibitors)

  • Scintillation fluid and counter

Step-by-Step Protocol:

  • Preparation: Aliquot synaptosomes or cells into microcentrifuge tubes in a suitable buffer.

  • Pre-incubation: Pre-incubate the samples for 10 minutes at 37°C with either buffer (total uptake), a high concentration of cocaine (to define non-specific uptake), or varying concentrations of MPP+.

  • Uptake Initiation: Add a known concentration of [³H]DA to each tube to start the uptake reaction. Incubate for a short period (e.g., 5-10 minutes).

    • Scientist's Insight: The incubation time must be short and within the linear range of uptake to measure the initial transport rate accurately.

  • Uptake Termination: Stop the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove external [³H]DA.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis and Interpretation:

  • Calculate specific uptake: (Total Uptake) - (Non-specific Uptake).

  • MPP+ should competitively inhibit [³H]DA uptake in a dose-dependent manner.

  • Plotting the inhibition curve allows for the calculation of an IC50 or Ki value for MPP+ at the dopamine transporter.

  • Studies have shown that MPP+ inhibits DAT-mediated reuptake of dopamine almost immediately after exposure.[13]

IV. Conclusion

MPP+ is more than just a neurotoxin; it is a refined molecular probe that has been instrumental in advancing our understanding of dopaminergic neurotransmission and the pathology of Parkinson's disease. Its selective uptake via the dopamine transporter and its specific inhibition of mitochondrial Complex I provide a robust and reproducible platform for biochemical research. The protocols outlined in this guide offer a starting point for investigators to explore the multifaceted effects of this compound, from inducing cellular stress and apoptosis to altering the fundamental processes of neurotransmitter homeostasis. By applying these methods with rigor and thoughtful experimental design, researchers can continue to uncover critical insights into the complex workings of the nervous system.

V. References

  • Lucchi, G., et al. (2021). High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease. MDPI. [Link]

  • Wikipedia. (n.d.). MPP+. [Link]

  • Pifl, C., et al. (1998). MPP+ toxicity and plasma membrane dopamine transporter: study using cell lines expressing the wild-type and mutant rat dopamine transporters. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]

  • Singer, T. P., et al. (1987). Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Annals of the New York Academy of Sciences. [Link]

  • Mosharov, E. V., et al. (2015). Changes in Neuronal Dopamine Homeostasis following 1-Methyl-4-phenylpyridinium (MPP+) Exposure. Journal of Biological Chemistry. [Link]

  • Sana, S., et al. (2023). Comparative Computational Docking Analysis of MPP+ and Dopamine Binding to Dopamine Transporter in Human and Zebrafish: Mechanistic Insights into MPTP Neurotoxicity. bioRxiv. [Link]

  • Kitayama, S., et al. (1994). Dopamine transporter mutants selectively enhance MPP+ transport. Proceedings of the National Academy of Sciences. [Link]

  • Taylor & Francis Online. (n.d.). MPP+ – Knowledge and References. [Link]

  • Vandenberg, S. R., et al. (1992). Parkinsonism-inducing neurotoxin MPP+: uptake and toxicity in nonneuronal COS cells expressing dopamine transporter cDNA. Annals of Neurology. [Link]

  • Choi, J.-Y., et al. (2012). Chronic treatment with the complex I inhibitor MPP+ depletes endogenous PTEN-induced kinase 1 (PINK1) via up-regulation of Bcl-2-associated athanogene 6 (BAG6). Journal of Biological Chemistry. [Link]

  • Choi, W. S., et al. (2008). Mitochondrial complex I inhibition is not required for dopaminergic neuron death induced by rotenone, MPP+, or paraquat. Neurobiology of Disease. [Link]

  • Mapa, M. S. T., et al. (2018). Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4′I-MPP+. PLOS ONE. [Link]

  • She, X.-F., et al. (2018). Targeting Mitochondrial Complex I Deficiency in MPP+/MPTP-induced Parkinson's Disease Cell Culture and Mouse Models by Transducing Yeast NDI1 Gene. Aging and disease. [Link]

  • Przedborski, S., & Jackson-Lewis, V. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols. [Link]

  • Creative Biolabs. (n.d.). MPP⁺ Neuronal Cell Death Assay Service. [Link]

  • Lotharius, J., et al. (2005). The Parkinsonian Mimetic, MPP+, Specifically Impairs Mitochondrial Transport in Dopamine Axons. Journal of Neuroscience. [Link]

  • Mapa, M. S. T., et al. (2018). Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4′I-MPP+. PLOS ONE. [Link]

  • Le, V. Q., et al. (2017). MPP+ Scaffold Containing Lipophilic Compounds are Potent Complex I Inhibitors and Selective Dopaminergic Toxins. ACS Chemical Neuroscience. [Link]

  • Tatton, W. G., & Kish, S. J. (1997). MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine. Neuroscience Letters. [Link]

  • MANF improves the MPP+/MPTP-induced Parkinson's disease via improvement of mitochondrial function and inhibition of oxidative stress. (2019). Cell Death & Disease. [Link]

  • Cass, A. C., et al. (2006). 1-Methyl-4-phenylpyridinium (MPP+)-induced apoptosis and mitochondrial oxidant generation: role of transferrin-receptor-dependent iron and hydrogen peroxide. Journal of Neurochemistry. [Link]

Sources

Application Notes and Protocols: Sample Preparation for Analytical Quantification

Author: BenchChem Technical Support Team. Date: January 2026

<_

For: Researchers, scientists, and drug development professionals.

Abstract

The accuracy and reliability of analytical quantification are fundamentally dependent on the quality of sample preparation. This critical, yet often underestimated, stage of the analytical workflow serves to isolate the analyte of interest from complex biological matrices, remove interfering substances, and concentrate the analyte to a level suitable for detection. This document provides a comprehensive guide to the most common and effective sample preparation techniques used in the quantitative analysis of chemical compounds. We will delve into the mechanistic principles, provide field-proven protocols, and discuss the critical parameters for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The causality behind experimental choices will be explained to empower researchers to develop and validate robust and reproducible methods.

The Imperative of Meticulous Sample Preparation

In the realm of analytical quantification, particularly when employing highly sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the adage "garbage in, garbage out" holds profound significance. Biological matrices such as plasma, serum, urine, and tissue homogenates are incredibly complex, containing a vast array of endogenous and exogenous components including proteins, phospholipids, salts, and metabolites.[1] These matrix components can wreak havoc on analytical measurements, leading to a phenomenon known as the "matrix effect."

The matrix effect refers to the alteration of an analyte's ionization efficiency in the mass spectrometer's ion source due to the presence of co-eluting matrix components.[2][3][4] This can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which severely compromise the accuracy, precision, and sensitivity of the quantitative assay.[2][3] Phospholipids are notorious for causing significant ion suppression in LC-MS analyses.[1]

Effective sample preparation is the primary defense against the detrimental impact of matrix effects.[5] A well-designed sample preparation protocol aims to:

  • Remove interfering substances: This includes proteins, phospholipids, and other matrix components that can cause ion suppression or enhancement.

  • Concentrate the analyte: This is often necessary to achieve the required lower limit of quantitation (LLOQ).

  • Transfer the analyte into a solvent compatible with the analytical instrument: This ensures optimal chromatographic performance and ionization.

The choice of sample preparation technique is dictated by several factors, including the physicochemical properties of the analyte (e.g., polarity, pKa), the nature of the biological matrix, the desired level of cleanliness, and the required throughput.

Protein Precipitation (PPT): The Workhorse of High-Throughput Analysis

Protein precipitation is arguably the simplest, fastest, and most cost-effective method for removing proteins from biological samples.[6][7] The principle is straightforward: a water-miscible organic solvent, such as acetonitrile (ACN) or methanol (MeOH), is added to the sample in a specific ratio (typically 3:1 or 4:1, solvent to sample).[6] This disrupts the hydration shell around the proteins, causing them to denature and precipitate out of solution.

While PPT is highly effective at removing the bulk of proteins, it is considered a non-selective or "crude" cleanup method.[7] Many other matrix components, including phospholipids, can remain in the supernatant, potentially leading to significant matrix effects in the subsequent LC-MS analysis.[5]

Causality in Protocol Design: Why Every Step Matters

A seemingly simple protocol involves critical nuances that can significantly impact the outcome.

  • Choice of Precipitating Agent: Acetonitrile is often preferred over methanol as it tends to precipitate proteins more effectively and results in a cleaner supernatant.[8]

  • Solvent-to-Sample Ratio: A higher ratio of organic solvent generally leads to more complete protein precipitation. However, an excessively high ratio can dilute the analyte, potentially compromising sensitivity. A 3:1 or 4:1 ratio is a common starting point.

  • Order of Addition: Adding the organic solvent to the biological sample is generally recommended over the reverse. This ensures a more homogenous mixture and more efficient protein precipitation.[6]

  • Vortexing and Incubation: Thorough vortexing is crucial to ensure complete mixing and efficient protein precipitation. A brief incubation period, often at a low temperature (e.g., -20°C), can further enhance precipitation.

  • Centrifugation: High-speed centrifugation is necessary to pellet the precipitated proteins firmly, allowing for clean aspiration of the supernatant.

Standard Operating Protocol: Protein Precipitation

This protocol is a general guideline and should be optimized for the specific analyte and matrix.

  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add the internal standard solution to the sample. The IS is a compound structurally similar to the analyte, added at a known concentration to correct for variability in sample processing and instrument response.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

  • Mixing: Vortex the mixture vigorously for 30-60 seconds.

  • Incubation (Optional): Incubate the samples at -20°C for 10-20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully aspirate the supernatant and transfer it to a clean tube or a 96-well plate. Be cautious not to disturb the protein pellet.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a solvent that is compatible with the initial mobile phase of the LC method. This step also serves to concentrate the analyte.

Visualizing the Workflow

PPT_Workflow cluster_0 Protein Precipitation Workflow Sample 1. Biological Sample (e.g., Plasma) Add_IS 2. Add Internal Standard (IS) Sample->Add_IS Spike Add_ACN 3. Add Acetonitrile (3:1 v/v) Add_IS->Add_ACN Precipitate Vortex 4. Vortex Add_ACN->Vortex Mix Centrifuge 5. Centrifuge Vortex->Centrifuge Separate Supernatant 6. Collect Supernatant Centrifuge->Supernatant Isolate Evaporate 7. Evaporate Supernatant->Evaporate Concentrate Reconstitute 8. Reconstitute Evaporate->Reconstitute Prepare for Injection Analysis LC-MS Analysis Reconstitute->Analysis

Caption: A typical workflow for protein precipitation.

Liquid-Liquid Extraction (LLE): The Classic Cleanup

Liquid-liquid extraction is a separation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[9][10] By selecting an appropriate organic solvent and adjusting the pH of the aqueous phase, the analyte can be selectively partitioned into the organic layer, leaving behind many of the interfering matrix components in the aqueous layer.[11]

LLE generally provides a cleaner extract than PPT and can offer a degree of analyte concentration. However, it is more labor-intensive, requires larger volumes of organic solvents, and can be more challenging to automate.

The Science of Solvent Selection and pH Manipulation

The success of LLE hinges on understanding the physicochemical properties of the analyte, particularly its polarity (logP) and ionization state (pKa).[11]

  • Solvent Polarity: The principle of "like dissolves like" is paramount. A non-polar analyte will be more effectively extracted by a non-polar organic solvent (e.g., hexane), while a more polar analyte will require a more polar solvent (e.g., ethyl acetate).[11]

  • pH Adjustment: For ionizable compounds, controlling the pH of the aqueous phase is critical.[11]

    • Acidic compounds: To extract an acidic analyte into the organic phase, the pH of the aqueous sample should be adjusted to at least 2 pH units below its pKa. This ensures the analyte is in its neutral, more hydrophobic form.

    • Basic compounds: To extract a basic analyte, the pH of the aqueous sample should be adjusted to at least 2 pH units above its pKa, again to ensure it is in its neutral, more hydrophobic form.

Standard Operating Protocol: Liquid-Liquid Extraction

This protocol is a general template and requires optimization based on the analyte's properties.

  • Sample Preparation: To 200 µL of the biological sample in a glass tube, add the internal standard.

  • pH Adjustment: Adjust the pH of the sample according to the analyte's pKa to ensure it is in its neutral form.

  • Extraction: Add 1 mL of an appropriate, immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Mixing: Cap the tube and vortex or shake vigorously for 2-5 minutes to ensure thorough mixing and facilitate partitioning.

  • Phase Separation: Centrifuge at a moderate speed (e.g., 2000-3000 x g) for 5-10 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the organic (upper or lower, depending on the solvent density) layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC mobile phase.

Visualizing the LLE Process

LLE_Workflow cluster_1 Liquid-Liquid Extraction Workflow Sample 1. Biological Sample + IS pH_Adjust 2. Adjust pH Sample->pH_Adjust Add_Solvent 3. Add Immiscible Organic Solvent pH_Adjust->Add_Solvent Mix 4. Vortex/Shake Add_Solvent->Mix Partitioning Centrifuge 5. Centrifuge for Phase Separation Mix->Centrifuge Collect_Organic 6. Collect Organic Layer Centrifuge->Collect_Organic Isolate Evaporate 7. Evaporate Collect_Organic->Evaporate Concentrate Reconstitute 8. Reconstitute Evaporate->Reconstitute Analysis LC-MS Analysis Reconstitute->Analysis

Caption: A generalized workflow for liquid-liquid extraction.

Solid-Phase Extraction (SPE): The Gold Standard for Cleanliness

Solid-phase extraction is a highly selective and versatile sample preparation technique that can provide the cleanest extracts and the highest concentration factors.[12][13] It utilizes a solid adsorbent material (the stationary phase), typically packed into a cartridge or a 96-well plate, to retain the analyte of interest while the matrix interferences are washed away.[12] The analyte is then eluted with a small volume of a strong solvent.

SPE methods are developed based on the interactions between the analyte and the stationary phase, which can be non-polar (reversed-phase), polar (normal-phase), or ion-exchange.[14]

The Four Pillars of a Robust SPE Protocol

A successful SPE procedure involves four key steps, each with a specific purpose.[13][14][15]

  • Conditioning: The sorbent is treated with a solvent (e.g., methanol) to wet the stationary phase and activate it for analyte retention.[14]

  • Equilibration: The sorbent is rinsed with a solution that mimics the sample matrix (e.g., water or a buffer) to prepare it for sample loading.[14]

  • Loading: The sample is passed through the sorbent. The analyte is retained on the stationary phase, while some matrix components may pass through.

  • Washing: A weak solvent is used to wash away residual matrix interferences without eluting the analyte.

  • Elution: A strong solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the analyte in a small, clean volume.

Standard Operating Protocol: Reversed-Phase SPE

This protocol is a common starting point for the extraction of non-polar to moderately polar analytes from an aqueous matrix.

  • Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge.

  • Equilibration: Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak solvent, such as 5% methanol in water, to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of a strong solvent, such as methanol or acetonitrile.

  • Post-Elution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Visualizing the SPE Mechanism

SPE_Workflow cluster_2 Solid-Phase Extraction Workflow Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Water) Condition->Equilibrate Prepare Sorbent Load 3. Load Sample Equilibrate->Load Analyte Retention Wash 4. Wash (Remove Interferences) Load->Wash Clean-up Elute 5. Elute Analyte (e.g., Acetonitrile) Wash->Elute Isolate Analyze LC-MS Analysis Elute->Analyze

Caption: The sequential steps of a solid-phase extraction protocol.

Method Selection and Data Comparison

The choice of sample preparation method represents a trade-off between cleanliness, recovery, speed, and cost. The following table summarizes the key characteristics of each technique.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Recovery Variable, potential for co-precipitationGood to ExcellentExcellent
Matrix Effect Reduction ModerateGoodExcellent
Throughput HighLow to ModerateModerate to High (with automation)
Solvent Consumption LowHighModerate
Cost per Sample LowLow to ModerateHigh
Complexity LowModerateHigh

Regulatory Considerations and Method Validation

For drug development and other regulated environments, bioanalytical method validation is a mandatory process to ensure the reliability of the analytical data. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide detailed guidance on this topic.[16][17][18]

A critical component of method validation is the assessment of matrix effects. This is typically done by comparing the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution.[2] The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[2]

Conclusion: The Foundation of Quality Data

Meticulous and well-optimized sample preparation is not merely a preliminary step but the very foundation upon which reliable and reproducible quantitative data are built. Understanding the underlying principles of each technique—the "why" behind the "how"—empowers scientists to move beyond rote protocol execution and intelligently troubleshoot and adapt methods for their specific analytical challenges. By carefully selecting and validating the appropriate sample preparation strategy, researchers can minimize the pernicious influence of matrix effects, enhance assay sensitivity, and ensure the integrity of their analytical quantitation.

References

  • Li, W., & Tse, F. L. S. (2010). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 2(10), 1773–1790. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available at: [Link]

  • Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Available at: [Link]

  • LCGC International. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available at: [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • Souza, I. D., & Queiroz, M. E. C. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243–1257. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. Available at: [Link]

  • Chromatography Today. (2020). Challenges with Sample Preparation. Available at: [Link]

  • Hasegawa, C. (2015). Application of solid-phase extraction tips for the analysis of drugs in human blood. Journal of Forensic Research. Available at: [Link]

  • SCIEX. (2018). Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits. Available at: [Link]

  • ResearchGate. (2012). What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?. Available at: [Link]

  • Lab Manager. (2011). Ask the Expert: Overcoming the Challenges of Sample Preparation. Available at: [Link]

  • Molecules. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Available at: [Link]

  • Journal of Analytical Science and Technology. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. Available at: [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. Available at: [Link]

  • Molecules. (2022). Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents. Available at: [Link]

  • Analyst. (2015). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Available at: [Link]

  • Waters. (n.d.). Quantitative Accuracy and Sample Preparation: Pre-Preparation Steps to Improve Results. Available at: [Link]

  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Available at: [Link]

  • Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis. Available at: [Link]

  • Statswork. (n.d.). Overcoming Quantitative Methods Challenges- Common Problems And Solutions. Available at: [Link]

  • International Journal of Analytical Chemistry. (2014). Extraction and Sample Preparation. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.3: Liquid-Liquid Extraction. Available at: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Available at: [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available at: [Link]

  • ALWSCI. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. Available at: [Link]

  • ResearchGate. (2011). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. Available at: [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-3-pyridyl ethylamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling and dissolving this compound. Below you will find a series of frequently asked questions (FAQs) and detailed experimental protocols to address common solubility challenges.

I. Understanding the Molecule: Physicochemical Properties

Before addressing solubility issues, it's crucial to understand the key physicochemical properties of this compound.

PropertyValue/InformationSource
Molecular Formula C₇H₁₀N₂O·2HCl[1]
Molecular Weight 211.09 g/mol [1]
Appearance White to yellow solid[2]
Storage Store at 0-8 °C[2]
Synonyms 2-Amino-1-(3-pyridyl)ethanol dihydrochloride, 3-(2-Amino-1-hydroxyethyl)pyridine dihydrochloride[1]

This compound is a dihydrochloride salt, which generally enhances its aqueous solubility compared to the free base.[3] The molecule possesses three key functional groups that influence its solubility: a pyridinol ring, a hydroxyl group, and an ethylamine side chain. The pyridinol and ethylamine groups are ionizable, making the compound's solubility highly dependent on the pH of the solution.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in water. What should I do?

A1: While the dihydrochloride salt form is intended to improve water solubility, several factors can still impede dissolution. Here’s a step-by-step troubleshooting guide:

  • Verify Water Quality: Always use high-purity, deionized, or distilled water. Impurities in tap water can interact with the compound and affect its solubility.

  • Gentle Heating: For many compounds, solubility increases with temperature.[4] Try warming the solution in a water bath (e.g., 30-40°C) with gentle stirring. However, be cautious as excessive heat can lead to degradation. It is advisable to perform a preliminary thermal stability test if you plan to use elevated temperatures routinely.

  • Sonication: If gentle heating is ineffective, sonication can be used to break down particle agglomerates and enhance dissolution. Use a bath sonicator to avoid localized heating.

  • pH Adjustment: This is often the most critical factor. The compound's solubility is highly pH-dependent due to its ionizable groups. Proceed to Q2 for a detailed explanation.

Q2: How does pH affect the solubility of this compound, and what is the optimal pH for dissolution?

A2: The solubility of this compound is directly linked to the protonation state of its pyridine and ethylamine functional groups. We can predict the pH-solubility profile by examining the pKa values of analogous structures.

  • 3-Hydroxypyridine: This part of the molecule has two pKa values, approximately 4.79 for the pyridinium ion and 8.75 for the hydroxyl group.[5][6]

  • Ethylamine: The ethylamine side chain has a pKa of about 10.6-10.75.[4][7]

As a dihydrochloride salt, the compound is already in a protonated, more water-soluble state. In acidic conditions (low pH), both the pyridine and ethylamine groups will be fully protonated, maximizing the compound's positive charge and its interaction with polar water molecules. As the pH increases, the functional groups will begin to deprotonate, leading to a decrease in solubility.

Predicted pH-Solubility Profile:

  • pH < 4: Highest solubility. The compound exists predominantly as the dicationic species.

  • pH 4-9: Solubility decreases as the pyridinium ion deprotonates.

  • pH > 9: A significant decrease in solubility is expected as the ethylamine group deprotonates, leading to the formation of the less soluble free base.

Therefore, for maximum aqueous solubility, it is recommended to dissolve the compound in a slightly acidic buffer (e.g., pH 2-4).

Q3: I need to dissolve the compound in a non-aqueous or mixed-solvent system. What are my options?

A3: If aqueous solubility is insufficient for your experimental needs, co-solvents can be employed. The choice of co-solvent will depend on the desired final properties of the solution.

Recommended Co-solvents:

  • Ethanol: Generally a good starting point for many organic salts.

  • Methanol: Another common polar organic solvent.

  • Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent that can dissolve a wide range of compounds.

  • Polyethylene Glycol (PEG): Can enhance the solubility of poorly soluble drugs.

General Co-solvent Strategy:

  • First, attempt to dissolve the compound in the chosen organic solvent (e.g., DMSO, ethanol).

  • Once dissolved, slowly add this organic stock solution to your aqueous buffer with vigorous stirring. This technique, known as "salting in," can help prevent precipitation.

It is crucial to consider the potential toxicity or interference of the co-solvent in your downstream experiments, especially in cell-based assays.

Q4: I'm observing precipitation when adding my dissolved compound to a physiological buffer (e.g., PBS at pH 7.4). Why is this happening and how can I prevent it?

A4: This is a common issue and is likely due to two factors:

  • pH Shift: As explained in A2, the compound is most soluble at acidic pH. When you add your acidic stock solution to a neutral buffer like PBS (pH 7.4), the pH of the microenvironment around the dissolving particles increases, causing the compound to convert to its less soluble, partially deprotonated form and precipitate out.

  • Common Ion Effect: If your stock solution is prepared in HCl and your buffer also contains chloride ions (as in PBS), the increased chloride concentration can shift the equilibrium towards the solid salt form, reducing its solubility.[4]

Troubleshooting Strategies:

  • Lower the Final Concentration: The simplest solution is often to work with a more dilute final concentration.

  • Use a Different Buffer System: Consider using a buffer system without chloride ions if the common ion effect is suspected.

  • pH-Buffering Capacity: Ensure your final buffer has sufficient capacity to maintain the desired pH after the addition of your acidic stock solution. You may need to adjust the pH of the final solution after adding the compound.

  • Formulation with Excipients: For more advanced applications, excipients like cyclodextrins can be used to form inclusion complexes, enhancing solubility and stability in neutral pH ranges.

III. Experimental Protocols

Protocol 1: Standard Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the equilibrium solubility of this compound.[8]

Materials:

  • This compound

  • High-purity water and/or buffers of desired pH

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the solvent (e.g., 5 mg to 1 mL of buffer). An excess of solid should be visible.

  • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

  • Allow the mixture to equilibrate for at least 24-48 hours. The system is at equilibrium when the concentration of the dissolved compound in the supernatant remains constant over time.

  • After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully remove an aliquot of the clear supernatant.

  • Dilute the supernatant with the appropriate mobile phase (for HPLC) or buffer (for UV-Vis) and determine the concentration of the dissolved compound against a standard curve.

  • Express the solubility in mg/mL or molarity.

Protocol 2: pH-Dependent Solubility Profile Generation

This protocol describes how to generate a pH-solubility profile to identify the optimal pH range for dissolution.

Materials:

  • Same as Protocol 1

  • A series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).

Procedure:

  • Follow the shake-flask method described in Protocol 1.

  • Set up separate vials for each buffer pH you wish to test.

  • After the equilibration period and concentration analysis, plot the measured solubility (on a log scale) against the pH of the buffer.

  • This plot will visually represent the pH-solubility profile of your compound.

IV. Visualizing Experimental Workflows

Workflow for Solubility Troubleshooting

G start Start: Undissolved Compound check_water Step 1: Verify Water Quality start->check_water co_solvent Alternative: Co-solvent Strategy start->co_solvent For non-aqueous needs gentle_heat Step 2: Gentle Heating (30-40°C) check_water->gentle_heat If still undissolved sonicate Step 3: Sonication gentle_heat->sonicate If still undissolved adjust_ph Step 4: pH Adjustment (to pH 2-4) sonicate->adjust_ph If still undissolved dissolved Result: Compound Dissolved adjust_ph->dissolved co_solvent->dissolved

Caption: A stepwise workflow for troubleshooting the dissolution of this compound.

pH-Dependent Ionization States

G cluster_0 pH < 4 (High Solubility) cluster_1 pH 4-9 (Decreasing Solubility) cluster_2 pH > 9 (Low Solubility) A Pyridine-NH+ Ethylamine-NH3+ B Pyridine-N Ethylamine-NH3+ A->B Deprotonation of Pyridine C Pyridine-N Ethylamine-NH2 B->C Deprotonation of Ethylamine

Caption: The relationship between pH and the ionization state of the key functional groups, impacting solubility.

V. References

  • 3-Hydroxypyridine - ChemBK. (2024, April 10). Retrieved from [Link]

  • Why do amines dissolve in hydrochloric acid? - Quora. (2017, March 1). Retrieved from [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. (2024, February 29). Retrieved from [Link]

  • What is the pKa value of ethylamine and aniline? - Quora. (2023, February 26). Retrieved from [Link]

  • pKa values - Stenutz. (n.d.). Retrieved from [Link]

  • (PDF) Theoretical pKa calculations of substituted pyridines - ResearchGate. (2009, June). Retrieved from [Link]

  • 3-Hydroxypyridin - Wikipedia. (n.d.). Retrieved from [Link]

  • Predicting the pKa of Small Molecules - Matthias Rupp. (n.d.). Retrieved from [Link]

  • Effect of atomic Charge on pka 's of Substituted pyridines. (2025, January 3). Retrieved from [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022, April 7). Retrieved from [Link]

  • Absolute and relative pKa calculations of mono and diprotic pyridines by quantum methods. (2009, October 30). Retrieved from [Link]

  • The Chemical Properties and Synthesis of 3-Hydroxypyridine: An Industrial Perspective. (n.d.). Retrieved from [Link]

  • 3-(2-Amino-1-hydroxyethyl)phenol;pyridine-3-carboxylic acid | C14H16N2O4 - PubChem. (n.d.). Retrieved from [Link]

  • 1236 SOLUBILITY MEASUREMENTS - ResearchGate. (n.d.). Retrieved from [Link]

  • New method for determining the solubility of salts in aqueous solutions at elevated temperatures (Journal Article) - OSTI. (1976, December 31). Retrieved from [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO. (n.d.). Retrieved from [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2). Retrieved from [Link]

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019, September 1). Retrieved from [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Retrieved from [Link]

  • The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. (n.d.). Retrieved from [Link]

  • 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem. (n.d.). Retrieved from [Link]

  • 2-Amino-1-(6-propan-2-yl-3-pyridinyl)ethanol | C10H16N2O - PubChem. (2025, November 22). Retrieved from [Link]

  • 2-Amino-3-Hydroxypyridine | C5H6N2O | CID 28114 - PubChem. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with purifying this polar, hydrophilic compound.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound. Each problem is followed by a step-by-step guide to resolution, grounded in established chemical principles.

Issue 1: Product is an intractable oil or fails to crystallize.

This is a frequent challenge with highly polar and hydrophilic compounds like amine dihydrochlorides, which can be difficult to crystallize from common organic solvents.

Root Cause Analysis & Solution Workflow:

dot graph TD { A[Start: Oily Product or Crystallization Failure] --> B{Is the product pure by TLC/LC-MS?}; B -->|Yes| C[Focus on Crystallization Technique]; B -->|No| D[Purify via Chromatography]; C --> E[Solvent System Screening]; E --> F[Introduce Anti-Solvent]; F --> G[Scratching & Seeding]; G --> H[Successful Crystallization]; D --> I{Choose Appropriate Chromatography}; I -->|Polar Nature| J[Hydrophilic Interaction Liquid Chromatography (HILIC)]; I -->|Alternative| K[Reversed-Phase with Ion-Pairing Agent]; J --> L[Column Purification]; K --> L; L --> M[Combine Pure Fractions & Evaporate]; M --> C; } node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A, B, C, D, E, F, G, H, I, J, K, L, M; edge[color="#4285F4"] A--B, B--C, B--D, C--E, E--F, F--G, G--H, D--I, I--J, I--K, J--L, K--L, L--M, M--C; subgraph "Crystallization" C; E; F; G; H; end subgraph "Chromatography" D; I; J; K; L; M; end } enddot Caption: Troubleshooting workflow for product crystallization failure.

Detailed Steps:

  • Confirm Purity: Before attempting recrystallization, verify the purity of your crude product using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of impurities can significantly inhibit crystal formation.

  • Recrystallization Solvent Selection:

    • Principle: The ideal recrystallization solvent will dissolve the compound when hot but not when cold.[1][2]

    • Procedure:

      • Test the solubility of a small amount of your compound in various polar solvents (e.g., methanol, ethanol, isopropanol, water, and mixtures thereof).

      • For amine hydrochlorides, consider solvent systems containing a small amount of acid, such as ethanol with a few drops of concentrated HCl, to suppress deprotonation and maintain the salt form.[3][4]

      • A good starting point for this compound is a mixed solvent system, such as methanol/ether or ethanol/ethyl acetate.

  • Recrystallization Technique:

    • Dissolve the crude product in a minimal amount of the chosen boiling solvent.[1]

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of an oil or very small crystals.

    • If no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

    • If scratching fails, add a seed crystal from a previous successful crystallization, if available.

    • Once crystals begin to form, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Issue 2: Product is contaminated with starting materials or by-products.

Inevitably, the crude product will contain unreacted starting materials or side-products from the synthesis. The choice of purification technique will depend on the nature of these impurities.

Purification Strategy Selection:

Purification TechniquePrinciple of SeparationBest For RemovingKey Considerations
Recrystallization Differential solubility of the product and impurities in a solvent at different temperatures.Impurities with significantly different solubility profiles from the product.The product must be a solid at room temperature.[1][2]
Acid-Base Extraction Partitioning of acidic, basic, and neutral compounds between an aqueous and an organic phase based on their pKa values.Non-basic impurities from the amine product.The free amine must be soluble in an organic solvent.
Column Chromatography Differential adsorption of compounds onto a stationary phase as a mobile phase passes through.A wide range of impurities, including those with similar polarities.Can be challenging for very polar compounds.[5][6][7]

Detailed Protocols:

Protocol 1: Purification by Acid-Base Extraction

This technique is particularly useful for removing non-basic impurities.

  • Dissolve the crude this compound in water.

  • Make the solution basic (pH > 10) by the careful addition of a base such as sodium carbonate or sodium hydroxide.[8] This will convert the amine dihydrochloride to the free amine.

  • Extract the aqueous solution multiple times with an organic solvent in which the free amine is soluble (e.g., chloroform or dichloromethane).[8]

  • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the free amine.

  • To regenerate the dihydrochloride salt, dissolve the free amine in a suitable organic solvent (e.g., anhydrous ether or methanol) and bubble hydrogen chloride gas through the solution.[8]

  • The dihydrochloride salt will precipitate and can be collected by filtration, washed with the solvent, and dried.

Protocol 2: Purification by Column Chromatography

Given the polar nature of this compound, specialized chromatographic techniques are often necessary.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a preferred method for purifying very polar compounds.[5][7]

    • Stationary Phase: A polar stationary phase such as silica gel, or an amine- or diol-bonded silica.

    • Mobile Phase: A high concentration of a non-polar organic solvent (like acetonitrile) with a small amount of a polar solvent (like water or methanol). Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water or methanol concentration).

  • Reversed-Phase Chromatography with an Ion-Pairing Agent:

    • Stationary Phase: A non-polar stationary phase like C18-bonded silica.

    • Mobile Phase: A polar mobile phase (e.g., water/methanol or water/acetonitrile) containing an ion-pairing agent (e.g., trifluoroacetic acid - TFA). The TFA will protonate the amine, and the trifluoroacetate anion will pair with the protonated amine, increasing its retention on the non-polar stationary phase.

  • Normal-Phase Chromatography on Deactivated Silica:

    • Standard silica gel is acidic and can cause irreversible adsorption or degradation of amines.

    • To mitigate this, the silica gel can be deactivated by pre-treating the column with a solvent system containing a small amount of a base, such as triethylamine (1-3%).[9]

Issue 3: Product discoloration (yellow to brown).

Amine compounds, particularly aromatic amines, are susceptible to oxidation, which can lead to discoloration.[3][10]

Prevention and Remediation:

  • Inert Atmosphere: Perform the synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature (2-8 °C is often recommended).

  • Charcoal Treatment: If the product is discolored, dissolving it in a suitable solvent and treating it with activated charcoal can often remove the colored impurities. The charcoal is then removed by filtration.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: There is no single "best" solvent, and the optimal choice may require some experimentation. A good starting point is a mixed solvent system. Common choices for amine hydrochlorides include:

  • Methanol/diethyl ether

  • Ethanol/ethyl acetate

  • Isopropanol/hexane The key is to find a system where the compound is soluble in the more polar solvent when hot and insoluble when the less polar "anti-solvent" is added or upon cooling.

Q2: My compound streaks on a silica gel TLC plate. What can I do?

A2: Streaking of amines on silica gel TLC is a common issue due to the acidic nature of the silica. To resolve this, you can:

  • Add a small amount of a basic modifier, such as triethylamine or ammonia, to the developing solvent system (e.g., 1% triethylamine in your mobile phase).

  • Use TLC plates that have been pre-treated with a base.

Q3: Can I use reversed-phase chromatography to purify this compound?

A3: Yes, but it can be challenging due to the high polarity of the compound, which may lead to poor retention on a standard C18 column. To improve retention, you can:

  • Use a highly aqueous mobile phase.

  • Incorporate an ion-pairing reagent like trifluoroacetic acid (TFA) into your mobile phase.

  • Consider using a polar-embedded or polar-endcapped reversed-phase column, which is designed to provide better retention for polar analytes.[6]

Q4: How should I store the purified this compound?

A4: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light and moisture. Storage at a reduced temperature (e.g., 2-8 °C) under an inert atmosphere (nitrogen or argon) is recommended to prevent degradation and oxidation.

Q5: The yield of my purification is very low. What are the common causes?

A5: Low recovery during purification can result from several factors:

  • Recrystallization:

    • Using too much solvent to dissolve the crude product.[1]

    • Cooling the solution too rapidly, leading to the formation of fine crystals that are difficult to filter.

    • The compound having significant solubility in the solvent even at low temperatures.

  • Column Chromatography:

    • Irreversible adsorption of the product onto the stationary phase.

    • Using a solvent system that is too polar, causing the product to elute too quickly with impurities.

    • Decomposition of the product on the column.

  • Acid-Base Extraction:

    • Incomplete extraction of the free amine from the aqueous layer.

    • Loss of product during the solvent removal steps.

To improve your yield, carefully optimize each step of your chosen purification method.

References

  • Biotage. (2023, January 30).
  • Sulfur Recovery Engineering Inc. Amine Troubleshooting.
  • PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • Bryan Research & Engineering, LLC. (2008, June 2).
  • Scribd.
  • Gas Processing & LNG. (2019, June 1).
  • Waters Blog. (2025, June 18).
  • ResearchGate. (2018, June 18).
  • University of Rochester, Department of Chemistry.
  • Refining Community.
  • Google Patents. (1932, September 20). Purification of primary aromatic amine hydrohalides of the benzene series. US1878970A.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Organic Syntheses. SYNTHESIS OF 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE.
  • Santa Cruz Biotechnology. This compound.
  • University of Rochester, Department of Chemistry.
  • Web.mnstate.edu.
  • OCF.Berkeley.edu.
  • MedChemExpress. 2-(Pyridyldithio)ethylamine hydrochloride-SDS.
  • Sigma-Aldrich. 2-HYDROXY-3-PYRIDYL ETHYLAMINE 2HCL.
  • Guidechem. 2-(3-pyridyl)ethylamine dihydrochloride 90345-16-7 wiki.
  • PrepChem.com. Synthesis of 2-(Pyridin-4-yl)-ethylamine.
  • Sigma-Aldrich. 2-(2-Pyridyl)ethylamine 95.
  • PrepChem.com. Synthesis of 2-(3-pyridyl)ethyl chloride hydrochloride.
  • Sigma-Aldrich. 2-HYDROXY-2-PYRIDYL ETHYLAMINE.
  • ChemicalBook. This compound.
  • Google Patents. Process for the production of 2-amino-3-hydroxypyridines. US4061644A.
  • Google Patents. 2-amino-3-hydroxypyridine and preparation method and refining method thereof. CN109535071B.
  • ChemScene. 2-(6-Methoxy-3-pyridyl)ethylamine.
  • Google Patents. Process for the preparation of 2-hydroxypyridine or quinoline compounds.
  • Google Patents. Preparation method of 2-hydroxy-3-nitropyridine. CN103664757A.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Hydroxy-3-pyridyl Ethylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experimental work.

I. Synthetic Overview & Core Strategy

The synthesis of this compound, also known as 3-(2-Aminoethyl)pyridin-2(1H)-one hydrochloride, is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most logical and commonly adaptable synthetic route involves three key transformations:

  • Nitration of 2-Hydroxypyridine: Introduction of a nitro group at the 3-position of the pyridine ring.

  • Side-Chain Elongation via Henry Reaction: A base-catalyzed condensation of the resulting 2-hydroxy-3-nitropyridine with formaldehyde to introduce a nitroethyl or nitrovinyl precursor.

  • Reduction of the Nitro Group: Conversion of the nitro functionality to the desired primary amine.

This guide will provide detailed protocols and troubleshooting for each of these critical stages.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis?

A1: The reduction of the nitro group is often the most challenging step. The pyridine ring itself can be susceptible to reduction under certain catalytic hydrogenation conditions, and the nitrogen atom of the pyridine can act as a catalyst poison.[1][2] Therefore, careful selection of the catalyst and reaction conditions is paramount to ensure chemoselectivity.

Q2: Can I use a different starting material?

A2: While other synthetic routes exist for pyridine derivatives, starting with 2-hydroxypyridine is a common and cost-effective approach. Alternative routes might involve more complex starting materials or harsher reaction conditions.

Q3: My final product is unstable. How can I improve its shelf-life?

A3: 2-Hydroxy-3-pyridyl ethylamine is a primary amine and can be susceptible to oxidation and degradation. Conversion to the dihydrochloride salt significantly enhances its stability.[3][4] Proper storage in a cool, dry, and dark place, preferably under an inert atmosphere, is also crucial.[5]

Q4: What are the key safety precautions for this synthesis?

A4: The nitration step involves the use of strong acids and should be performed with extreme caution in a well-ventilated fume hood. Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts (e.g., wet Palladium on carbon), requiring specialized equipment and careful handling procedures.[6][7] Always consult the Safety Data Sheets (SDS) for all reagents used.

III. Experimental Protocols & Optimization

Protocol 1: Synthesis of 2-Hydroxy-3-nitropyridine

This protocol is adapted from established nitration procedures for hydroxypyridines.[8]

Materials:

  • 2-Hydroxypyridine

  • Pyridine

  • Nitric acid (65-70%)

  • Ice bath

  • Round-bottom flask with a dropping funnel and magnetic stirrer

  • Sodium hydroxide solution (for neutralization)

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxypyridine in pyridine.

  • Cool the flask in an ice bath.

  • Slowly add nitric acid dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 20-40 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a sodium hydroxide solution to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-hydroxy-3-nitropyridine.

Optimization & Troubleshooting:

Issue Potential Cause Recommendation
Low Yield Incomplete reaction.Increase reaction time or slightly elevate the temperature after the addition of nitric acid.
Over-nitration (dinitration).Maintain a low temperature during nitric acid addition and use the stoichiometric amount of nitric acid.
Product is an oil/difficult to crystallize Impurities present.Purify the crude product by recrystallization from a suitable solvent like ethanol/water.
Protocol 2: Synthesis of 3-(2-Nitrovinyl)pyridin-2(1H)-one (Henry Reaction Intermediate)

The Henry reaction is a classical method for C-C bond formation involving a nitroalkane and a carbonyl compound.[9][10][11]

Materials:

  • 2-Hydroxy-3-nitropyridine

  • Formaldehyde (37% aqueous solution) or Paraformaldehyde

  • A base catalyst (e.g., triethylamine, piperidine)

  • An appropriate solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve 2-hydroxy-3-nitropyridine in the chosen solvent in a round-bottom flask.

  • Add the base catalyst to the solution.

  • Add formaldehyde solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

  • The intermediate β-nitro alcohol may dehydrate in situ to the nitrovinyl compound, which can be encouraged by acidic workup or heating.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Optimization & Troubleshooting:

Issue Potential Cause Recommendation
Low conversion Insufficiently basic catalyst or low temperature.Screen different amine bases (e.g., DBU) or consider using a stronger base. Gently warming the reaction may also improve the rate.
Reversibility of the reaction.[9][11]Use a slight excess of formaldehyde.
Formation of multiple byproducts Polymerization of formaldehyde or side reactions of the starting material.Control the temperature carefully and add formaldehyde slowly.
Protocol 3: Reduction of 3-(2-Nitroethyl)pyridin-2(1H)-one to 2-Hydroxy-3-pyridyl Ethylamine

Catalytic hydrogenation is a common and effective method for the reduction of nitro groups.[12][13]

Materials:

  • 3-(2-Nitroethyl)pyridin-2(1H)-one (or the nitrovinyl precursor)

  • Catalyst: 10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂)

  • Solvent: Methanol, Ethanol, or Acetic Acid

  • Hydrogen source: Hydrogen gas balloon or a Parr hydrogenator

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

Procedure:

  • Dissolve the nitro compound in the chosen solvent in a flask suitable for hydrogenation.

  • Carefully add the catalyst under an inert atmosphere.

  • Seal the reaction vessel and purge the system with the inert gas, followed by vacuum.

  • Introduce hydrogen gas and stir the reaction mixture vigorously at room temperature and atmospheric or slightly elevated pressure.

  • Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.

  • Upon completion, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper should be kept wet as it can be pyrophoric.[6][7]

  • The filtrate contains the free amine. To obtain the dihydrochloride salt, bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent (e.g., isopropanol).

  • Collect the precipitated dihydrochloride salt by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Optimization & Troubleshooting:

Issue Potential Cause Recommendation
Incomplete reaction or slow reaction rate Catalyst poisoning by the pyridine nitrogen.Add a stoichiometric amount of a strong acid like HCl to the reaction mixture to protonate the pyridine nitrogen, thus preventing its coordination to the catalyst.[1]
Inactive catalyst.Use a fresh batch of catalyst. Ensure proper handling to avoid deactivation.
Insufficient hydrogen pressure.Increase the hydrogen pressure (if using a suitable apparatus).
Reduction of the pyridine ring Catalyst is too active or reaction conditions are too harsh.Switch to a less active catalyst (e.g., Pd/C instead of PtO₂). Use milder conditions (lower temperature and pressure).
Formation of hydroxylamine or other partially reduced byproducts Incomplete reduction.Increase reaction time, hydrogen pressure, or catalyst loading. The addition of a vanadium compound has been reported to suppress hydroxylamine formation in some cases.[14]

IV. Visualizing the Workflow

Synthetic Pathway

Synthetic_Pathway A 2-Hydroxypyridine B 2-Hydroxy-3-nitropyridine A->B Nitration (HNO3, Pyridine) C 3-(2-Nitroethyl)pyridin-2(1H)-one B->C Henry Reaction (HCHO, Base) D 2-Hydroxy-3-pyridyl ethylamine C->D Reduction (H2, Pd/C) E 2-Hydroxy-3-pyridyl ethylamine dihydrochloride D->E Salt Formation (HCl)

Caption: Synthetic route to this compound.

Troubleshooting Workflow for Nitro Group Reduction

Troubleshooting_Reduction Start Low Conversion in Nitro Reduction Q1 Is an acidic additive (e.g., HCl) present? Start->Q1 A1_No Add stoichiometric HCl to prevent catalyst poisoning. Q1->A1_No No Q2 Is the catalyst fresh and active? Q1->Q2 Yes A1_No->Q2 A2_No Use a fresh batch of catalyst. Q2->A2_No No Q3 Are reaction conditions optimal? Q2->Q3 Yes A2_No->Q3 A3_No Increase H2 pressure, temperature, or catalyst loading. Q3->A3_No No Success Reaction Optimized Q3->Success Yes A3_No->Success

Caption: Decision tree for troubleshooting low conversion in the nitro reduction step.

V. References

  • CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. [Link]

  • Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. [Link]

  • CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES - ResearchGate. [Link]

  • Henry reaction - Wikipedia. [Link]

  • Henry Reaction - Organic Chemistry Portal. [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - MDPI. [Link]

  • Borane-Catalyzed Chemoselective and Enantioselective Reduction of 2-Vinyl-Substituted Pyridines - PubMed. [Link]

  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. [Link]

  • 4-AMINOPYRIDINE FOR SYNTHESIS MSDS CAS-No.: 504-24-5 MSDS - Loba Chemie. [Link]

  • Chemical Stability of 4-Aminopyridine Capsules. [Link]

  • Reduction of nitro compounds - Wikipedia. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - MDPI. [Link]

  • Rhodium-terpyridine Catalyzed Transfer Hydrogenation of Aromatic Nitro Compounds in Water - PubMed. [Link]

  • Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N-BH3 Under the Catalysis of the Homogeneous Ruthenium Precatalyst - Organic Chemistry Portal. [Link]

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium | Crystal Growth & Design. [Link]

  • Boron Triiodide-Mediated Reduction of Nitroarenes Using Borohydride Reagents - PMC. [Link]

  • Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal - imanager. [Link]

  • Pyridine borane as a reducing agent for proteins - PubMed - NIH. [Link]

  • Hydrogenation Reaction Set up - Reduction of a Nitro group - YouTube. [Link]

  • Ru‐Catalyzed Transfer Hydrogenation of Nitriles, Aromatics, Olefins, Alkynes and Esters. [Link]

  • Pyridine synthesis - Organic Chemistry Portal. [Link]

  • CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents.

  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. [Link]

  • Henry Reaction - YouTube. [Link]

  • The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines - ResearchGate. [Link]

  • (PDF) HENRY REACTION (Mini-review) - ResearchGate. [Link]

  • Cover Feature: Ru-Catalyzed Transfer Hydrogenation of Nitriles, Aromatics, Olefins, Alkynes and Esters (ChemCatChem 21/2018) - ResearchGate. [Link]

  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - RSC Publishing. [Link]

  • Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents.

  • WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents.

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions - The University of Liverpool Repository. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. [Link]

  • Catalytic Hydrogénation in Organic Syntheses.

  • 3-aminopyridine - Organic Syntheses Procedure. [Link]

  • PROCESS FOR PREPARING 2,4-DIHYDROXYPYRIDINE AND 2,4-DIHYDROXY-3-NITROPYRIDINE - European Patent Office - EP 0909270 B1 - Googleapis.com. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for 2-Hydroxy-3-pyridyl ethylamine dihydrochloride Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-3-pyridyl ethylamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this compound. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice in a direct question-and-answer format to ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions on Compound Handling and Preparation

This section addresses the foundational aspects of handling, storing, and preparing solutions of this compound.

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the fundamental properties of a compound is the first step to successful experimentation. Key characteristics are summarized in the table below.

PropertyValueSource(s)
Alternate Names 2-Amino-1-(3-pyridyl)ethanol dihydrochloride; 3-(2-Amino-1-hydroxyethyl)pyridine dihydrochloride[1]
Molecular Formula C₇H₁₀N₂O·2HCl[1]
Molecular Weight 211.09 g/mol [1]
Physical Form White to Yellow Solid
Storage Temperature 2-8 °C
Purity Typically ≥95%
Q2: How should I properly store and handle this compound to ensure its stability?

A2: Proper storage and handling are critical for maintaining the compound's integrity. As a dihydrochloride salt, it is significantly more stable than its free base form.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, ideally between 2-8°C.[2] For long-term stability, storing under an inert atmosphere (like argon or nitrogen) is recommended to prevent potential degradation from air and moisture.[2]

  • Handling:

    • Always handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2][3]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][5]

    • Avoid contact with skin and eyes. This compound is classified as a skin and eye irritant.[5][6] In case of contact, rinse the affected area immediately and thoroughly with water.[2]

    • Avoid ingestion and inhalation.[2]

    • The compound should be kept away from strong bases and oxidizing agents to prevent chemical reactions.[3]

Q3: How do I prepare a stock solution? What solvents are recommended?

A3: The dihydrochloride salt form is designed to enhance aqueous solubility.

  • Primary Solvents: Start with aqueous buffers or deionized water. The hydrochloride salt is generally soluble in polar protic solvents.

  • Organic Solvents: If a non-aqueous stock solution is required, methanol and ethanol are good starting points. For many biological assays, Dimethyl Sulfoxide (DMSO) is a common choice.

  • Best Practices:

    • Always perform a small-scale solubility test before preparing a large stock solution.

    • Use sonication or gentle warming to aid dissolution if necessary.[7]

    • For biological experiments, it is recommended to prepare fresh solutions.[7] If storage is necessary, store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]

    • When using DMSO, be mindful of the final concentration in your assay, as high concentrations can be toxic to cells.

Q4: How do I convert the dihydrochloride salt to the free base, and when is this necessary?

A4: Conversion to the free base is necessary when the neutral, nucleophilic primary amine is required for a chemical reaction, such as in amide coupling or alkylation. The salt form is stable but not reactive as a nucleophile. The conversion is a standard acid-base workup procedure.

  • Dissolve the this compound in water.

  • Cool the solution in an ice bath.

  • Slowly add a mild aqueous base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), while monitoring the pH.[8] Continue adding the base until the pH of the solution is greater than 10 to ensure complete deprotonation of the amine.

  • Extract the aqueous layer multiple times with an appropriate organic solvent, such as chloroform or ethyl acetate.[8] The neutral free base will partition into the organic layer.

  • Combine the organic extracts, dry them over an anhydrous salt (e.g., anhydrous magnesium sulfate), filter, and concentrate under reduced pressure to yield the free base, which is often an oil.[8]

    • Causality: The addition of base neutralizes the hydrochloride salts, deprotonating the ammonium ions to yield the neutral amine (the free base). This uncharged species has lower water solubility and higher solubility in organic solvents, enabling its extraction.

Section 2: Troubleshooting Synthesis and Purification

Challenges in synthesizing and purifying pyridine-containing amines are common. This section provides solutions to frequent problems.

Q5: My synthesis of a pyridyl ethylamine derivative is low-yielding. What are common pitfalls in amine synthesis?

A5: The synthesis of substituted pyridines and subsequent functionalization can be complex.[9][10] Low yields often stem from several factors:

  • Over-alkylation: If you are synthesizing the amine via alkylation of a precursor (e.g., reacting an alkyl halide with ammonia or a primary amine), the product amine can be more nucleophilic than the starting material. This leads to a mixture of primary, secondary, and tertiary amines, reducing the yield of the desired product.[11][12] To avoid this, consider using a large excess of the starting amine or employing methods like the Gabriel or azide synthesis for primary amines.[12]

  • Side Reactions: The pyridine ring itself can undergo side reactions. The nitrogen atom is basic and can be protonated or oxidized.[10] The ring is also electron-deficient, making it susceptible to nucleophilic attack under certain conditions.

  • Decomposition: Some intermediates in pyridine synthesis can be unstable, especially at high temperatures.[8] Following established, high-yielding protocols from literature is crucial.[13][14]

Q6: I'm having trouble purifying the free base of my amine. It streaks badly on silica gel TLC and columns. What should I do?

A6: This is a classic problem. The basic amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to poor separation and "streaking."

  • Solution 1: Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-2% triethylamine (Et₃N) or a 7N ammonia solution in methanol to the solvent system will neutralize the acidic sites on the silica and improve chromatography.[15]

  • Solution 2: Use a Different Stationary Phase: Switch to a more inert or basic stationary phase. Basic alumina is an excellent alternative to silica gel for purifying basic compounds.[15]

  • Solution 3: Reverse-Phase Chromatography: If the compound is sufficiently nonpolar, reverse-phase flash chromatography (using a C18 stationary phase and eluting with a water/acetonitrile or water/methanol gradient) is a very effective purification method.[15]

  • Solution 4: Purify as the Salt: Sometimes, it is easier to purify the compound as its salt. You can precipitate the dihydrochloride salt from a solution of the crude free base (e.g., in ether or ethyl acetate) by adding HCl.[8][15] The resulting crystalline solid is often much purer.

Q7: How can I confirm the successful formation of the dihydrochloride salt?

A7: Several methods can confirm salt formation:

  • NMR Spectroscopy: In ¹H NMR, the protons adjacent to the newly formed ammonium ions will typically shift downfield (to a higher ppm value) compared to the free base due to the electron-withdrawing effect of the positive charge.

  • Titration: You can perform a simple acid-base titration. Dissolving a known mass of the product in water and titrating with a standardized solution of NaOH will allow you to determine the molar equivalents of acid present. For a dihydrochloride salt, you should observe two equivalence points.

  • Elemental Analysis: This technique provides the percentage of C, H, N, and Cl in your sample. The experimental percentages should match the theoretical values calculated for the C₇H₁₀N₂O·2HCl formula.

  • Precipitation Test: A qualitative and rapid check involves dissolving the free base in a nonpolar solvent like diethyl ether and bubbling anhydrous HCl gas through the solution. The immediate formation of a white precipitate is a strong indicator of salt formation.[8]

Section 3: Troubleshooting Experimental Applications

Even with a pure compound, issues can arise during its use in biological or chemical assays.

Q8: I am observing poor reproducibility in my bioassay results. Could the compound's stability be an issue?

A8: Yes, poor reproducibility is often linked to compound stability, especially if you are using the free base form.

  • Free Base Instability: The free base, with its exposed primary amine and hydroxyl group, can be susceptible to oxidation, especially when exposed to air. Pyridine-containing compounds can also be light-sensitive.[16] This degradation can lead to a decrease in the effective concentration of your active compound over time, causing inconsistent results.

  • Best Practice: Always use freshly prepared solutions of the free base for your experiments. If you are using the dihydrochloride salt, its solutions are generally more stable. However, the pH of your assay buffer is critical. If the buffer is neutral or basic, it may slowly neutralize the salt, forming the less stable free base in situ. Always prepare fresh dilutions from a concentrated stock just before use.

Q9: My compound is precipitating out of my aqueous assay buffer. How can I improve its solubility?

A9: Precipitation indicates that the compound's concentration has exceeded its solubility limit in that specific medium.

  • Check the pH: The dihydrochloride salt is expected to be water-soluble. If it precipitates from an aqueous buffer, the buffer's pH may be too high. A higher pH (>7) will deprotonate the ammonium groups, converting the compound to its less soluble free base form. Consider using a buffer with a slightly acidic pH (e.g., pH 6.0-6.5), if your assay permits, to keep the compound in its protonated, more soluble state.

  • Use a Co-solvent: If modifying the pH is not an option, you may need to add a small amount of an organic co-solvent. Prepare a concentrated stock solution in 100% DMSO and then dilute it into your assay buffer.[7] Ensure the final concentration of the co-solvent is low (typically <1%) to avoid interfering with the biological system.

  • Re-evaluate Concentration: It's possible the concentrations you are testing are simply too high. Confirm the required concentration range for your experiment and ensure you are not exceeding the compound's solubility limit.

Section 4: Key Protocols and Workflows

Protocol 1: General Procedure for Conversion of Dihydrochloride Salt to Free Base
  • Dissolution: Dissolve 1.0 g of this compound in 20 mL of deionized water in a round-bottom flask or beaker.

  • Basification: Cool the solution to 0°C in an ice-water bath. While stirring, slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) dropwise. Monitor the pH using pH paper or a pH meter. Continue addition until the pH is stable at ≥10.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with chloroform (3 x 25 mL).[8]

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base, which will likely be an oil.

  • Verification: Confirm the identity and purity of the free base using an appropriate analytical method (e.g., ¹H NMR, LC-MS).

Protocol 2: Standard Acid-Base Extraction Workup for Amine Purification

This protocol is useful for separating a basic amine product from neutral or acidic impurities after a reaction.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl).[17] The basic amine will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separation: Separate the two layers. Retain the aqueous layer containing the protonated amine. Discard the organic layer (or process it to recover other components).

  • Basification: Cool the acidic aqueous layer in an ice bath. Add a base (e.g., 5 M NaOH or solid Na₂CO₃) until the pH is >10.[8] This will convert the amine salt back to the neutral free base, which may precipitate or form an oily layer.

  • Re-extraction: Extract the basified aqueous layer with fresh organic solvent (EtOAc or DCM, 3x volume).

  • Final Processing: Combine the new organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified free base.

Section 5: Visualization of Workflows

Diagram 1: Troubleshooting Workflow for Bioassay Reproducibility

G start Poor Bioassay Reproducibility Observed check_sol Is the compound solution prepared fresh daily? start->check_sol sol_no Degradation likely. Prepare fresh solutions from solid for each experiment. check_sol->sol_no No sol_yes Solution prep is likely OK. check_sol->sol_yes Yes check_form Are you using the salt or the free base? form_free Free base is less stable. Consider switching to the dihydrochloride salt. check_form->form_free Free Base form_salt Salt is stable. check_form->form_salt Salt check_pH What is the pH of the assay buffer? pH_basic Buffer pH > 7 may convert salt to less stable free base. Consider a slightly acidic buffer. check_pH->pH_basic > 7 pH_acidic Acidic/Neutral pH is optimal for salt stability. check_pH->pH_acidic ≤ 7 end_node Issue likely resolved or other factors are at play (pipetting, cell viability, etc.) sol_no->end_node sol_yes->check_form form_free->end_node form_salt->check_pH pH_basic->end_node pH_acidic->end_node

Caption: A logical decision tree for troubleshooting poor reproducibility in bioassays.

Diagram 2: Experimental Workflow for Acid-Base Purification

G cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Liberation and Re-extraction A Crude Reaction Mixture in Organic Solvent B Wash with 1M HCl A->B C Separate Layers B->C D Aqueous Layer (Contains Amine Salt) C->D Keep E Organic Layer (Contains Neutral Impurities) C->E Discard F Basify Aqueous Layer (pH > 10 with NaOH) D->F G Extract with Fresh Organic Solvent F->G H Combine Organic Layers G->H I Dry (MgSO4), Filter, and Concentrate H->I J Purified Amine (Free Base) I->J

Caption: A step-by-step workflow for the purification of a basic amine using acid-base extraction.

References

  • Fisher Scientific. (2023). Safety Data Sheet for N-methyl-N-[2-(2-pyridyl)ethyl]amine. Link

  • Santa Cruz Biotechnology, Inc. This compound. Link

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. Link

  • ChemicalBook. This compound. Link

  • MedChemExpress. (2025). 2-(Pyridyldithio)ethylamine hydrochloride-SDS. Link

  • Guidechem. 2-(3-pyridyl)ethylamine dihydrochloride 90345-16-7 wiki. Link

  • Organic Syntheses. SYNTHESIS OF 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Coll. Vol. 7, p.176 (1990); Vol. 64, p.92 (1986). Link

  • Fisher Scientific. (2025). Safety Data Sheet for 2-Amino-3-hydroxypyridine. Link

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Safety Issues with Pyridine Ring Construction. Link

  • BenchChem. (2025). Technical Support Center: Workup Procedures for Reactions Involving Basic Amines. Link

  • Scribd. Amine Treating - Troubleshooting Guide. Link

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Link

  • Clark, J. (2015). Making amines. Chemguide. Link

  • Fisher Scientific. (2024). Safety Data Sheet for 2,2,2-Trifluoro-1-(3-pyridyl)ethylamine hydrochloride. Link

  • Reddit r/Chempros. (2024). Amine workup. Link

  • Organic Chemistry Portal. Synthesis of pyridines. Link

  • IJNRD. (2024). “Pyridine: Synthesis, Swiss-ADME and Applications.”. Link

  • Sigma-Aldrich. 2-(2-Pyridyl)ethylamine, 95%. Link

  • Sigma-Aldrich. 2-HYDROXY-3-PYRIDYL ETHYLAMINE 2HCL. Link

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Link

  • PrepChem.com. Synthesis of 2-(Pyridin-4-yl)-ethylamine. Link

  • PubChem. 2-Pyridineethanamine. Link

  • Wikipedia. 2-Pyridylethylamine. Link

  • Google Patents. (2019). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof. Link

  • MedChemExpress. 2-(Pyridyldithio)ethylamine hydrochloride. Link

  • PrepChem.com. Synthesis of 2-(3-pyridyl)ethyl chloride hydrochloride. Link

Sources

"how to prevent degradation of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with 2-Hydroxy-3-pyridyl ethylamine dihydrochloride (CAS: 101012-01-5).[1][2] The integrity of experimental results hinges on the stability of the reagents used. Due to its specific chemical structure, this compound requires careful handling to prevent degradation. This document outlines the mechanisms of degradation, provides troubleshooting for common issues, and details protocols for prevention and stability verification.

Part 1: Frequently Asked Questions - Understanding Degradation

This section addresses the fundamental principles governing the stability of this compound.

Q1: What makes this compound susceptible to degradation?

A: The primary structural feature responsible for the compound's instability is the 2-hydroxy-pyridine moiety. This functional group is structurally analogous to phenols and catechols, which are well-known for their susceptibility to oxidation.[3] The hydroxyl group (-OH) can be readily oxidized, especially under neutral or alkaline conditions, leading to the formation of colored, quinone-like species. This process can be accelerated by several environmental factors. The dihydrochloride salt form enhances stability by protonating the basic nitrogen atoms, but this protection can be lost when the compound is dissolved, particularly in neutral or basic buffers.

cluster_0 Degradation Pathway Compound 2-Hydroxy-3-pyridyl ethylamine dihydrochloride (Stable Form) Degradant Oxidized Products (Colored Quinone-like Species) Compound->Degradant  O₂, Light, Heat,  Metal Ions, High pH

Caption: Primary degradation pathway via oxidation.

Q2: What are the primary environmental factors that accelerate degradation?

A: Several factors can initiate or catalyze the degradation process:

  • Oxygen: Atmospheric oxygen is the principal oxidizing agent. Solutions exposed to air are highly prone to degradation.

  • Light: UV and even ambient light can provide the energy needed to initiate photo-oxidation.

  • High pH (Alkaline Conditions): In basic solutions, the hydroxyl group is deprotonated to form a phenoxide-like anion. This anion is significantly more electron-rich and thus much more susceptible to oxidation than the protonated form.

  • Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.

  • Metal Ions: Trace amounts of transition metal ions (e.g., Fe³⁺, Cu²⁺) in solvents or buffers can act as catalysts for oxidation reactions.[4]

Q3: What are the common visible signs of degradation in my sample?

A: The most common sign of degradation is a change in color . Freshly prepared solutions of this compound should be colorless. Upon oxidation, solutions often turn yellow, pink, brown, or even black, depending on the extent of degradation and the specific byproducts formed. In some cases, the formation of insoluble degradation products may also lead to turbidity or precipitation.

Part 2: Troubleshooting Guide - Addressing Common Issues

This section provides solutions to specific problems encountered during experiments.

Q4: I prepared a stock solution, and it turned yellow overnight. What happened, and can I still use it?

A: A yellow discoloration is a definitive sign of oxidative degradation. The solution has been compromised, and the actual concentration of the active compound is now lower than intended. Furthermore, the degradation products themselves could interfere with your assay or exhibit unexpected biological activity.

Recommendation: Do not use the discolored solution. Discard it following appropriate safety protocols and prepare a fresh stock solution using the preventative measures outlined in Part 3 of this guide.

Q5: My HPLC/LC-MS analysis shows a new, growing peak over time, while my parent compound peak decreases. Is this degradation?

A: This is a classic indicator of compound instability. The appearance and growth of a new peak, coupled with a corresponding decrease in the parent peak, strongly suggests it is a degradation product.

Verification Steps:

  • Controlled Stress Test: Intentionally expose a small aliquot of a fresh solution to an accelerating factor (e.g., leave it on the benchtop exposed to light and air for several hours, or gently heat it).

  • Re-analyze: Run an HPLC/LC-MS analysis on the stressed sample. If the unknown peak has significantly increased, it confirms its identity as a degradant. Analytical techniques like HPLC and LC-MS are crucial for monitoring stability.[5]

Q6: My experimental results are not reproducible, especially between experiments run on different days. Could compound stability be the issue?

A: Yes, this is a very common consequence of using an unstable compound. If you are using a stock solution prepared days in advance, or if your handling procedures are inconsistent, the effective concentration of your compound will vary from experiment to experiment. This leads directly to poor reproducibility.

Recommendation: Always use freshly prepared solutions for critical experiments. If this is not feasible, prepare aliquots from a properly prepared and stored stock solution (see Protocol 2) and use a new aliquot for each experiment to avoid freeze-thaw cycles and extended exposure of the main stock.

Part 3: Prevention Protocols and Best Practices

Adherence to these protocols will significantly minimize degradation and ensure the reliability of your results.

Protocol 1: Recommended Storage Conditions

Proper storage is the first line of defense against degradation.

Form Parameter Condition Rationale
Solid Powder Temperature2-8°C or -20°CReduces kinetic rate of any slow degradation.
AtmosphereTightly sealed container.[6][7]Prevents moisture and oxygen ingress.
LightStore in the dark (e.g., in an opaque container inside a cabinet).Prevents photo-degradation.
Stock Solution Temperature-80°C for long-term (>1 week); -20°C for short-term (≤1 week).[8]Drastically slows degradation kinetics in solution.
AtmosphereAliquot into vials with minimal headspace and purge with inert gas (N₂ or Ar) before sealing.[7]Removes oxygen from both the solvent and the headspace.
LightUse amber glass vials or wrap clear vials in aluminum foil.Protects from light-induced degradation.
AdditivesConsider 1.1 eq. of a chelator like EDTA to sequester catalytic metal ions.Prevents metal-catalyzed oxidation.
Protocol 2: Step-by-Step Preparation of Stable Stock Solutions

This workflow is designed to minimize exposure to oxygen and other degrading factors during solution preparation.

cluster_workflow Stable Solution Preparation Workflow Start Start: Select high-purity solvent (e.g., DMSO, aqueous buffer) Degas 1. Degas Solvent: Sparge with N₂ or Ar for 15-30 min or use freeze-pump-thaw cycles. Start->Degas Weigh 2. Weigh Compound: Accurately weigh the solid compound in a clean vessel. Degas->Weigh Dissolve 3. Dissolution: Add degassed solvent to the solid. Briefly vortex/sonicate under N₂ blanket. Weigh->Dissolve Aliquot 4. Aliquot: Dispense into single-use amber vials with minimal headspace. Dissolve->Aliquot Purge 5. Inert Atmosphere: Purge headspace of each vial with N₂ or Ar before capping tightly. Aliquot->Purge Store 6. Store Immediately: Place aliquots at -80°C. Purge->Store End End: Stable, single-use aliquots Store->End

Caption: Workflow for preparing oxygen-free stock solutions.

Protocol 3: Best Practices for Handling During Experiments
  • Use Fresh: Always prioritize using a freshly prepared solution or a newly thawed aliquot.

  • Thaw Properly: Thaw frozen aliquots quickly and keep them on ice, protected from light, until use.

  • Avoid Air Exposure: When pipetting from a vial, minimize the time the cap is off. If the solution will be used over several hours, consider using a syringe and needle through a septum cap.

  • pH Control: If using aqueous buffers, maintain a slightly acidic pH (e.g., pH 4-6) if compatible with your experimental system, as the protonated form of the compound is more stable. Avoid alkaline buffers (pH > 7.5).

Part 4: Analytical Verification of Stability

Trustworthiness in research requires self-validating systems. Regularly verifying the purity of your compound is crucial.

Protocol 4: General HPLC-UV Method for Purity Assessment

This protocol provides a starting point for assessing the purity of your sample and detecting potential degradants.

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

  • Gradient: Start with a linear gradient, for example, 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength appropriate for the pyridine chromophore (e.g., 260-280 nm, to be optimized).

  • Analysis: Inject a freshly prepared standard and compare its chromatogram to that of your working solution. The appearance of new peaks or a reduction in the main peak area indicates degradation.

Technique Purpose Key Information Provided
HPLC-UV Purity & Quantification Separates parent compound from degradants; allows quantification of purity and degradation over time.
LC-MS Identification Provides mass-to-charge ratio of degradants, aiding in their structural identification.[5]
UV-Vis Spectroscopy Quick Screening Monitors for changes in the absorption spectrum, such as the appearance of new absorbance bands corresponding to colored oxidation products.

References

  • State-of-art advances on removal, degradation and electrochemical monitoring of 4-aminophenol pollutants in real samples: A review. (2023). PubMed. Retrieved from [Link]

  • Fast determination of paracetamol and its hydrolytic degradation product p-aminophenol by capillary and microchip electrophoresis with contactless conductivity detection. (2022). PubMed. Retrieved from [Link]

  • Determination of the paracetamol degradation process with online UV spectroscopic and multivariate curve resolution-alternating least squares methods: comparative validation by HPLC. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Gas chromatographic methods for monitoring of wastewater chlorophenol degradation in anaerobic reactors. (n.d.). PubMed. Retrieved from [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). IJRPR. Retrieved from [Link]

  • Substrate, substrate analogue, and inhibitor interactions with the ferrous active site of catechol 2,3-dioxygenase monitored through XAS studies. (n.d.). PubMed. Retrieved from [Link]

  • Interaction of Redox-Active Copper(II) with Catecholamines: A Combined Spectroscopic and Theoretical Study. (2023). MDPI. Retrieved from [Link]

  • Surface complexation of catechol to metal oxides: an ATR-FTIR, adsorption, and dissolution study. (n.d.). PubMed. Retrieved from [Link]

Sources

"common pitfalls in handling 2-Hydroxy-3-pyridyl ethylamine dihydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-3-pyridyl ethylamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and application of this compound. Here, we address common pitfalls and provide troubleshooting strategies to ensure the integrity and reproducibility of your experiments.

I. Compound Identity and Key Characteristics

This compound, also known by its synonyms α-(Aminomethyl)-3-pyridinemethanol dihydrochloride and 3-(2-Amino-1-hydroxyethyl)pyridine dihydrochloride, is a versatile intermediate in pharmaceutical and agrochemical research.[1] Its dihydrochloride salt form is specifically designed to enhance solubility and stability, making it more amenable for use in biological assays and formulations.[1]

PropertyValueSource
CAS Number 101012-01-5[1]
Molecular Formula C₇H₁₀N₂O·2HCl[1]
Molecular Weight 211.09 g/mol [1]
Appearance White to light yellow solid[1]
Storage Store at 0-8 °C[1]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered during the handling and use of this compound in a question-and-answer format.

A. Solubility and Solution Preparation

Q1: I'm having trouble dissolving this compound. What are the recommended solvents and what concentrations can I expect to achieve?

A1: As a dihydrochloride salt, this compound is readily soluble in water.[1] It is also soluble in polar protic solvents like ethanol and methanol, and polar aprotic solvents like DMSO. For biological assays, preparing a concentrated stock solution in DMSO or water is a common practice.

While specific quantitative solubility data is not extensively published, based on the behavior of similar amino acid derivatives, solubility in aqueous buffers will be pH-dependent.[2]

Troubleshooting Incomplete Dissolution:

  • Sonication: Gentle sonication can aid in dissolving the compound.

  • Warming: For some compounds, gentle warming can increase solubility. However, be cautious as this may also accelerate degradation.

  • pH Adjustment: If dissolving in a buffer, ensure the pH is compatible with the compound's stability (see stability section below).

Q2: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. What is happening and how can I prevent this?

A2: This is a common issue known as "antisolvent precipitation." While the compound is soluble in your concentrated DMSO stock, the addition of a large volume of aqueous buffer (an "antisolvent" for compounds with low aqueous solubility) can cause it to crash out of solution.

Mitigation Strategies:

  • Lower the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.

  • Increase the percentage of co-solvent: If your experimental system allows, increasing the final percentage of DMSO in your aqueous buffer can help maintain solubility. However, be mindful that high concentrations of DMSO can be toxic to cells and may affect enzyme activity.

  • Serial dilutions in a mixed solvent system: Instead of a single large dilution, perform serial dilutions in a mixture of your buffer and an appropriate organic solvent to gradually decrease the solvent strength.

B. Stability and Storage

Q3: How stable is this compound in solution? What are the primary degradation pathways I should be concerned about?

A3: The 3-hydroxypyridine moiety in the compound is susceptible to photodegradation.[3] Exposure to UV light can lead to the formation of phototoxic products.[3] The rate of photolytic degradation of hydroxypyridines is also influenced by pH, with faster degradation observed at lower pH.[4] Additionally, the presence of dissolved oxygen can lead to photooxidation.[4]

Key Degradation Pathways:

  • Photodegradation: The pyridine ring can be susceptible to photochemical reactions, especially under UV light.

  • Oxidation: The presence of the hydroxyl group on the pyridine ring makes it susceptible to oxidation, which can be accelerated by light and the presence of oxygen.

Workflow for Minimizing Degradation:

Caption: Workflow to minimize degradation of this compound solutions.

Q4: What are the best practices for storing stock solutions of this compound?

A4: To ensure the longevity and integrity of your stock solutions, adhere to the following protocol:

Protocol for Stock Solution Preparation and Storage:

  • Solvent Selection: Prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO or sterile, purified water.

  • Container: Use amber glass vials or polypropylene tubes to protect from light.

  • Inert Atmosphere (Optional but Recommended): For long-term storage, purging the vial with an inert gas like argon or nitrogen before sealing can displace oxygen and minimize oxidative degradation.

  • Aliquoting: Divide the stock solution into smaller, single-use aliquots. This is critical to avoid repeated freeze-thaw cycles which can accelerate degradation.

  • Storage Temperature: Store the aliquots at -20°C for short-term storage (weeks) and at -80°C for long-term storage (months).

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

C. Experimental Use and Assay Interference

Q5: I am seeing inconsistent or unexpected results in my biological assays. Could this compound be interfering with my assay?

A5: Yes, compounds containing pyridine moieties can potentially interfere with certain types of biological assays, particularly those that rely on fluorescence detection.

Potential Sources of Interference:

  • Autofluorescence: The pyridine ring system can exhibit intrinsic fluorescence, which may overlap with the excitation and/or emission wavelengths of your fluorescent probes, leading to false-positive signals.

  • Non-specific Binding: Like many small molecules, at higher concentrations, it may exhibit non-specific binding to proteins or other biological macromolecules, leading to off-target effects.

  • Interaction with Assay Components: Primary and secondary amines can sometimes react with components of assay kits, especially those involving derivatization with amine-reactive probes.[5]

Troubleshooting Assay Interference:

Caption: Troubleshooting workflow for potential assay interference.

D. Synthesis and Purity

Q6: I am synthesizing this compound in-house. What are some common pitfalls in the synthesis and purification process?

General Synthetic Strategy and Potential Pitfalls:

StepDescriptionCommon Pitfalls & Solutions
1. Imine Formation Reaction of a suitable pyridine carboxaldehyde with an ammonia source.Pitfall: Incomplete reaction or side reactions. Solution: Optimize reaction conditions (temperature, solvent, reaction time).
2. Reduction Reduction of the imine to the corresponding amine.Pitfall: Over-reduction or reduction of the pyridine ring. Solution: Use a mild reducing agent like sodium borohydride.
3. Salt Formation Treatment of the free base with hydrochloric acid.Pitfall: Formation of a mixture of mono- and dihydrochloride salts. Solution: Use a stoichiometric amount of HCl and control the reaction conditions.
4. Purification Crystallization or chromatography.Pitfall: Co-precipitation of impurities. Solution: Recrystallize from a suitable solvent system (e.g., ethanol/water mixtures) to obtain the desired purity.

Key Impurities to Consider:

  • Starting materials: Unreacted pyridine carboxaldehyde.

  • Over-reduced products: Piperidine derivatives if the pyridine ring is reduced.

  • Side-reaction products: From polymerization or other unintended reactions.

It is crucial to characterize the final product thoroughly using techniques like NMR, mass spectrometry, and HPLC to confirm its identity and purity.

III. References

  • Vardanyan, A., et al. (2009). 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions. Chemosphere, 77(5), 685-691.

  • Wondrak, G., & Jacobson, M. K. (2012). Endogenous and synthetic (hydroxy)pyridine derivatives examined for phototoxicity. Photochemical & Photobiological Sciences, 11(1), 17-27.

  • Kaczmarek, M., et al. (2021). Photochemical Hydroxyl Group Abstraction from N-Hydroxypyridine-2(1H)-thione Isolated in a Solid Hydrogen Matrix: Photogeneration of 2-Mercaptopyridine. Molecules, 26(22), 6985.

  • BenchChem. (2025). An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-olate. Retrieved from BenchChem website.

  • BenchChem. (2025). 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride. Retrieved from BenchChem website.

  • Chem-Impex. (n.d.). 2-Amino-1-(3-pyridyl)ethanol dihydrochloride. Retrieved from Chem-Impex website.

  • Schiza, Z., et al. (2003). pH-dependent photophysical behavior of rhenium complexes containing hydroxypyridine ligands. Inorganic Chemistry, 42(22), 7237-7244.

  • Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.

  • ChemBK. (2024). 2-Amino-1-(3-pyridinyl)ethanol Dihydrochloride. Retrieved from ChemBK website.

  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved from ResearchGate website.

  • Google Patents. (2011). WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.

  • Sigma-Aldrich. (n.d.). 2-amino-2-pyridin-3-yl-ethanol AldrichCPR. Retrieved from Sigma-Aldrich website.

  • ResearchGate. (2018). Experimental Mole Fraction Solubilities, x 1 , of Amino Acids, the Ethanol Solvent Mole Fraction, x 2 , the Method of Detection, and the Relative Uncertainty at 298.15 K and p = 0.1 MPa a. Retrieved from ResearchGate website.

  • Chem-Impex. (n.d.). 2-Amino-1-piridin-2-il-etanol. Retrieved from Chem-Impex website.

  • TNJ Chemical. (n.d.). 2-Amino-1-(3-pyridinyl)ethanol CAS 101012-01-5. Retrieved from TNJ Chemical website.

  • Hit2Lead. (n.d.). 2-amino-1-(3-pyridinyl)ethanol formate. Retrieved from Hit2Lead website.

  • MDPI. (n.d.). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Retrieved from MDPI website.

  • PubChem. (2025). 2-(3-Amino-6-chloro-2-pyridinyl)ethanol. Retrieved from PubChem website.

  • NIH. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Retrieved from NIH website.

  • Beilstein Journal of Organic Chemistry. (2014). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Retrieved from Beilstein Journal of Organic Chemistry website.

  • ResearchGate. (2025). Letter: Interference by antibiotics in amino acid assays. Retrieved from ResearchGate website.

Sources

Technical Support Center: Protocol Modifications for Enhanced Compound Performance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions and in-depth insights into optimizing experimental protocols for enhanced compound performance. Here, we address common challenges in a question-and-answer format, focusing on the causality behind experimental choices to ensure scientific integrity and reproducible results.

Section 1: Compound Integrity and Handling

Ensuring the integrity of your compound from the moment it arrives in the lab is the foundation of any successful experiment. Improper handling and storage can lead to degradation, contamination, or inaccurate concentrations, all of which will compromise your results.[1][2]

Frequently Asked Questions (FAQs)

Question: We just received a new lyophilized compound. What are the absolute critical first steps?

Answer: Proper initial handling is paramount to preserving your compound's integrity.

  • Visual Inspection: Upon receipt, visually inspect the vial for any damage to the container or seal.

  • Log Entry: Immediately log the compound into your inventory.[3] Record the date of receipt, compound name, batch number, and storage conditions as specified on the datasheet.[2][4]

  • Storage: Store the lyophilized compound under the recommended conditions, which is typically in a cool, dry, and dark environment, often at -20°C or below.[1][2] Light-sensitive compounds should be kept in amber vials or other opaque containers.[2]

Question: What are the best practices for reconstituting our compound to ensure an accurate stock concentration?

Answer: Accurate reconstitution is critical for reliable experimental outcomes.

  • Solvent Selection: Use a high-purity, sterile solvent as recommended by the supplier. Dimethyl sulfoxide (DMSO) is a common choice for many organic molecules, but it's crucial to verify compatibility.[5]

  • Controlled Environment: Work in a sterile environment, such as a laminar flow hood, to prevent contamination.[1] Use calibrated pipettes for accurate volume measurements.

  • Solubilization: To ensure complete dissolution, you may need to gently vortex the solution or use a sonicator. Visually confirm that no particulates are present before use.

  • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.[1][4]

Question: We are seeing inconsistent results between experiments. Could our storage of reconstituted compounds be the issue?

Answer: Yes, improper storage of solutions is a common source of variability.[6]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade many compounds, aliquot the stock solution into single-use volumes.[4]

  • Storage Conditions: Store aliquots at the recommended temperature, typically -20°C or -80°C.[3]

  • Solvent Properties: Be aware that some solvents, like DMSO, are hygroscopic and can absorb water from the air over time, which can affect compound solubility and stability.[7]

Section 2: Troubleshooting Poor Compound Performance in Assays

Even with proper handling, a compound may underperform in an assay. The following troubleshooting guides address common issues related to solubility, stability, and cellular activity.

Troubleshooting Guide: Low or No Compound Activity

Issue: The compound shows lower than expected or no activity in our in vitro assay.

This common problem can stem from several factors. The following workflow will help you systematically diagnose the root cause.

Low_Activity_Troubleshooting cluster_start cluster_solubility Step 1: Solubility Issues cluster_stability Step 2: Stability Issues cluster_permeability Step 3: Cellular Assays cluster_target Step 4: Target Engagement start Low/No Activity Observed solubility_check Is the compound soluble in the assay buffer? start->solubility_check precipitation Compound Precipitation solubility_check->precipitation No stability_check Is the compound stable under assay conditions? solubility_check->stability_check Yes solubility_protocol Run Solubility Enhancement Protocol precipitation->solubility_protocol degradation Compound Degradation stability_check->degradation No permeability_check Does the compound penetrate the cell? stability_check->permeability_check Yes stability_protocol Run Stability Assessment Protocol degradation->stability_protocol low_permeability Low Cell Permeability permeability_check->low_permeability No target_engagement_check Does the compound engage the intended target? permeability_check->target_engagement_check Yes permeability_protocol Run Permeability Enhancement Protocol low_permeability->permeability_protocol no_engagement Lack of Target Engagement target_engagement_check->no_engagement No target_assay Perform Target Engagement Assay no_engagement->target_assay

Caption: Troubleshooting workflow for low compound activity.

Protocol 1: Kinetic Solubility Assessment and Enhancement

Objective: To determine the kinetic solubility of a compound in a specific assay buffer and explore methods for improvement.

Rationale: Poor aqueous solubility is a primary reason for low compound efficacy in biological assays.[7][8] This protocol first identifies the solubility limit and then provides steps to enhance it.

Materials:

  • Compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer

  • 96-well clear bottom plate

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

  • Solubilizing agents (e.g., cyclodextrins, non-ionic surfactants like Tween-20)

Procedure:

  • Prepare a serial dilution of the compound stock solution in DMSO in a 96-well plate.

  • Transfer a small, equal volume of the DMSO-compound solutions to a new 96-well plate containing the assay buffer. This "solvent-shifting" can reveal precipitation.[9]

  • Incubate the plate under standard assay conditions (e.g., 37°C for 1 hour).

  • Measure for precipitation using a plate reader. For nephelometry, measure light scattering. For UV-Vis, measure absorbance after filtering out any precipitate.[10]

  • Analyze the data to determine the concentration at which the compound begins to precipitate. This is the kinetic solubility limit.

Solubility Enhancement:

  • If solubility is low, repeat the experiment with the assay buffer supplemented with a solubilizing agent. Start with low concentrations of the agent (e.g., 0.1% Tween-20) and assess for improvements in solubility.

  • Consider if a change in the buffer's pH could improve the solubility of acidic or basic compounds.[11]

Parameter Without Additives With 0.1% Tween-20 With 1% Cyclodextrin
Kinetic Solubility e.g., 5 µMe.g., 25 µMe.g., 50 µM
Notes Significant precipitation observed above 5 µM.Improved solubility, but check for effects on assay performance.Highest solubility achieved. Verify no interference with the target.
Protocol 2: Compound Stability Assessment in Assay Media

Objective: To evaluate the stability of a compound over time in the assay medium.

Rationale: Compound degradation during incubation can lead to a loss of active molecules and an underestimation of potency.[12]

Materials:

  • Compound stock solution

  • Assay medium (e.g., cell culture medium with serum)

  • LC-MS/MS system

Procedure:

  • Spike the compound into the assay medium at a relevant concentration (e.g., 10x the expected IC50).

  • Incubate the mixture under standard assay conditions (e.g., 37°C, 5% CO2).

  • Sample the mixture at various time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Calculate the compound's half-life in the assay medium.

Interpretation:

  • A short half-life indicates instability. Consider reducing incubation times or identifying and removing components in the medium that may be causing degradation.

Protocol 3: Enhancing Cellular Permeability

Objective: To improve the intracellular concentration of a compound in cell-based assays.

Rationale: For intracellular targets, the compound must be able to cross the cell membrane.[13] Poor permeability will result in low efficacy, even if the compound is potent against the isolated target.

Strategies for Enhancement:

  • Chemical Modification: While a long-term strategy, medicinal chemists can modify the compound to enhance permeability. This can involve reducing the number of hydrogen bond donors or adjusting the lipophilicity.[14]

  • Formulation with Permeation Enhancers: For experimental purposes, transiently increasing cell permeability can be achieved. A brief pre-treatment with a low, non-toxic concentration of a detergent or a solvent like DMSO can be effective.[11]

  • Efflux Pump Inhibition: If the low intracellular concentration is due to efflux pumps, co-incubation with a known efflux pump inhibitor can increase the compound's accumulation.[11]

Experimental Workflow:

Permeability_Enhancement cluster_permeability Permeability Assessment cluster_enhancement Enhancement Strategies start Low Cellular Activity permeability_assay PAMPA or Caco-2 Assay start->permeability_assay low_permeability Low Permeability Confirmed permeability_assay->low_permeability chemical_mod Chemical Modification (Long-term) low_permeability->chemical_mod Design Phase permeation_enhancers Use Permeation Enhancers (e.g., low % DMSO) low_permeability->permeation_enhancers Experimental Phase efflux_inhibition Co-administer Efflux Pump Inhibitor low_permeability->efflux_inhibition Experimental Phase end Re-evaluate Cellular Activity permeation_enhancers->end efflux_inhibition->end

Caption: Workflow for enhancing cellular permeability.

Section 3: Confirming On-Target Activity and Minimizing Off-Target Effects

Once you have optimized the physical and cellular performance of your compound, the next step is to confirm that its biological effect is due to interaction with the intended target.

Frequently Asked Questions (FAQs)

Question: How can we be sure our compound is hitting our intended target in cells?

Answer: Confirming target engagement in a cellular context is crucial.[15] Several methods can be employed:

  • Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a protein when a compound binds to it. An increase in the melting temperature of the target protein in the presence of the compound indicates direct engagement.[16][17]

  • Bioluminescence Resonance Energy Transfer (BRET): BRET-based assays can be designed to measure the displacement of a tracer compound from the target protein by your compound of interest.[13]

  • Functional Readouts: Use a downstream functional assay that is a known consequence of modulating your target. For example, if your target is a kinase, you can measure the phosphorylation of a known substrate.

Question: We are observing unexpected cellular phenotypes. How can we investigate potential off-target effects?

Answer: Off-target effects can confound results and lead to misinterpretation of a compound's mechanism of action.[18]

  • Broad-Panel Screening: Screen your compound against a panel of related targets (e.g., a kinase panel if your primary target is a kinase) to assess its selectivity.[19]

  • Phenotypic Screening: Utilize high-content imaging or other phenotypic screening platforms to profile the cellular effects of your compound and compare them to known specific inhibitors.

  • Rational Drug Design: Computational methods can predict potential off-target interactions, guiding further experimental validation.[18]

Signaling Pathway Example: Kinase Inhibitor Target Engagement

Kinase_Inhibitor_Engagement compound Kinase Inhibitor (Your Compound) kinase Target Kinase compound->kinase Binds and Inhibits substrate Substrate Protein kinase->substrate Phosphorylates (Blocked) p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation cellular_response Downstream Cellular Response p_substrate->cellular_response Triggers

Caption: Simplified pathway for kinase inhibitor action.

References

  • Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely.
  • Anonymous. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs.
  • Origin Compounds. (n.d.). Storage & Handling Guidelines.
  • ResearchGate. (2015, April 21). How to increase cell permeability of highly lipophillic compounds in vitro?
  • PubMed. (n.d.). Best practices in compound management for preserving compound integrity and accurately providing samples for assays.
  • Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery.
  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
  • Drug Hunter. (2025, August 4). How to Design More Permeable Compounds?
  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
  • Benchchem. (n.d.). Technical Support Center: Minimizing Off-Target Effects of Novel Compounds in Cellular Assays.
  • Frontiers. (2023, February 23). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research.
  • PMC - NIH. (2023, February 24). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research.
  • Benchchem. (n.d.). Technical Support Center: [Compound] In Vitro Assays.
  • Benchchem. (n.d.). Technical Support Center: Optimizing In Vitro Compound Concentrations.
  • PubMed. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Compound Solubility for Assays.
  • ResearchGate. (2025, August 7). In Vitro Solubility Assays in Drug Discovery.
  • Marin Biologic Laboratories. (n.d.). Ensuring Drug Stability with Potency Bioassays.

Sources

Validation & Comparative

A Comparative Analysis of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride and Its Analogs for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of appropriate molecular scaffolds and analogs is a critical step in the journey from discovery to clinical application. This guide provides an in-depth technical comparison of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride and its structural analogs, offering insights into their chemical properties, biological activities, and the experimental methodologies used for their evaluation. This document is designed to be a practical resource, grounded in scientific literature, to inform rational compound selection and experimental design.

Introduction to this compound

This compound, also known by its synonyms 2-Amino-1-(3-pyridyl)ethanol dihydrochloride and 3-(2-Amino-1-hydroxyethyl)pyridine dihydrochloride, is a pyridine derivative that has found utility in neuropharmacology research and as a versatile building block in medicinal chemistry[1][2]. Its structure, featuring a pyridine ring, a hydroxyl group, and an ethylamine side chain, makes it an interesting candidate for exploring interactions with various biological targets. The dihydrochloride salt form enhances its aqueous solubility, a desirable property for in vitro assays and formulation development[1].

Structural Analogs and the Rationale for Comparison

The core structure of 2-Hydroxy-3-pyridyl ethylamine can be systematically modified to probe the structure-activity relationships (SAR) that govern its biological effects. This guide will focus on a selection of key analogs, chosen to illuminate the impact of positional isomerism of the ethylamine group, the presence or absence of the hydroxyl group, and substitutions on the ethylamine side chain.

Key Analogs for Comparison:

  • 2-(2-Aminoethyl)pyridine (2-Pyridylethylamine): An analog lacking the hydroxyl group and with the ethylamine side chain at the 2-position of the pyridine ring. It is a known histamine H1 receptor agonist[3][4].

  • 2-(3-Pyridyl)ethylamine dihydrochloride: A direct analog of 2-(2-Aminoethyl)pyridine with the side chain at the 3-position.

  • 4-(2-Aminoethyl)pyridine: An isomer with the ethylamine group at the 4-position of the pyridine ring.

  • N,N-Diethyl-2-(1-pyridyl)ethylamine: An analog with substitutions on the terminal amine, providing insight into the effects of steric bulk and lipophilicity.

The comparison of these analogs allows for a systematic evaluation of how subtle structural changes influence biological activity, a fundamental concept in drug design.

Comparative Biological Activity and Performance Data

A direct quantitative comparison of this compound with its analogs is challenging due to the limited availability of published data for the parent compound under standardized conditions. However, by collating data from various sources, we can construct a comparative overview.

One of the most studied analogs is 2-(2-Aminoethyl)pyridine , which has been characterized as a selective, albeit partial, agonist of the histamine H1 receptor[3][5]. In a study using hamster vas deferens smooth muscle cells (DDT1MF-2), it demonstrated a maximal response of approximately 65% compared to histamine in stimulating inositol phosphate accumulation, with a half-maximal effective concentration (EC50) of 85 µM[5]. Another study highlighted that while it is a selective H1-receptor agonist, it is less potent than histamine and other agonists like 2-(2-thiazolyl)-ethylamine[5][6]. In vivo, administration of 2-(2-Aminoethyl)pyridine has been shown to increase striatal homovanillic acid (HVA) in rats, suggesting an interaction with dopaminergic pathways, possibly secondary to its primary receptor interactions[7].

In contrast, N,N-Diethyl-2-(1-pyridyl)ethylamine has been identified as a partial agonist at the histamine H1 receptor in guinea pig ileum, producing 59% of the maximal response to histamine[8]. This demonstrates that N-alkylation of the primary amine can modulate efficacy.

Table 1: Summary of Physicochemical and Biological Properties of this compound and Its Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Known Biological Target(s)Quantitative Data (EC50/Ki)
This compound C₇H₁₂Cl₂N₂O211.09Neuropharmacological targets (unspecified)Not available
2-(2-Aminoethyl)pyridine C₇H₁₀N₂122.17[3]Histamine H1 Receptor (Partial Agonist)[5]EC50 = 85 µM (Inositol Phosphate Accumulation)[5]
2-(3-Pyridyl)ethylamine dihydrochloride C₇H₁₂Cl₂N₂195.09[9]Not specifiedNot available
4-(2-Aminoethyl)pyridine C₇H₁₀N₂122.17Not specifiedNot available
N,N-Diethyl-2-(1-pyridyl)ethylamine C₁₁H₁₈N₂178.27Histamine H1 Receptor (Partial Agonist)[8]Produces 59% of maximal histamine response[8]

Structure-Activity Relationship (SAR) Insights

  • Role of the Hydroxyl Group: The absence of the hydroxyl group in 2-(2-Aminoethyl)pyridine, which still retains histamine H1 receptor activity, suggests that this group is not essential for binding to this particular receptor. However, its presence in the parent compound could influence binding to other receptors or alter pharmacokinetic properties such as polarity and metabolic stability. The presence of hydroxyl groups in pyridine derivatives has been shown to enhance antiproliferative activity in some cancer cell lines[10].

  • Positional Isomerism of the Side Chain: The position of the ethylamine side chain on the pyridine ring is a critical determinant of biological activity. For instance, the difference in the position of the nitrogen atom in the pyridine ring (e.g., 2-, 3-, or 4-position) significantly impacts the molecule's interaction with nicotinic acetylcholine receptors[1].

  • Substitution on the Amine: N,N-diethyl substitution on the ethylamine of a pyridyl derivative demonstrates that the primary amine can be modified while retaining partial agonism at the H1 receptor[8]. This suggests that this position can be a target for further chemical modification to fine-tune activity, selectivity, and pharmacokinetic properties.

Experimental Methodologies

To facilitate further research and direct comparison, this section outlines standardized experimental protocols for assessing the activity of these compounds, particularly at the histamine H1 receptor.

Histamine H1 Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture 1. Culture H1R-expressing cells (e.g., HEK293, CHO) homogenization 2. Homogenize cells in ice-cold buffer cell_culture->homogenization centrifugation1 3. Low-speed centrifugation (remove nuclei) homogenization->centrifugation1 centrifugation2 4. High-speed centrifugation (pellet membranes) centrifugation1->centrifugation2 resuspension 5. Resuspend pellet in assay buffer centrifugation2->resuspension incubation 6. Incubate membranes with [³H]-pyrilamine & test compound resuspension->incubation filtration 7. Rapid filtration to separate bound/free radioligand scintillation 8. Scintillation counting to measure radioactivity ic50_calc 9. Calculate IC50 from concentration-response curve scintillation->ic50_calc ki_calc 10. Calculate Ki using Cheng-Prusoff equation ic50_calc->ki_calc G cluster_prep Cell Preparation cluster_assay Functional Assay cluster_analysis Data Analysis cell_plating 1. Plate H1R-expressing cells in a 96-well plate dye_loading 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) baseline_reading 3. Measure baseline fluorescence dye_loading->baseline_reading agonist_addition 4. Add varying concentrations of test compound (agonist) post_addition_reading 5. Measure fluorescence change over time response_calc 6. Calculate the change in fluorescence intensity post_addition_reading->response_calc ec50_calc 7. Plot response vs. concentration and determine EC50 response_calc->ec50_calc

Caption: Workflow for a calcium mobilization functional assay.

Step-by-Step Protocol:

  • Cell Preparation:

    • Plate cells expressing the histamine H1 receptor in a black, clear-bottom 96-well plate and allow them to adhere and grow.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period.

  • Assay Procedure:

    • Wash the cells to remove any excess dye.

    • Place the plate in a fluorescence plate reader equipped with an injection system.

    • Measure the baseline fluorescence of each well.

    • Inject varying concentrations of the test compound (agonist) into the wells.

    • Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Calculate the change in fluorescence intensity from the baseline for each concentration of the test compound.

    • Plot the change in fluorescence against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Synthesis Outline

The synthesis of this compound can be approached from commercially available starting materials. A plausible synthetic route starts from (3-pyridinyl)acetic acid hydrochloride.

Synthetic Pathway Diagram:

G start 3-Pyridinyl)acetic acid hydrochloride intermediate1 2-(3-Pyridinyl)ethanol start->intermediate1 Reduction (e.g., LiAlH4) intermediate2 2-(3-Pyridyl)acetaldehyde intermediate1->intermediate2 Oxidation (e.g., PCC, Swern) intermediate3 2-Amino-1-(3-pyridyl)ethanol intermediate2->intermediate3 Reductive Amination (e.g., NH3, NaBH3CN) product 2-Hydroxy-3-pyridyl ethylamine dihydrochloride intermediate3->product Salt Formation (HCl)

Caption: Plausible synthetic route to this compound.

A key step involves the reduction of the carboxylic acid to the corresponding alcohol, 2-(3-Pyridinyl)ethanol, which can be achieved using a reducing agent like lithium aluminum hydride (LiAlH₄).[10] Subsequent steps would involve oxidation to the aldehyde followed by reductive amination to introduce the amine and form the final amino alcohol, which is then converted to its dihydrochloride salt.

Conclusion and Future Directions

This guide provides a comparative framework for understanding this compound in the context of its structural analogs. While the available data highlights the biological activity of analogs like 2-(2-Aminoethyl)pyridine as histamine H1 receptor partial agonists, a significant data gap exists for the parent compound.

For future research, the following are recommended:

  • Systematic Pharmacological Profiling: A head-to-head comparison of this compound and its key analogs in a panel of receptor binding and functional assays (e.g., histamine, dopamine, serotonin, and adrenergic receptors) is crucial to elucidate its activity and selectivity profile.

  • Structure-Activity Relationship Studies: The synthesis and evaluation of a broader range of analogs with systematic modifications to the pyridine ring, hydroxyl group, and ethylamine side chain will provide a more comprehensive understanding of the SAR for this scaffold.

  • In Vivo Studies: For compounds that demonstrate promising in vitro activity, evaluation in relevant animal models is necessary to assess their pharmacokinetic properties, in vivo efficacy, and potential therapeutic applications.

By systematically addressing these knowledge gaps, the scientific community can fully unlock the potential of this compound and its derivatives in the development of novel therapeutics.

References

  • 2-Amino-1-(pyridin-3-yl)ethanol: A Key Intermediate for Advanced Chemical Synthesis. (2026, January 3). Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

  • O'Neill, J. J., & Renson, J. (1977). Direct or indirect action of histamine on dopamine metabolism in the rat striatum? European Journal of Pharmacology, 41(4), 389-395. Available at: [Link]

  • Nagy, S., Mózsik, G., Fiegler, M., Jávor, T., & Tárczy, M. (1984). Studies With Specific Agonists and Antagonists of the Role of Histamine H1- And H2-receptor Activation in the Pathogenesis of Gastric Lesions in Rats. Agents and Actions, 15(3-4), 169-172. Available at: [Link]

  • Forster, C., & Whalley, E. T. (1982). Pharmacological characterization of histamine receptors in the human temporal artery. European Journal of Pharmacology, 85(2), 221-226. Available at: [Link]

  • Synthesis of 2-(3-Pyridinyl)ethanol. (n.d.). PrepChem.com. Retrieved January 15, 2026, from [Link]

  • Flynn, S. B., Gristwood, R. W., & Owen, D. A. (1979). Effects of impromidine, a specific H2-receptor agonist and 2(2-pyridyl)-ethylamine, an H1-receptor agonist, on stimulation-induced release of [3H]-noradrenaline in guinea-pig isolated atria. British Journal of Pharmacology, 65(1), 127–137. Available at: [Link]

  • Synthesis method of 2-amino pyridine compounds. (2011). Google Patents.
  • Furchgott, R. F., & Jurkiewicz, A. (1978). N,N-Diethyl-2-(1-pyridyl)ethylamine, a partial agonist for the histamine receptor in guinea pig ileum. Journal of Pharmacology and Experimental Therapeutics, 206(1), 115-122. Available at: [Link]

  • 2-Pyridineethanamine. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

Sources

A Comparative Guide to Evaluating the Efficacy of Novel Pyridyl Compounds: A Framework for 2-Hydroxy-3-pyridyl ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel pyridyl compounds. While centered on the structural motif of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride, the principles, protocols, and comparative logic detailed herein are broadly applicable to the systematic assessment of new chemical entities within the expansive and therapeutically significant pyridine class.

Introduction: The Privileged Pyridine Scaffold

The pyridine ring, a benzene isostere, is a cornerstone of medicinal chemistry. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity to engage in various biological interactions have cemented its status as a "privileged scaffold."[1] Pyridine derivatives are integral to numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1] The introduction of novel derivatives, such as this compound, necessitates a rigorous, multi-tiered evaluation to ascertain their therapeutic potential relative to established compounds. This guide outlines a logical workflow for such a comparative analysis.

Part I: Establishing Benchmarks for Comparison

To evaluate a novel compound, its performance must be measured against well-characterized agents. The versatile nature of the pyridine scaffold means that efficacy is context-dependent. Below are key classes of pyridyl derivatives that serve as excellent benchmarks in their respective therapeutic areas.

Anticancer Pyridine Derivatives

A significant number of pyridine-based molecules have been investigated for their antiproliferative activities. Recent studies on pyridine-ureas and imidazo[1,2-a]pyridines reveal critical structure-activity relationships (SAR) that dictate their efficacy.[2] For instance, the substitution pattern on the phenylurea moiety dramatically influences cytotoxicity against cancer cell lines like MCF-7.[2]

Anti-inflammatory Pyridine Derivatives

Chronic inflammation is a key driver of numerous diseases. Pyridine derivatives have been successfully developed as anti-inflammatory agents. A comparative study of pyridine and pyrimidine derivatives demonstrated that specific pyridine compounds could significantly inhibit nitric oxide (NO) production in LPS-stimulated macrophages and downregulate the expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α.[3]

Antimicrobial Pyridine Derivatives

With the rise of antibiotic resistance, the need for new antimicrobial agents is critical. Pyridine compounds can disrupt essential microbial processes, including cell wall synthesis and nucleic acid metabolism, making them valuable candidates for antimicrobial drug discovery.[4] Their broad spectrum of activity has been demonstrated against various bacterial and fungal strains.[1]

Part II: Experimental Framework for Efficacy Evaluation

A systematic approach is essential to characterize a novel compound like this compound. The following workflow provides a robust pathway from initial screening to comparative analysis.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Mechanistic & SAR Studies A Novel Compound (e.g., 2-Hydroxy-3-pyridyl ethylamine dihydrochloride) B Primary In Vitro Assay (e.g., MTT Cytotoxicity Assay) A->B Test Concentration Gradient G Synthesize Analogs A->G Rational Design D Calculate IC50 / EC50 Values B->D H Structure-Activity Relationship (SAR) (Identify Key Moieties) B->H C Benchmark Compounds (e.g., Pyridine-ureas, Doxorubicin) C->D E Quantitative Data Comparison (Tabulate Results) D->E Statistical Analysis F Secondary Assays (e.g., Kinase Inhibition, Gene Expression) E->F If Promising Activity F->H G->B

Caption: A multi-phase workflow for evaluating novel pyridyl compounds.

Step 1: Primary In Vitro Efficacy Screening (Anticancer Example)

The initial step is to determine the compound's biological activity in a relevant cell-based model. For assessing anticancer potential, the MTT assay is a reliable and widely used method to measure cellular metabolic activity as an indicator of cell viability.

Protocol: MTT Cytotoxicity Assay

  • Objective: To determine the concentration of the test compound that inhibits cell viability by 50% (IC50).

  • Materials:

    • Human cancer cell line (e.g., MCF-7 for breast cancer).

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • This compound (and benchmark compounds) dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • 96-well microtiter plates.

  • Methodology:

    • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase, making them more susceptible and responsive to cytotoxic agents.

    • Compound Treatment: Prepare serial dilutions of the test and benchmark compounds in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium-only (negative control) and a known cytotoxic agent like Doxorubicin (positive control).

    • Incubation: Incubate the plate for 48 to 72 hours. Causality: This duration is typically sufficient for antiproliferative effects to manifest.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Convert absorbance values to percentage cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

Step 2: Comparative Data Analysis

The true measure of efficacy comes from direct comparison with established compounds under identical experimental conditions. The IC50 values obtained for this compound should be tabulated alongside those of relevant benchmarks.

Table 1: Hypothetical Comparative Cytotoxicity Data on MCF-7 Cell Line

Compound IDR Group (Substitution)IC50 (µM) after 72hSource of Benchmark Data
Hypothetical: this compound N/ATo be determinedExperimental
8e (Pyridine-Urea) 3-CF3 on Phenylurea0.11[2]
8n (Pyridine-Urea) 3-Cl on Phenylurea0.80[2]
8b (Pyridine-Urea) 4-Cl on Phenylurea1.52[2]
Doxorubicin Reference Drug1.93 (at 48h)[2]

This table structure allows for a direct and objective assessment of the novel compound's potency.

Step 3: Elucidating Mechanism and Structure-Activity Relationships (SAR)

If a compound shows promising activity, the next logical step is to investigate its mechanism of action and explore its SAR. This involves synthesizing analogs and performing more specific assays.

SAR cluster_Core Core Scaffold: 2-Hydroxy-3-pyridyl ethylamine cluster_Mods Structural Modifications cluster_Results Impact on Efficacy Core Base Structure IC50 = X µM Mod1 Modification at R1: -OH to -OCH3 Core->Mod1 Mod2 Modification at R2: -NH2 to -NH(CH3) Core->Mod2 Mod3 Modification at R3: Add -Cl to Pyridine Ring Core->Mod3 Result1 Decreased Activity (IC50 > X µM) Mod1->Result1 H-bond donor lost Result2 Slight Increase in Activity (IC50 < X µM) Mod2->Result2 Increased lipophilicity Result3 Significant Increase in Activity (IC50 << X µM) Mod3->Result3 Altered electronics

Caption: Hypothetical SAR logic for 2-Hydroxy-3-pyridyl ethylamine analogs.

This systematic modification helps identify the chemical moieties essential for biological activity, guiding the design of more potent and selective future compounds. For example, if our hypothetical compound is found to inhibit a specific kinase, analogs could be designed to improve binding within the kinase's active site.

Conclusion

The pyridine scaffold remains a highly fruitful area for drug discovery.[5] The therapeutic potential of a novel derivative like this compound can only be unlocked through a structured and comparative evaluation. By employing a phased approach—from broad in vitro screening to detailed mechanistic and SAR studies—and by consistently benchmarking against established compounds, researchers can efficiently identify and optimize the next generation of pyridine-based therapeutics. This guide provides the foundational logic and experimental framework to embark on that process with scientific rigor and confidence.

References

  • Ningbo Innopharmchem Co., Ltd. (2026).
  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Open Access Journals. (n.d.). A Brief View on Pyridine Compounds.
  • BenchChem. (2025).
  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity.
  • PubMed Central. (n.d.).
  • PubMed. (n.d.). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages.
  • International Journal of Pharmaceutical Sciences and Research. (2021).

Sources

A Comparative Guide to the Biological Activity of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the biological activity of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride. Our investigation will focus on its potential as a modulator of key neurological enzymes, specifically monoamine oxidases (MAO), and its consequent neuroprotective effects. Through a series of detailed in vitro and cell-based assays, we will objectively compare its performance against established industry standards.

Introduction: Unveiling the Potential of a Novel Pyridine Derivative

This compound, also known as 2-Amino-1-(3-pyridyl)ethanol dihydrochloride, is a pyridine derivative with a structural resemblance to endogenous monoamines and other bioactive molecules.[1] The pyridine moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticonvulsant, antimicrobial, and effects on the central nervous system.[2][3][4] Given its ethylamine side chain, a key structural feature for interaction with monoamine-processing enzymes, we hypothesize that this compound may act as an inhibitor of monoamine oxidases (MAO-A and MAO-B).

Monoamine oxidases are crucial enzymes in the catabolism of neurotransmitters such as serotonin and dopamine.[5] Inhibitors of these enzymes have therapeutic applications in the treatment of depression and neurodegenerative disorders like Parkinson's and Alzheimer's diseases.[5][6][7] This guide will outline a systematic approach to first determine the in vitro enzymatic inhibitory activity and selectivity of this compound and then to assess its neuroprotective potential in a cell-based model of neurodegeneration.

Experimental Workflow: A Step-by-Step Validation Process

Our experimental design follows a logical progression from direct enzyme interaction to cellular effects. This ensures that any observed neuroprotective activity can be mechanistically linked to the initial enzymatic inhibition.

G cluster_0 Part 1: In Vitro Enzyme Inhibition cluster_1 Part 2: Cell-Based Neuroprotection A MAO-A Inhibition Assay B MAO-B Inhibition Assay A->B Parallel Screening C Selectivity Index Determination B->C IC50 Comparison D Cytotoxicity Assessment in Neuronal Cells C->D Proceed with potent and selective compounds E Neuroprotection Assay (e.g., against MPP+ toxicity) D->E Determine Non-toxic Doses F Measurement of Neurite Outgrowth E->F Assess Functional Rescue

Caption: Experimental workflow for validating the biological activity of this compound.

Part 1: In Vitro Characterization of MAO Inhibition

The initial step is to determine if this compound directly inhibits MAO-A and/or MAO-B. This will be achieved using well-established, continuous spectrophotometric or fluorometric assays.[5][8][9]

Comparator Compounds

To benchmark the performance of our test compound, we will use the following highly selective and well-characterized MAO inhibitors:

  • Clorgyline: A selective inhibitor of MAO-A.[7]

  • Selegiline (L-deprenyl): A selective inhibitor of MAO-B.[7]

Experimental Protocol: MAO Inhibition Assay

This protocol is adapted for a 96-well plate format for high-throughput analysis.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (for MAO-A) and Benzylamine (for MAO-B) as substrates[5]

  • Phosphate buffer (pH 7.4)

  • This compound, Clorgyline, and Selegiline

  • Microplate spectrophotometer or fluorometer

Procedure:

  • Preparation of Reagents: Dissolve the test compound and comparators in an appropriate solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to be tested.

  • Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes in phosphate buffer to the desired working concentration.

  • Assay Protocol:

    • Add 50 µL of phosphate buffer to each well of a 96-well plate.

    • Add 25 µL of the various concentrations of the test compound or comparator compounds.

    • Add 25 µL of the diluted enzyme (MAO-A or MAO-B) to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding 100 µL of the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B).

    • Immediately begin monitoring the change in absorbance or fluorescence over time at the appropriate wavelength (316 nm for the product of kynuramine oxidation and 250 nm for benzaldehyde from benzylamine oxidation).[5]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percent inhibition relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Expected Data and Interpretation

The IC50 values for this compound will be compared to those of clorgyline and selegiline.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-B IC50 / MAO-A IC50)
This compoundHypotheticalHypotheticalCalculated
Clorgyline (Reference)~3>1000>333
Selegiline (Reference)>1000~7<0.007

A low IC50 value indicates potent inhibition. The selectivity index will reveal whether the compound preferentially inhibits MAO-A or MAO-B. A high selectivity index (>10) suggests MAO-A selectivity, while a low index (<0.1) indicates MAO-B selectivity.

Part 2: Cell-Based Validation of Neuroprotective Activity

Demonstrating enzyme inhibition in vitro is the first step. The subsequent critical validation is to show a corresponding protective effect in a cellular model of neurodegeneration.[10][11][12][13]

Rationale for Cellular Model

We will utilize a well-established in vitro model of Parkinson's disease by inducing neurotoxicity in a neuronal cell line (e.g., human neuroblastoma SH-SY5Y cells) with the neurotoxin MPP+ (1-methyl-4-phenylpyridinium). MPP+ is a potent inhibitor of mitochondrial complex I, leading to oxidative stress and cell death, mimicking aspects of dopaminergic neuron degeneration in Parkinson's disease. MAO-B inhibitors are known to be protective in this model.

Experimental Protocol: Neuroprotection Assay

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in standard conditions.

  • Cytotoxicity Assessment: First, determine the non-toxic concentration range of this compound by treating the cells with various concentrations for 24-48 hours and assessing cell viability using an MTT or similar assay.

  • Neuroprotection Experiment:

    • Pre-treat the cells with non-toxic concentrations of the test compound and selegiline (as a positive control) for 24 hours.

    • Introduce the neurotoxin MPP+ at a concentration known to induce significant cell death (e.g., 1 mM).

    • Continue the incubation for another 24-48 hours.

  • Assessment of Cell Viability: Measure cell viability using an MTT assay. An increase in cell viability in the presence of the test compound compared to MPP+ alone indicates a neuroprotective effect.

  • Neurite Outgrowth Analysis:

    • Following treatment, fix the cells and stain for neuronal markers (e.g., β-III tubulin).

    • Capture images using microscopy and quantify neurite length and branching using image analysis software.[11] Neuroprotective compounds are expected to preserve neurite integrity in the presence of MPP+.

Expected Data and Interpretation

The results will be presented to compare the protective effects of our test compound with the established MAO-B inhibitor, selegiline.

TreatmentCell Viability (% of Control)Average Neurite Length (µm)
Vehicle Control100Baseline
MPP+ only~40Significantly Reduced
MPP+ + Selegiline (1 µM)~85Partially Restored
MPP+ + this compound (Dose 1)HypotheticalHypothetical
MPP+ + this compound (Dose 2)HypotheticalHypothetical

A dose-dependent increase in cell viability and preservation of neurite length in the groups treated with this compound would validate its neuroprotective activity in this cellular context.

Conclusion

This guide outlines a rigorous, two-part methodology for the validation of the biological activity of this compound. By first establishing its in vitro inhibitory profile against MAO-A and MAO-B and then confirming a consequential neuroprotective effect in a relevant cell-based model, we can build a strong, evidence-based case for its potential as a novel therapeutic agent. The direct comparison with industry-standard compounds at each stage ensures an objective and clear assessment of its performance.

References

  • Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. [Link]

  • MD Biosciences. Cell-based Assays. [Link]

  • Barmada, S. J., & Finkbeiner, S. (2015). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo. [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]

  • Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay PDF. [Link]

  • Maher, P., & Schubert, D. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC - NIH. [Link]

  • Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. PubMed. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. 2-pyridylethylamine. [Link]

  • PubChem. 2-Pyridineethanamine. [Link]

  • Kour, G., et al. (2008). Pharmacological evaluation of some new 2-substituted pyridine derivatives. PubMed. [Link]

  • de Oliveira, C. S., et al. (2022). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Molecules. [Link]

  • Alsoliemy, A. (2023). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie. [Link]

  • Bîcu, E., & Profire, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and analytical biochemistry, the specificity of immunoassays is paramount. For small molecules such as 2-Hydroxy-3-pyridyl ethylamine dihydrochloride, understanding the potential for cross-reactivity with structurally similar compounds is not merely a technical exercise but a critical component of assay validation and data integrity. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this compound, offering a blend of theoretical principles and actionable experimental protocols.

This compound, also known as 2-Amino-1-(3-pyridyl)ethanol dihydrochloride[1], is a pyridine derivative with potential applications in pharmaceutical research. Given its relatively simple structure, the development of a highly specific antibody for its detection can be challenging. Structurally related molecules, including isomers and analogues, may bind to the antibody, leading to false-positive results or inaccurate quantification. This guide will objectively compare the hypothetical binding of this compound to a specific monoclonal antibody with that of other relevant alternatives, supported by a detailed experimental design.

The Imperative of Cross-Reactivity Assessment

Cross-reactivity in immunoassays occurs when substances other than the target analyte bind to the assay's antibodies[2][3]. This can lead to significant analytical errors. For a compound like this compound, potential cross-reactants could include its positional isomers, metabolites, or other structurally similar pyridylethylamine derivatives. A thorough cross-reactivity study is essential to:

  • Establish Assay Specificity: Quantify the degree to which the assay is selective for the target analyte.

  • Identify Potential Interferences: Recognize compounds that may lead to erroneous results in complex biological matrices.

  • Ensure Regulatory Compliance: Meet the stringent requirements of regulatory bodies for assay validation.

For the purposes of this guide, we will postulate the existence of a specific monoclonal antibody raised against 2-Hydroxy-3-pyridyl ethylamine. The principles and protocols described herein provide a robust framework for assessing its cross-reactivity profile.

Potential Cross-Reactants: A Structural Comparison

The selection of compounds to be tested for cross-reactivity should be based on structural similarity to the target analyte. The following table outlines potential cross-reactants for an immunoassay targeting 2-Hydroxy-3-pyridyl ethylamine.

Compound NameStructureKey Structural Differences from Target
2-Hydroxy-3-pyridyl ethylamine (Target)Target Structure-
2-Hydroxy-2-pyridyl ethylamineIsomer 1 StructurePositional isomer: Hydroxyl and ethylamine groups are on the 2-position of the pyridine ring.
2-Amino-1-pyridin-2-yl-ethanolIsomer 2 StructurePositional isomer: Pyridine ring is attached at the 2-position.
2-(2-Pyridyl)ethylamineAnalogue 1 StructureLacks the hydroxyl group on the ethyl chain.
2-(4-Pyridyl)ethylamineAnalogue 2 StructurePositional isomer of the pyridine ring (4-position) and lacks the hydroxyl group.
EthanolamineFragment StructureRepresents the ethylamine with a hydroxyl group fragment, lacking the pyridine ring.[4]

Experimental Design: Competitive ELISA

For small molecules like 2-Hydroxy-3-pyridyl ethylamine, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most appropriate format for determining antibody specificity[5][6][7]. This is because small molecules, or haptens, cannot be simultaneously bound by two different antibodies, which is a requirement for the sandwich ELISA format[6].

Principle of Competitive ELISA

In a competitive ELISA, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites. Alternatively, the analyte in the sample competes with an immobilized antigen for binding to a labeled antibody. In our proposed assay, the free analyte in the sample will compete with the analyte coated on the microplate for binding to a specific primary antibody. The amount of primary antibody bound to the plate is then detected by an enzyme-conjugated secondary antibody. The signal generated is inversely proportional to the concentration of the analyte in the sample.

Experimental Workflow Diagram

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection p1 Coat plate with 2-Hydroxy-3-pyridyl ethylamine-carrier conjugate p2 Block with BSA solution p1->p2 a1 Add standards or test compounds p2->a1 a2 Add primary antibody (anti-2-Hydroxy-3-pyridyl ethylamine) a1->a2 a3 Incubate a2->a3 d1 Wash plate a3->d1 d2 Add HRP-conjugated secondary antibody d1->d2 d3 Incubate & Wash d2->d3 d4 Add TMB substrate d3->d4 d5 Stop reaction d4->d5 d6 Read absorbance at 450 nm d5->d6

Caption: Workflow for the competitive ELISA to assess cross-reactivity.

Detailed Experimental Protocol

Materials:

  • 96-well microtiter plates

  • 2-Hydroxy-3-pyridyl ethylamine-carrier protein conjugate (for coating)

  • Monoclonal antibody specific for 2-Hydroxy-3-pyridyl ethylamine (primary antibody)

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • This compound (standard)

  • Potential cross-reactants (as listed in the table above)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the 2-Hydroxy-3-pyridyl ethylamine-carrier protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in PBS.

    • Add 100 µL of the coating solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the 2-Hydroxy-3-pyridyl ethylamine standard and each potential cross-reactant in PBS.

    • Add 50 µL of the standard or test compound solution to the appropriate wells.

    • Immediately add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until a color gradient develops.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

The cross-reactivity is typically expressed as a percentage relative to the target analyte. The concentration of each compound that causes 50% inhibition of the maximum signal (IC50) is determined from the respective dose-response curves.

Calculation of Percent Cross-Reactivity:

% Cross-Reactivity = (IC50 of 2-Hydroxy-3-pyridyl ethylamine / IC50 of Test Compound) x 100

A high percentage indicates significant cross-reactivity, while a low percentage suggests high specificity for the target analyte.

Hypothetical Cross-Reactivity Data

The following table presents hypothetical data to illustrate the expected outcomes of the cross-reactivity study.

CompoundIC50 (nM)% Cross-Reactivity
2-Hydroxy-3-pyridyl ethylamine10100%
2-Hydroxy-2-pyridyl ethylamine5020%
2-Amino-1-pyridin-2-yl-ethanol8012.5%
2-(2-Pyridyl)ethylamine5002%
2-(4-Pyridyl)ethylamine10001%
Ethanolamine>10,000<0.1%

Interpretation of Hypothetical Data:

  • The positional isomers (2-Hydroxy-2-pyridyl ethylamine and 2-Amino-1-pyridin-2-yl-ethanol) show moderate cross-reactivity, indicating that the position of the hydroxyl and ethylamine groups on the pyridine ring is important for antibody recognition.

  • The analogues lacking the hydroxyl group exhibit significantly lower cross-reactivity, highlighting the critical role of this functional group in antibody binding.

  • Ethanolamine, which lacks the pyridine ring, shows negligible cross-reactivity, confirming the importance of the aromatic ring for antibody specificity.

Visualizing the Competitive Binding Principle

Competitive_Binding cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration Analyte Analyte Antibody Antibody Analyte->Antibody High Binding ImmobilizedAntigen Immobilized Antigen Antibody->ImmobilizedAntigen Low Binding Analyte2 Analyte Antibody2 Antibody Analyte2->Antibody2 Low Binding ImmobilizedAntigen2 Immobilized Antigen Antibody2->ImmobilizedAntigen2 High Binding

Caption: Principle of competitive binding in the ELISA.

Conclusion

This guide provides a comprehensive and scientifically grounded framework for conducting cross-reactivity studies of this compound. By employing a competitive ELISA format and a carefully selected panel of structurally related compounds, researchers can rigorously assess the specificity of their immunoassay. The detailed protocol and data interpretation guidelines presented herein are designed to ensure the generation of reliable and reproducible results, which are fundamental to the integrity of any research or clinical application relying on this analytical method. The principles outlined are broadly applicable to the development and validation of immunoassays for other small molecules, serving as a valuable resource for scientists and drug development professionals.

References

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved from [Link]

  • Colby, J. M., et al. (2020). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 66(3), 465-474. Retrieved from [Link]

  • Siemens Healthineers Academy. (n.d.). Cross-Reactivity in Immunoassay Drug Screening. Retrieved from [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. Clinical Biochemistry, 42(15), 1487-1499. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-reactivity. Retrieved from [Link]

  • Creative Diagnostics. (2021). Competitive ELISA. Retrieved from [Link]

  • Bio-Rad. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Wilson, D. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 140(51), 17981-17988. Retrieved from [Link]

  • Quanterix. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Retrieved from [Link]

  • St. John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]

  • Alvarez-Sánchez, R., et al. (2003). Studies of chemical selectivity of hapten, reactivity, and skin sensitization potency. 3. Synthesis and studies on the reactivity toward model nucleophiles of the 13C-labeled skin sensitizers, 5-chloro-2-methylisothiazol-3-one (MCI) and 2-methylisothiazol-3-one (MI). Chemical Research in Toxicology, 16(5), 627-636. Retrieved from [Link]

  • PubChem. (n.d.). N-[3-[N-Aziridyl]propyl]-2-[2-pyridyl]ethylamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-(6-propan-2-yl-3-pyridinyl)ethanol. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2011). Tentative Amended Safety Assessment Ethanolamine and Ethanolamine Salts as Used in Cosmetics. Retrieved from [Link]

  • PubChem. (n.d.). Ethanolamine. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxy-3-pyridyl Ethylamine Derivatives as Potential β-Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the relentless pursuit of novel therapeutics, the pyridine ring stands as a cornerstone of medicinal chemistry, gracing numerous FDA-approved drugs.[1] Within the vast landscape of pyridine-containing compounds, pyridylethanolamines have emerged as a promising class of β-adrenergic receptor agonists, with applications in cardiovascular and respiratory diseases. While extensive research has illuminated the structure-activity relationships (SAR) of phenylethanolamines and certain pyridylethanolamine isomers, the 2-Hydroxy-3-pyridyl ethylamine scaffold remains a relatively unexplored territory.[2][3] This guide aims to bridge this knowledge gap by providing a comprehensive comparative analysis of the potential SAR of 2-Hydroxy-3-pyridyl ethylamine derivatives. By drawing parallels with well-characterized structural analogs, we will dissect the key structural motifs that likely govern their biological activity and offer a roadmap for future drug discovery efforts in this area. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical spaces for β-adrenergic receptor modulation.

Comparative Structure-Activity Relationship (SAR) Analysis

The interaction of ethanolamine derivatives with β-adrenergic receptors is a well-orchestrated molecular dance, where each structural feature of the ligand plays a critical role. The quintessential pharmacophore for β-adrenergic agonism consists of a catechol or a bioisosteric aromatic ring, a hydroxyl-bearing chiral center, and a substituted amino group.[4]

The Pyridine Ring as a Catechol Bioisostere

The replacement of the catechol moiety of classical β-agonists like isoproterenol with a hydroxypyridine ring has proven to be a successful strategy in developing potent and selective agents.[2] The pyridine nitrogen can engage in hydrogen bonding interactions with the receptor, mimicking the role of one of the catechol hydroxyl groups. The position of the hydroxyl group on the pyridine ring is paramount in determining the potency and selectivity of the compound.

In the case of the 2-Hydroxy-3-pyridyl ethylamine scaffold, the hydroxyl group at the 2-position and the pyridine nitrogen at the 1-position create a unique electronic and steric environment. This arrangement differs from the more extensively studied 5-hydroxy-2-pyridylethanolamines, where the hydroxyl group is para to the ethylamine side chain, and 3-pyridylethanolamines, which have shown potent and selective β3-adrenergic receptor agonism.[2][3]

Influence of Substituents on the Ethylamine Side Chain

The nature of the substituent on the amino group is a key determinant of β-adrenergic receptor subtype selectivity. Generally, larger, branched alkyl groups, such as tert-butyl or isopropyl, are favored for potent β2-agonism, as seen in drugs like salbutamol.[4][5] It is highly probable that this trend will hold for the 2-Hydroxy-3-pyridyl ethylamine series.

Comparative Analysis with 5-Hydroxy-2-pyridylethanolamines

A study on 2-tert-butylamino-1-(5-hydroxy-2-pyridyl)ethanol provides invaluable insights into the SAR of closely related analogs.[2] This compound demonstrated high potency in relaxing guinea pig tracheal tissue (a measure of β2-agonism) and a greater selectivity for tracheobronchial versus cardiac tissue compared to its phenylethanolamine counterparts.[2]

Table 1: Comparative β-Adrenergic Activity of Pyridylethanolamine Derivatives and Related Compounds

CompoundStructureIn Vitro Tracheal Relaxation (EC50, nM)In Vitro Atrial Stimulation (EC50, nM)Selectivity Ratio (Atrial/Tracheal)
IsoproterenolPhenylethanolamine1.50.80.5
2-tert-butylamino-1-(5-hydroxy-2-pyridyl)ethanol5-Hydroxy-2-pyridylethanolamine3.010033.3
SalbutamolPhenylethanolamine102500250

Data adapted from reference[2] and[5].

Based on this data, it is reasonable to hypothesize that a 2-Hydroxy-3-pyridyl ethylamine derivative with a tert-butyl group on the amine will exhibit significant β2-adrenergic agonist activity. The precise potency and selectivity will, however, depend on the interplay of the 2-hydroxy and 3-ethylamine substitution pattern with the receptor's binding pocket.

Stereochemistry of the Benzylic Hydroxyl Group

For phenylethanolamines, the (R)-enantiomer is typically the more active one. It is highly likely that the stereochemistry at the carbon bearing the hydroxyl group will also be a critical determinant of activity for 2-Hydroxy-3-pyridyl ethylamine derivatives.

Experimental Protocols

Proposed Synthesis of 2-tert-Butylamino-1-(2-hydroxy-3-pyridyl)ethanol

The synthesis of the target compound can be envisioned through a multi-step sequence starting from 2-hydroxynicotinaldehyde.

Step 1: Protection of the Hydroxyl Group

  • Dissolve 2-hydroxynicotinaldehyde in a suitable solvent such as dichloromethane.

  • Add a protecting group reagent, for example, benzyl bromide, along with a base like potassium carbonate.

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Work up the reaction to isolate the O-benzylated aldehyde.

Step 2: Formation of the Cyanohydrin

  • React the protected aldehyde with trimethylsilyl cyanide in the presence of a catalytic amount of a Lewis acid (e.g., zinc iodide).

  • The resulting trimethylsilyl-protected cyanohydrin is then hydrolyzed with a mild acid to yield the cyanohydrin.

Step 3: Reduction of the Nitrile

  • Reduce the cyanohydrin using a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.

  • This step will yield the corresponding amino alcohol.

Step 4: N-Alkylation with a tert-Butyl Group

  • React the primary amine with a tert-butylating agent. A common method is reductive amination with acetone followed by reduction of the imine with a reducing agent like sodium borohydride.

Step 5: Deprotection of the Hydroxyl Group

  • Remove the benzyl protecting group by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

  • Purify the final product by column chromatography or recrystallization.

Synthetic Workflow Start 2-Hydroxynicotinaldehyde Protected_Aldehyde O-Benzylated Aldehyde Start->Protected_Aldehyde Benzyl Bromide, K2CO3 Cyanohydrin Cyanohydrin Protected_Aldehyde->Cyanohydrin 1. TMSCN, ZnI2 2. H+ Amino_Alcohol Primary Amino Alcohol Cyanohydrin->Amino_Alcohol LiAlH4 N_tert_Butyl_Amino_Alcohol N-tert-Butyl Amino Alcohol Amino_Alcohol->N_tert_Butyl_Amino_Alcohol Acetone, NaBH4 Final_Product 2-tert-Butylamino-1-(2-hydroxy-3-pyridyl)ethanol N_tert_Butyl_Amino_Alcohol->Final_Product H2, Pd/C

Caption: Proposed synthetic route for 2-tert-butylamino-1-(2-hydroxy-3-pyridyl)ethanol.

In Vitro Evaluation of β2-Adrenergic Agonist Activity

1. Isolated Guinea Pig Tracheal Strip Relaxation Assay [2]

  • Isolate the trachea from a guinea pig and cut it into a spiral strip.

  • Suspend the tracheal strip in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Induce a sustained contraction of the tracheal strip with a contractile agent such as histamine or carbachol.

  • Once a stable contraction is achieved, add the test compounds in a cumulative concentration-response manner.

  • Measure the relaxation of the tracheal strip isometrically using a force transducer.

  • Calculate the EC50 values (the concentration of the compound that produces 50% of the maximal relaxation).

2. cAMP Accumulation Assay in CHO cells expressing human β2-adrenergic receptor [6]

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor.

  • Seed the cells in 96-well plates and grow to confluence.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).

  • Add the test compounds at various concentrations and incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Generate concentration-response curves and determine the EC50 values for cAMP accumulation.

SAR of Pyridylethanolamines cluster_ring Pyridine Ring Modifications cluster_sidechain Ethylamine Side Chain Modifications Core Pyridylethanolamine Core Hydroxyl_Position Hydroxyl Position (2 vs 5) - Influences potency and selectivity Core->Hydroxyl_Position Other_Substituents Other Substituents (e.g., methyl) - Can modulate activity Core->Other_Substituents N_Substituent N-Substituent (e.g., tert-Butyl) - Key for β2 selectivity Core->N_Substituent Stereochemistry Hydroxyl Stereochemistry (R vs S) - (R) is typically more active Core->Stereochemistry Activity β-Adrenergic Agonist Activity Hydroxyl_Position->Activity Other_Substituents->Activity N_Substituent->Activity Stereochemistry->Activity

Caption: Key structural determinants for the β-adrenergic activity of pyridylethanolamines.

Conclusion and Future Directions

The 2-Hydroxy-3-pyridyl ethylamine scaffold represents a compelling yet underexplored area in the search for novel β-adrenergic receptor agonists. By drawing judicious comparisons with structurally related and well-characterized analogs, particularly 5-hydroxy-2-pyridylethanolamines, we can confidently predict that N-tert-butyl derivatives of this novel scaffold will exhibit potent β2-adrenergic agonist activity. The unique positioning of the hydroxyl group and the pyridine nitrogen warrants a thorough investigation to elucidate its specific impact on receptor binding and functional activity.

Future research should focus on the synthesis of a focused library of 2-Hydroxy-3-pyridyl ethylamine derivatives with systematic variations in the N-substituent and substitutions on the pyridine ring. The evaluation of these compounds in robust in vitro and in vivo models will be crucial to fully unravel their therapeutic potential. The experimental protocols outlined in this guide provide a solid foundation for such endeavors. It is our hope that this comparative guide will stimulate further research into this promising class of compounds, ultimately leading to the discovery of novel and improved therapies for respiratory and cardiovascular diseases.

References

  • Innoprot. (n.d.). beta2 adrenoceptor Assay. Retrieved from [Link]

  • Goldberg, L. I., et al. (1978). Adrenerigic agents. 7.1 Synthesis and beta-adrenergic agonist activity of several 2-pyridylethanolamines. Journal of Medicinal Chemistry, 21(2), 169-173.
  • Leclerc, G., et al. (1987). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Journal of Cardiovascular Pharmacology, 10 Suppl 4, S1-8.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences, 24(14), 11779.
  • Naylor, E. M., et al. (1998). Potent, selective 3-pyridylethanolamine beta3 adrenergic receptor agonists possessing a thiazole benzenesulfonamide pharmacophore. Bioorganic & Medicinal Chemistry Letters, 8(21), 3087-3092.
  • Naylor, E. M., et al. (1998). 3-Pyridylethanolamines: potent and selective human beta 3 adrenergic receptor agonists. Bioorganic & Medicinal Chemistry Letters, 8(21), 3087-92.
  • Rosenbaum, D. M., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 4(10), 1005-1010.
  • Rosenbaum, D. M., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 4(10), 1005–1010.
  • Hartley, D., et al. (1972). Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol. Journal of Medicinal Chemistry, 15(8), 867-872.
  • Pour, M., et al. (2014). Novel bronchodilatory quinazolines and quinoxalines: synthesis and biological evaluation. European Journal of Medicinal Chemistry, 74, 547-557.
  • Barreiro, E. J., et al. (2011). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 16(12), 10231-10251.
  • Leclerc, G., et al. (1987). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Journal of Cardiovascular Pharmacology, 10 Suppl 4, S1-8.

Sources

A Proposed Benchmarking Framework: Evaluating 2-Hydroxy-3-pyridyl ethylamine dihydrochloride Against Standard Diamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Benchmarking Against Diamine Oxidase

In the landscape of drug discovery and development, the rigorous evaluation of novel chemical entities against established standards is a cornerstone of preclinical research. This guide outlines a comprehensive framework for benchmarking 2-Hydroxy-3-pyridyl ethylamine dihydrochloride, a compound of interest in neuropharmacology and a versatile synthetic building block, against a panel of standard inhibitors of Diamine Oxidase (DAO).[1]

Diamine Oxidase (DAO), or histaminase, is a critical enzyme responsible for the degradation of extracellular histamine.[2] By catalyzing the oxidative deamination of histamine, DAO plays a pivotal role in mitigating histamine intolerance, a condition that arises from an imbalance between histamine intake and the body's capacity for its degradation.[2] Inhibition of DAO can lead to an accumulation of histamine, resulting in a range of physiological effects.[2] Consequently, the characterization of a compound's potential to inhibit DAO is of significant interest.

While the specific biological targets of this compound are not extensively documented in publicly available literature, its structural motifs warrant an exploratory investigation into its potential interaction with enzymes involved in neurotransmitter and biogenic amine metabolism, such as DAO. This guide, therefore, serves as a proactive proposal for a systematic in vitro evaluation, providing the scientific community with the necessary protocols and comparative data to perform such a benchmark.

Comparative Analysis of Standard DAO Inhibitor Potency

The inhibitory potential of a compound is quantitatively expressed by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value signifies a higher potency of the inhibitor. The following table summarizes the IC50 values for a selection of well-characterized DAO inhibitors, which will serve as the benchmarks in our proposed study.

InhibitorIC50 (µM)Source Organism for DAO
Berenil (Diminazene aceturate)0.0078Human
Pentamidine0.028Human
Chloroquine>90% inhibition (IC50 not specified)Human
Cimetidine26 (~50% inhibition)Human
AminoguanidineNot directly reported as IC50*Porcine

Note on Aminoguanidine Inhibition Kinetics: The inhibitory mechanism of aminoguanidine on DAO is complex and time-dependent, involving a two-step process of initial binding followed by a slower isomerization to a more tightly bound state.[3] This highlights the importance of pre-incubation times in the experimental protocol.

Proposed Experimental Workflow for Benchmarking

The following workflow is designed to ensure a robust and reproducible comparison of this compound with the standard inhibitors.

G cluster_prep Preparation Phase cluster_assay Assay Execution Phase (96-well plate) cluster_analysis Data Analysis Phase P1 Prepare Stock Solutions (Test Compound & Standards) P2 Prepare Reagents (hDAO, Substrate, HRP, Dye) P1->P2 In appropriate solvents A1 Dispense Assay Buffer P2->A1 Transfer to plate A2 Add Test Compound/ Standard Inhibitors (serial dilutions) A1->A2 A3 Add Human DAO (hDAO) Solution A2->A3 A4 Pre-incubate (Allows inhibitor-enzyme binding) A3->A4 A5 Initiate Reaction (Add Substrate - e.g., Putrescine) A4->A5 A6 Kinetic Measurement (Spectrophotometer/Fluorometer) A5->A6 D1 Calculate Rate of Reaction A6->D1 Raw data D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Determine IC50 Values (Non-linear regression) D2->D3 D4 Comparative Analysis D3->D4

Figure 1: Proposed experimental workflow for DAO inhibition assay.

Detailed Experimental Protocol: Fluorometric DAO Inhibition Assay

This protocol is adapted from established methods for determining DAO activity and is designed for a 96-well plate format, enabling high-throughput screening. The principle of this assay is the measurement of hydrogen peroxide (H2O2), a product of the DAO-catalyzed oxidation of a substrate like putrescine. The H2O2 is then used by horseradish peroxidase (HRP) to oxidize a dye, resulting in a fluorescent product.

Materials and Reagents:
  • Human Diamine Oxidase (hDAO)

  • This compound

  • Standard Inhibitors: Berenil, Pentamidine, Chloroquine, Cimetidine, Aminoguanidine

  • DAO Assay Buffer (e.g., 50 mM HEPES, pH 7.2, with 150 mM KCl)

  • Substrate: Putrescine dihydrochloride

  • Horseradish Peroxidase (HRP)

  • Fluorescent Dye (e.g., Amplex Red or similar)

  • 96-well black, flat-bottom microplates

  • Multi-channel pipettor

  • Fluorescent microplate reader (Ex/Em = ~530/585 nm)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare stock solutions (e.g., 10 mM) of this compound and all standard inhibitors in DMSO.

    • Prepare working solutions of hDAO, putrescine, HRP, and the fluorescent dye in the DAO Assay Buffer at their optimal concentrations as determined by preliminary experiments or manufacturer's guidelines.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of DAO Assay Buffer to each well.

    • Add 2 µL of the test compound or standard inhibitors in a serial dilution to achieve a range of final concentrations. Include a vehicle control (DMSO) and a positive control (a known inhibitor like Berenil).

    • Add 20 µL of the hDAO working solution to each well.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at 37°C for 10-15 minutes. This step is crucial to allow the inhibitors to bind to the enzyme before the introduction of the substrate.

  • Reaction Initiation and Measurement:

    • Prepare a reaction mix containing the putrescine substrate, HRP, and the fluorescent dye in the assay buffer.

    • Initiate the enzymatic reaction by adding 28 µL of the reaction mix to each well.

    • Immediately place the plate in a fluorescent microplate reader and begin kinetic measurements. Read the fluorescence at an excitation wavelength of approximately 530 nm and an emission wavelength of approximately 585 nm every minute for 30 minutes.

  • Data Analysis:

    • For each concentration of the inhibitor, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Histamine Metabolism Pathway and the Role of DAO

To contextualize the importance of this proposed study, it is essential to understand the metabolic pathway of histamine and the central role of DAO.

G Histamine Histamine DAO Diamine Oxidase (DAO) Histamine->DAO Extracellular Degradation HNMT Histamine N-methyl transferase (HNMT) Histamine->HNMT Intracellular Degradation Products_DAO Imidazole Acetaldehyde (Inactive Metabolite) DAO->Products_DAO Products_HNMT N-Methylhistamine HNMT->Products_HNMT MAO_B Monoamine Oxidase B (MAO-B) Products_HNMT->MAO_B Products_MAO_B N-Methylimidazole Acetaldehyde (Inactive Metabolite) MAO_B->Products_MAO_B Inhibitors Standard Inhibitors & 2-Hydroxy-3-pyridyl ethylamine dihydrochloride (Hypothesized) Inhibitors->DAO Inhibition

Figure 2: Simplified pathway of histamine metabolism.

As illustrated in Figure 2, DAO is the primary enzyme for degrading histamine in the extracellular space. Inhibition of DAO by compounds such as those proposed for this benchmark would lead to an increase in circulating histamine, potentially triggering the symptoms associated with histamine intolerance.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of this compound as a potential inhibitor of Diamine Oxidase. By benchmarking it against well-characterized standard inhibitors and employing a validated, high-throughput assay, researchers can generate the necessary data to ascertain its potency and potential for off-target effects related to histamine metabolism. The successful execution of this proposed study would provide invaluable insights into the pharmacological profile of this compound and contribute to a more comprehensive understanding of its potential therapeutic applications and liabilities.

References

  • Klocker, J. et al. Evaluation of the inhibitory effect of various drugs / active ingredients on the activity of human diamine oxidase in vitro. Clinical and Translational Allergy. [Link]

  • McGrath, A. P. et al. The structure and inhibition of human diamine oxidase. Biochemistry. [Link]

  • Maintz, L., & Novak, N. Histamine and histamine intolerance. The American Journal of Clinical Nutrition. [Link]

Sources

Unraveling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher in drug discovery, the journey from a novel compound to a well-characterized therapeutic agent is one of meticulous investigation. 2-Hydroxy-3-pyridyl ethylamine dihydrochloride, a pyridine derivative, stands as one such molecule of interest. Its structural characteristics hint at potential biological activity, yet its precise mechanism of action remains to be fully elucidated. This guide provides a comprehensive, technically-grounded framework for researchers to systematically confirm the mechanism of action of this compound. We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols, and compare its potential activity profile with a known structural analog, 2-pyridylethylamine.

The Investigative Rationale: From Structural Analogy to a Testable Hypothesis

The chemical architecture of this compound offers initial clues to its potential biological targets. The presence of the pyridylethylamine scaffold is particularly noteworthy. A structurally similar compound, 2-pyridylethylamine, is a known agonist of the histamine H1 receptor[1][2]. This established activity of a close analog forms the cornerstone of our primary hypothesis: This compound may act as a modulator of the histamine H1 receptor.

The key structural distinction is the hydroxyl group on the ethylamine side chain. This modification could potentially alter the compound's binding affinity, selectivity, and functional activity at the H1 receptor, or it could confer activity at entirely different targets. Therefore, our investigative approach will be twofold: first, to rigorously test the primary hypothesis of H1 receptor activity, and second, to conduct broader screening to identify potential off-target effects, particularly on monoamine transporters, given the prevalence of ethylamine moieties in neurotransmitter modulators.

Comparative Analysis: Benchmarking Against a Known Agonist

To provide context to our findings, we will compare the activity of this compound with 2-pyridylethylamine . This compound will serve as our positive control and benchmark for histamine H1 receptor agonism.

CompoundPrimary TargetReported ActivityReference
2-pyridylethylamine Histamine H1 ReceptorAgonist[1][2]
This compound Hypothesized: Histamine H1 ReceptorTo be determined-

Our experimental workflow is designed to populate a more detailed comparative table with quantitative data on binding affinities (Ki) and functional potencies (EC50 or IC50).

A Tiered Experimental Approach to Mechanistic Confirmation

We will employ a tiered approach, starting with target binding and progressing to functional and cellular assays. This logical progression ensures that each step builds upon the last, providing a comprehensive and validated understanding of the compound's pharmacological profile.

Experimental Workflow

G cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Selectivity Profiling a Radioligand Binding Assay (Histamine H1 Receptor) b Calcium Mobilization Assay (H1R Agonism/Antagonism) a->b Confirm functional effect of binding c Norepinephrine Transporter (NET) Uptake Assay b->c Assess off-target selectivity d Serotonin Transporter (SERT) Uptake Assay b->d Assess off-target selectivity G Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R binds Gq Gq protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca Ca²⁺ Release ER->Ca

Caption: Simplified signaling cascade upon histamine H1 receptor activation.

Tier 3: Assessing Selectivity - A Broader Look at Monoamine Transporters

To ensure a comprehensive understanding of the compound's mechanism and to identify potential side effects, it is crucial to assess its activity at other relevant targets. Given the ethylamine substructure, the serotonin (SERT) and norepinephrine (NET) transporters are high-priority candidates for selectivity profiling.

Protocol 3: Neurotransmitter Transporter Uptake Assay

Objective: To determine if this compound inhibits the uptake of serotonin or norepinephrine by their respective transporters.

Materials:

  • Cells: HEK293 cells stably expressing either human SERT or human NET.

  • Fluorescent Substrate: A fluorescent substrate that is a substrate for both SERT and NET (available in commercial kits).[3][4]

  • Assay Buffer: As provided in the commercial kit or a standard buffer like HBSS.

  • Reference Inhibitors: Fluoxetine (for SERT) and Desipramine (for NET).

  • Test Compound: this compound.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Plate the SERT- or NET-expressing cells in a 96-well plate.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound or a reference inhibitor for a short period (e.g., 10-20 minutes).

  • Substrate Addition: Add the fluorescent substrate to all wells.

  • Kinetic Read: Immediately begin measuring the increase in intracellular fluorescence over time using a plate reader. The uptake of the fluorescent substrate into the cells will result in an increased signal.

  • Data Analysis: The rate of uptake is determined from the kinetic read. The percentage of inhibition by the test compound is calculated relative to the uninhibited control. An IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.

Synthesizing the Data: A Comparative Profile

Upon completion of these experiments, the collected data can be compiled into a comprehensive table to directly compare this compound with its structural analog, 2-pyridylethylamine.

ParameterThis compound2-pyridylethylamine
H1 Receptor Binding (Ki) Experimental ValueLiterature/Experimental Value
H1 Receptor Functional Activity Agonist/Antagonist/NoneAgonist
H1 Receptor Potency (EC50/IC50) Experimental ValueLiterature/Experimental Value
SERT Inhibition (IC50) Experimental ValueLiterature/Experimental Value
NET Inhibition (IC50) Experimental ValueLiterature/Experimental Value

Conclusion

This guide provides a robust and logical framework for the definitive characterization of the mechanism of action of this compound. By systematically progressing from target binding to functional activity and selectivity profiling, researchers can build a comprehensive pharmacological profile of this novel compound. The inclusion of a direct structural analog for comparison provides essential context for interpreting the experimental findings. This methodical approach, grounded in established pharmacological principles and assays, is fundamental to advancing our understanding of new chemical entities and their potential as future therapeutics.

References

  • PubChem. 2-Pyridineethanamine. [Link]

  • Wikipedia. 2-Pyridylethylamine. [Link]

  • BioIVT. NET Transporter Assay. [Link]

  • Innoprot. Histamine H1 Receptor Assay. [Link]

  • NCBI. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. [Link]

  • BioIVT. SERT Transporter Assay. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • PubMed. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit (Datasheet). [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit (User Guide). [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit (Product Page). [Link]

Sources

Navigating Biogenic Amine Research: A Comparative Guide to Alternatives for 2-Hydroxy-3-pyridyl ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in neuropharmacology, insect neurobiology, and drug development, the exploration of compounds that modulate biogenic amine pathways is a cornerstone of discovery. Among the vast chemical toolset available, 2-Hydroxy-3-pyridyl ethylamine dihydrochloride has emerged as a structural analog of critical neurotransmitters. Its utility lies in its close resemblance to phenylethanolamine, the backbone of catecholamines like norepinephrine and its invertebrate counterpart, octopamine. This guide provides a comprehensive comparison of alternatives to this compound, offering researchers a data-driven basis for selecting the optimal compound for their experimental needs. We will delve into alternatives targeting key proteins in biogenic amine pathways: Phenylethanolamine N-Methyltransferase (PNMT) and octopamine receptors, providing experimental context and actionable protocols.

Understanding the Core Compound: this compound

This compound, also known by its synonyms 2-Amino-1-(3-pyridyl)ethanol dihydrochloride and 3-(2-Amino-1-hydroxyethyl)pyridine dihydrochloride, is a versatile building block and research chemical.[1][2] Its significance in a research context stems from its structural analogy to endogenous phenylethanolamines, suggesting its potential to interact with the enzymatic machinery and receptors of catecholamine and octopamine signaling pathways. While specific high-impact studies solely focused on this molecule are not abundant, its utility is inferred from its application as a key intermediate in the synthesis of novel therapeutic agents, particularly in neuropharmacology.[1]

The core value of this compound in a research setting is as a tool to probe the structure-activity relationships of biogenic amine systems. Its pyridine ring introduces distinct electronic and steric properties compared to the phenyl ring of endogenous ligands, offering a unique probe for receptor binding pockets and enzyme active sites.

Strategic Alternatives I: Targeting Phenylethanolamine N-Methyltransferase (PNMT)

Phenylethanolamine N-methyltransferase (PNMT) is the terminal enzyme in the biosynthesis of epinephrine, catalyzing the transfer of a methyl group from S-adenosylmethionine (SAM) to norepinephrine.[3][4] Given the structural similarity of this compound to norepinephrine, it is a plausible candidate for interaction with PNMT. For researchers investigating the role of epinephrine in physiological and pathological processes such as blood pressure regulation and neurodegeneration, inhibitors of PNMT are critical tools.[3][4]

A key challenge in developing PNMT inhibitors has been achieving selectivity over other methyltransferases and adrenergic receptors.[5] Modern alternatives have moved towards transition-state and bisubstrate analogs, which offer higher potency and selectivity.

Comparative Analysis of PNMT Inhibitors
Compound ClassExample(s)Mechanism of ActionPotency (Ki)Key Advantages
Substrate Analogs SK&F 64139, SK&F 29661Competitive inhibition with norepinephrine1.6 nM (SK&F 64139)Well-characterized, historically significant
Transition-State Analogs Inhibitor 3 (described by Mahmoodi et al.)Mimics the SN2 transition state of methyl transfer12.0 nMHigh affinity and specificity
Bisubstrate Analogs -Simultaneously occupies both SAM and norepinephrine binding sitesVariesHigh potential for selectivity
Featured Alternative: Advanced Transition-State Analogue Inhibitors

Recent advances have yielded highly potent and selective PNMT inhibitors designed as transition-state analogues. These compounds mimic the geometry and electronic properties of the rate-limiting methyl transfer step, leading to exceptionally tight binding.[3][4] For instance, a novel synthetic inhibitor demonstrated a Ki value of 12.0 nM and structural analyses have confirmed its binding mode, filling both the SAM and norepinephrine pockets of the enzyme.[3][6] A second-generation of these inhibitors has achieved even greater potency, with a Ki of 1.2 nM and an IC50 of 81 nM in cell-based assays, while demonstrating high specificity over other methyltransferases and the α2-adrenoceptor.[5]

Strategic Alternatives II: Modulating Octopamine Receptors

In invertebrates, octopamine is a crucial neurotransmitter and neuromodulator, playing a role analogous to norepinephrine in vertebrates. It is involved in a wide array of physiological processes, making its receptors a key target for insecticide development.[7][8] The structural similarity of this compound to octopamine makes it a relevant compound for studies in insect neurobiology. Alternatives in this category are primarily agonists and antagonists of octopamine receptors.

The development of specific ligands for octopamine receptors is driven by the need for selective insecticides with minimal off-target effects on vertebrates.[8]

Comparative Analysis of Octopamine Receptor Ligands
CompoundTypeTarget Receptor Class(es)ApplicationKey Characteristics
Naphazoline AgonistOctopamine receptorsResearch tool, potential insecticideCan restore octopamine receptor signaling in mutant models[9]
Clonidine AgonistOctopamine receptorsResearch toolEffective in restoring ethanol attraction in octopamine-deficient flies[9]
Amitraz AgonistOctopamine receptorsInsecticideWidely used pesticide, acts as an octopamine receptor agonist[10]
Yohimbine AntagonistTyramine receptors (also affects octopamine signaling)Research toolUsed to block tyramine signaling, which can counteract octopamine function[9]
Phentolamine AntagonistOctopamine receptorsResearch toolCan abolish the effects of octopamine and its agonists[10]
Featured Alternative: Naphazoline and Clonidine as Research-Grade Agonists

For laboratory research aimed at understanding the function of octopaminergic systems, commercially available agonists like naphazoline and clonidine are invaluable. In studies using Drosophila melanogaster models with depleted octopamine levels, both compounds have been shown to rescue behavioral phenotypes associated with octopamine signaling.[9] For example, the loss of ethanol attraction in octopamine-deficient mutants can be restored by feeding them with either clonidine or naphazoline.[9] These compounds serve as excellent positive controls and tools for dissecting the downstream effects of octopamine receptor activation.

Experimental Protocols

Protocol 1: In Vitro PNMT Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory potential of a test compound against human PNMT (hPNMT).

Materials:

  • Recombinant human PNMT

  • S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)

  • Norepinephrine

  • Test compound (e.g., this compound or an alternative)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Scintillation cocktail and vials

  • Microplate reader compatible with scintillation counting

Procedure:

  • Prepare a reaction mixture containing assay buffer, norepinephrine, and [3H]-SAM.

  • Add the test compound at various concentrations to the wells of a microplate. Include a control with no inhibitor.

  • Initiate the reaction by adding hPNMT to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a high concentration of non-radiolabeled SAM or by using a stop solution).

  • Transfer the reaction mixture to a scintillation vial with a scintillation cocktail.

  • Quantify the amount of radiolabeled product formed using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 2: Behavioral Assay for Octopamine Receptor Agonism in Drosophila

This protocol describes a two-choice preference assay to evaluate the effect of an octopamine receptor agonist on a behavioral response in fruit flies.

Materials:

  • Wild-type and octopamine-deficient (TβhnM18) Drosophila melanogaster

  • Test compound (e.g., Naphazoline) dissolved in a sucrose solution

  • Control sucrose solution

  • Petri dishes with a central divider

  • Odorant cues (e.g., ethanol and water) delivered through small containers

Procedure:

  • Starve the flies for a defined period (e.g., 24 hours) to motivate feeding.

  • Prepare the test and control solutions. The test solution contains the agonist in sucrose, while the control is sucrose only.

  • Saturate small filter paper discs with the test and control solutions and place them on opposite sides of the Petri dish.

  • Introduce the flies into the center of the Petri dish.

  • Place the odorant containers on opposite sides, correlating with the food sources.

  • Allow the flies to choose between the two sides for a set duration (e.g., 2 hours).

  • Count the number of flies on each side of the dish.

  • Calculate a preference index (PI) = (Number of flies on the test side - Number of flies on the control side) / Total number of flies.

  • Compare the PI between wild-type and mutant flies, and between flies fed the control and agonist-containing food.

Visualizing the Pathways and Experimental Design

PNMT_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reaction Mix (Buffer, Norepinephrine, [3H]-SAM) A1 Add Reaction Mix & Test Compound to Plate P1->A1 P2 Prepare Test Compound (Serial Dilutions) P2->A1 A2 Initiate with hPNMT A1->A2 A3 Incubate at 37°C A2->A3 A4 Stop Reaction A3->A4 D1 Quantify Radioactivity (Scintillation Counting) A4->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 D2->D3

Caption: Workflow for in vitro PNMT inhibition assay.

Octopamine_Signaling_Pathway Tyrosine Tyrosine Tdc Tyrosine Decarboxylase Tyrosine->Tdc Tyramine Tyramine Tbh Tyramine β-hydroxylase Tyramine->Tbh Octopamine Octopamine OctoR Octopamine Receptor (GPCR) Octopamine->OctoR Tdc->Tyramine Tbh->Octopamine G_protein G Protein Activation OctoR->G_protein Effector Downstream Effectors (e.g., Adenylyl Cyclase) G_protein->Effector Response Physiological Response Effector->Response Agonist Agonist (e.g., Naphazoline) Agonist->OctoR Activates Antagonist Antagonist (e.g., Phentolamine) Antagonist->OctoR Blocks

Caption: Simplified octopamine biosynthesis and signaling pathway.

Conclusion

This compound serves as a valuable chemical scaffold for probing biogenic amine systems due to its structural similarity to endogenous neurotransmitters. However, for targeted research questions, a range of more specific and potent alternatives are available. For studies on epinephrine biosynthesis, advanced transition-state inhibitors of PNMT offer unparalleled potency and selectivity. In the realm of invertebrate neurobiology, commercially available octopamine receptor agonists and antagonists provide robust tools for dissecting signaling pathways and their behavioral consequences. The choice of an alternative will ultimately depend on the specific biological question, the model system, and the desired experimental outcome. This guide provides a framework for making that informed decision, empowering researchers to advance our understanding of these critical signaling molecules.

References

  • Mahmoodi, N., et al. (2020). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. Journal of the American Chemical Society. [Link]

  • PubMed. Transition-State Analogues of Phenylethanolamine N-Methyltransferase. [Link]

  • ResearchGate. Transition-State Analogues of Phenylethanolamine N-Methyltransferase | Request PDF. [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme. [Link]

  • Mahmoodi, N., et al. (2021). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. Journal of the American Chemical Society. [Link]

  • Selcho, M., et al. (2019). Octopamine Shifts the Behavioral Response From Indecision to Approach or Aversion in Drosophila melanogaster. Frontiers in Physiology. [Link]

  • Ohhara, Y., et al. (2023). Structural insights into endogenous agonist selectivity of aminergic receptors from the octopamine β2 receptor. Proceedings of the National Academy of Sciences. [Link]

  • ResearchGate. The role of octopamine receptor agonists in the synergistic toxicity of certain insect growth regulators (IGRs) in controlling Dengue vector Aedes aegypti (Diptera: Culicidae) mosquito | Request PDF. [Link]

  • Hirashima, A., et al. (2001). Octopaminergic agonists for the cockroach neuronal octopamine receptor. Journal of Insect Science. [Link]

  • ACS Omega. Specificity of Monoterpene Interactions with Insect Octopamine and Tyramine Receptors: Insights from in Silico Sequence and Structure Comparison. [Link]

Sources

Safety Operating Guide

A Guide to Personal Protective Equipment for Handling 2-Hydroxy-3-pyridyl ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 2-Hydroxy-3-pyridyl ethylamine dihydrochloride, tailored for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your work is not only innovative but also fundamentally safe. This guide moves beyond a simple checklist, delving into the rationale behind each recommendation to foster a deep-rooted culture of safety in your laboratory.

Anticipated Hazard Profile

The chemical structure combines a pyridine ring, an ethylamine side chain, and a dihydrochloride salt form. This suggests a crystalline solid that may present several hazards. The hydrochloride salt implies it can be corrosive or irritating, particularly to the eyes, skin, and respiratory tract, and may release hydrogen chloride gas upon decomposition. Amine compounds themselves can be irritants and sensitizers.[1]

Based on data from structurally similar compounds like Pyridine hydrochloride and various pyridylethylamines, we can anticipate the following potential hazards.[2][3][4]

Hazard CategoryAnticipated RiskRationale & Representative Citations
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.Pyridine hydrochloride and similar amine hydrochlorides are classified as harmful by multiple routes of exposure.[2]
Skin Corrosion/Irritation Causes skin irritation. May cause burns in high concentrations or with prolonged contact.Amine compounds are known skin irritants.[1][3][4]
Serious Eye Damage/Irritation Causes serious eye irritation. Risk of severe eye damage.The hydrochloride salt form poses a significant risk to eye tissue.[2][4][5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Inhalation of dust can irritate the nose, throat, and lungs.[2][4][5]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential. The selection of PPE is contingent on the scale of the operation and the potential for exposure.

Routine Laboratory Operations

For handling small quantities (milligrams to grams) in a controlled environment, such as a well-ventilated laboratory or within a chemical fume hood, the following PPE is mandatory:

PPE TypeSpecificationJustification
Eye/Face Protection ANSI Z87.1-rated safety glasses with side shields (minimum). Splash-proof chemical goggles are strongly recommended.Protects against accidental splashes and airborne dust particles.[6][7]
Hand Protection Nitrile or neoprene gloves.These materials offer good resistance to a wide range of chemicals, including amines.[7] Always check the manufacturer's compatibility data and never reuse disposable gloves.
Body Protection Standard cotton lab coat. A chemically resistant apron should be worn over the lab coat if there is a significant splash risk.Provides a primary barrier against incidental skin contact.[8]
Respiratory Protection Generally not required when handling small quantities inside a certified chemical fume hood.A fume hood provides adequate engineering control to prevent inhalation of dust.[9]
High-Risk Scenarios

For operations involving larger quantities, potential for aerosol or dust generation outside of a fume hood, or heating, enhanced PPE is required:

PPE TypeSpecificationJustification
Eye/Face Protection Splash-proof chemical goggles worn with a full-face shield.Provides maximum protection against splashes, energetic reactions, and dust clouds.[6][7]
Hand Protection Double-gloving (e.g., two pairs of nitrile gloves) or using thicker, chemical-resistant gloves (e.g., butyl rubber).Increases protection against saturation and provides a buffer in case the outer glove is compromised.
Body Protection Chemically resistant suit or coveralls.[8]Offers more comprehensive protection than a standard lab coat, especially against significant spills.
Respiratory Protection A NIOSH-approved air-purifying respirator with N95 (for dust) or P100 cartridges.Essential to prevent the inhalation of airborne particles when engineering controls are insufficient.[7][10] A full respiratory protection program, including fit-testing, is required.

Operational Plans and Methodologies

PPE Donning and Doffing Protocol

Correctly putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat / Coverall d2 2. Respirator (if needed) d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Gloves (Outer pair last) d3->d4 f1 1. Outer Gloves (if double-gloved) f2 2. Lab Coat / Coverall f1->f2 f3 3. Goggles / Face Shield f2->f3 f4 4. Inner Gloves f3->f4 f5 5. Respirator f4->f5 f6 Wash Hands Thoroughly f5->f6

Caption: Logical sequence for donning and doffing PPE to minimize contamination.

Safe Handling Workflow
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Locate the nearest eyewash station and safety shower.[6]

  • PPE: Don the appropriate PPE as outlined in Section 2.

  • Weighing: If weighing the solid, perform this task inside the fume hood or in a ventilated balance enclosure to contain dust.

  • Transfer: Use a spatula or scoop for solid transfers. Avoid creating dust clouds.

  • In Solution: When making solutions, add the solid to the solvent slowly. Be aware that some dissolution processes can be exothermic.

  • Post-Handling: After use, decontaminate any equipment used. Wipe down the work surface in the fume hood.

  • Doffing: Remove PPE according to the sequence above, and wash hands thoroughly.[6]

Emergency and Disposal Plans

Exposure Response

Immediate action is critical in the event of an exposure.[11]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[5][11][12] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
Skin Contact Remove all contaminated clothing immediately.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][13] Seek medical attention if irritation persists.
Inhalation Move the person to fresh air and keep them comfortable for breathing.[3][5][13] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Rinse mouth with water.[3][13] Do NOT induce vomiting.[3] Call a poison control center or doctor immediately for advice.[11][13]
Spill Response Plan

Spill_Response cluster_small Small Spill (<10g, Contained) cluster_large Large Spill (>10g, Uncontained) start Spill Occurs assess Assess Spill Size & Risk start->assess s1 Alert others in the area assess->s1 Small l1 Evacuate immediate area assess->l1 Large / Unsure s2 Don appropriate PPE (Goggles, Gloves, Lab Coat) s1->s2 s3 Cover with inert absorbent material (e.g., vermiculite, sand) s2->s3 s4 Sweep up carefully, avoid dust s3->s4 s5 Place in sealed container for disposal s4->s5 s6 Decontaminate area s5->s6 l2 Alert supervisor & EHS l1->l2 l3 Restrict access to the area l2->l3 l4 Await trained response team l3->l4

Caption: Decision workflow for responding to a chemical spill.

For any spill, prevent the material from entering drains or waterways.[13] All contaminated materials must be collected and disposed of as hazardous waste.[9]

Disposal Plan
  • Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, absorbent pads, paper towels) must be collected separately from regular trash.

  • Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.

  • Disposal: Dispose of the container through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[3][5] Do not attempt to dispose of this chemical down the drain.[13]

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). DIPLOMATA COMERCIAL. Retrieved from [Link]

  • Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University, Environmental Health and Safety. Retrieved from [Link]

  • Safety Guidelines for Handling Chemicals. (n.d.). HPE Support. Retrieved from [Link]

  • Safety Data Sheet: Pyridine hydrochloride. (2025, September 18). Thermo Fisher Scientific. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International. Retrieved from [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Aliport. Retrieved from [Link]

  • What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved from [Link]

  • Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky, Research Safety. Retrieved from [Link]

  • 2-Pyridylethylamine. (n.d.). Wikipedia. Retrieved from [Link]

  • 2-Pyridineethanamine. (n.d.). PubChem. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.